molecular formula C6H5ClFN B1295075 5-Chloro-2-fluoroaniline CAS No. 2106-05-0

5-Chloro-2-fluoroaniline

Cat. No.: B1295075
CAS No.: 2106-05-0
M. Wt: 145.56 g/mol
InChI Key: JCYROOANFKVAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoroaniline is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10291. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYROOANFKVAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175286
Record name 5-Chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106-05-0
Record name 5-Chloro-2-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2106-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2106-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-2-fluoroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD2GPF3XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Chloro-2-fluoroaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-fluoroaniline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and materials science. It provides an in-depth analysis of this compound (CAS No. 2106-05-0), a versatile halogenated building block, moving beyond a simple data sheet to offer actionable insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

This compound is an aromatic amine distinguished by the presence of both chlorine and fluorine substituents on the benzene ring.[1] This unique dual-halogenation imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in specialized synthesis.[1]

CAS Number: 2106-05-0[1][2][3]

Molecular Identifiers:

  • IUPAC Name: this compound[1][4]

  • Synonyms: 5-Chloro-2-fluorophenylamine, 5-chloro-2-fluorobenzenamine[2][4]

  • Molecular Formula: C₆H₅ClFN[1][2][3]

  • InChI Key: JCYROOANFKVAIB-UHFFFAOYSA-N[1]

  • SMILES: C1=CC(=C(C=C1Cl)N)F[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 145.56 g/mol [1][2][3]
Appearance Colorless to light orange/yellow clear liquid[2][5]
Melting Point 20-22°C[3]
Boiling Point 102-105 °C at 20-27 hPa (lit.)[2]
Density 1.29 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.561 (lit.)[5]
Flash Point 103 °C (217.4 °F) - closed cup[2]
Purity (Typical) >97% (GC)[3]

Synthesis and Reactivity: A Mechanistic Perspective

The strategic placement of the amine, fluorine, and chlorine groups on the aniline ring governs its reactivity, making it a versatile precursor for complex molecular architectures.

Established Synthetic Pathways

The primary and most reliable method for synthesizing this compound is the reduction of its nitro precursor, 5-chloro-2-fluoronitrobenzene.[1] This transformation is efficient and selective, targeting the nitro group while preserving the halogen substituents.

  • Causality of Reagent Choice: The use of a catalyst like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine hydrate is a classic and effective method for nitro group reduction.[1] Methanol often serves as the solvent. The palladium surface catalyzes the transfer of hydrogen, selectively reducing the nitro group to an amine without significant dehalogenation, which can be a competing side reaction under harsher conditions.

A generalized reaction scheme is as follows: C₆H₃Cl(F)NO₂ + Reducing Agent (e.g., H₂/Pd/C or Hydrazine Hydrate) → C₆H₅Cl(F)NH₂

Other documented, albeit sometimes lower-yielding, approaches include multi-step syntheses starting from 3-chloroaniline, which involve formylation, nitration, and subsequent hydrolysis.[6][7]

Core Reactivity Profile

The chemical behavior of this compound is dominated by the nucleophilic character of the amino group and the influence of the halogen atoms on the aromatic ring's electron density.

  • Nucleophilic Substitution: The amine group is a primary reaction site, readily participating in reactions like acylation, alkylation, and diazotization.

  • Aromatic Substitution: The fluorine and chlorine atoms are deactivating, electron-withdrawing groups, yet they also act as ortho-, para-directors. However, the strong directing effect of the amino group is dominant. This allows for controlled, regioselective introduction of other functional groups onto the ring, a critical aspect for building complex pharmaceutical intermediates.[6]

  • Formation of Heterocycles: It serves as a crucial precursor for synthesizing various heterocyclic compounds, which are foundational structures in many drug molecules.[1]

Applications in Drug Discovery and Materials Science

The unique electronic properties and substitution pattern of this compound make it a high-value intermediate in several advanced applications.

Pharmaceutical Synthesis

The incorporation of fluorine and chlorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.[8][9]

  • Anticancer and Antiviral Agents: This aniline derivative is a building block in the synthesis of novel therapeutics. For instance, its precursor, 5-Chloro-2-nitroaniline, is used to create sorafenib analogues with cytotoxic activity against cancer cell lines and in the synthesis of inhibitors of HIV-1 replication.[10][11]

  • Heterocyclic Scaffolds: It is a key starting material for synthesizing benzothiadiazoles, a class of compounds investigated for anticonvulsant and anti-inflammatory properties.[1]

  • Structure-Activity Relationship (SAR) Studies: By systematically incorporating the 5-chloro-2-fluoroanilino moiety into potential drug molecules, medicinal chemists can probe the SAR to optimize efficacy and reduce side effects.[1]

Materials Science

The distinct electronic and physical properties of this compound lend themselves to the development of advanced functional materials.

  • Polymers and Organic Electronics: It can be incorporated into polymers to modify properties like the dielectric constant (due to the electronegative fluorine) or enhance flame retardancy (due to chlorine).[6] These polymers have potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

  • Liquid Crystals: The molecule's anisotropic shape and potential for intermolecular interactions suggest its utility as a component in the design of novel liquid crystal displays.[1]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous substance that requires careful handling.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatement
Hazard H302Harmful if swallowed[4]
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray[2]
P280Wear protective gloves/protective clothing/eye protection/face protection[2][12]
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]
P405Store locked up[2]
P501Dispose of contents/container to an approved waste disposal plant

Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][12] Keep the container tightly closed and upright to prevent leakage.[2][13]

Analytical and Quality Control Protocols

Structural confirmation and purity assessment are non-negotiable for ensuring the validity of experimental results. A combination of spectroscopic and chromatographic techniques is essential.

Structural Elucidation Workflow

The following workflow provides a self-validating system for confirming the identity and structure of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation cluster_3 Final Confirmation Prep Dissolve 5-10 mg in ~0.6 mL CDCl3 for NMR NMR 1H & 13C NMR Prep->NMR IR FT-IR (ATR) Prep->IR MS GC-MS Prep->MS InterpretNMR Confirm proton signals, couplings (H-H, H-F), and carbon environments NMR->InterpretNMR InterpretIR Identify key functional groups: N-H, C-F, C-Cl stretches IR->InterpretIR InterpretMS Verify Molecular Ion Peak (m/z) & Isotopic Pattern (Cl) MS->InterpretMS Confirm Structure Verified InterpretNMR->Confirm InterpretIR->Confirm InterpretMS->Confirm

Caption: Workflow for structural validation of this compound.

Generalized Experimental Methodologies

These protocols are generalized and may require optimization based on available instrumentation.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework and confirm the substitution pattern.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14]

    • ¹H NMR Acquisition: Acquire the proton spectrum. Expect to see distinct aromatic signals, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The amine protons may appear as a broad singlet.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments, with chemical shifts influenced by the attached halogen and amine groups.[14]

    • Data Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify characteristic functional groups.

  • Protocol:

    • Sample Preparation: As a liquid, the sample can be analyzed directly using Attenuated Total Reflectance (ATR), which is the most common and convenient method.[14]

    • Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply a small drop of the sample to the crystal and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]

    • Interpretation: Look for characteristic absorption bands: N-H stretching (typically ~3300-3500 cm⁻¹), C-F stretching (~1000-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

C. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess purity and confirm molecular weight.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The GC oven temperature program should be optimized to separate the analyte from any impurities.

    • MS Detection: The mass spectrometer will fragment the eluted compound.

    • Interpretation: The resulting chromatogram will indicate the purity (as a percentage of the total peak area). The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (145.56). Critically, the presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, providing definitive evidence of a single chlorine atom in the molecule.

References

  • This compound | 2106-05-0. INDOFINE Chemical Company, Inc.[Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

  • 3-Chloro-5-fluoroaniline. MyBest.SHOP. [Link]

  • The preparation method of 5- chloro-2-nitroanilines.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central, National Center for Biotechnology Information. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

5-Chloro-2-fluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-fluoroaniline: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal halogenated intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthetic routes, its strategic importance in molecular design, and the established protocols for its safe and effective use.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aniline derivative whose unique electronic and steric properties, conferred by the ortho-fluoro and meta-chloro substituents, make it a highly valuable building block in modern synthetic chemistry. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability, and enhance binding affinity of target molecules. The chlorine atom provides an additional site for synthetic modification and influences the overall lipophilicity.

Table 1: Key Molecular Identifiers

IdentifierValueSource
Molecular Formula C₆H₅ClFN[1][2][3][4]
Molecular Weight 145.56 g/mol [1][2][4][5]
IUPAC Name This compound[1][2]
CAS Number 2106-05-0[1][3][5]
SMILES C1=CC(=C(C=C1Cl)N)F[1]

Table 2: Physicochemical Data

PropertyValueSource
Appearance Colorless to light yellow/brown liquid[6]
Melting Point 20-22 °C[3]
Boiling Point 102-105 °C at 20 mmHg[5]
Density 1.29 g/mL at 25 °C[5]
Refractive Index n20/D 1.561[5]
Flash Point 103 °C (217.4 °F) - closed cup

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reduction of a nitroaromatic precursor. The choice of this route is dictated by the availability of starting materials and the high efficiency of catalytic hydrogenation.

Primary Synthetic Pathway: Catalytic Reduction

The most prevalent and industrially scalable method for synthesizing this compound is the catalytic reduction of 5-chloro-2-fluoronitrobenzene.[2][7] This transformation is highly efficient and selective.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Final Product A 5-Chloro-2-fluoronitrobenzene B Catalytic Hydrogenation A->B  Reagents:  Pd/C (catalyst)  Hydrazine Hydrate (reducing agent)  Methanol (solvent) C This compound B->C  Yield:  High efficiency

Caption: Primary synthesis route for this compound.

Expertise & Causality:

  • Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction in the presence of aryl halides.[7] It facilitates the catalytic transfer hydrogenation process efficiently without promoting dehalogenation, which can be a significant side reaction with other catalysts.

  • Reducing Agent: Hydrazine hydrate serves as a convenient and effective hydrogen donor in this reaction, proceeding under milder conditions (refluxing methanol) than high-pressure gaseous hydrogen.[2][7] This enhances laboratory safety and simplifies the required apparatus.

Experimental Protocol: Reduction of 5-Chloro-2-fluoronitrobenzene
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-fluoronitrobenzene and methanol as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Reaction Initiation: Heat the mixture to reflux (approximately 80 °C).[7]

  • Reagent Addition: Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction should be observed.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified further by vacuum distillation or column chromatography to yield pure this compound.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by the in-process TLC monitoring, which confirms reaction completion and ensures that the work-up is not initiated prematurely. The final purity is validated by standard analytical techniques such as GC-MS and NMR, confirming the structure.

Applications in Drug Discovery and Medicinal Chemistry

The dual halogen substitution on the aniline scaffold makes this compound a privileged building block in medicinal chemistry. Its incorporation into drug candidates is a strategic decision to modulate key pharmacological properties.

Role in Structure-Activity Relationship (SAR) Studies

The strategic placement of fluorine and chlorine atoms allows medicinal chemists to fine-tune a molecule's properties.[2] Fluorine, in particular, is a bioisostere of a hydrogen atom but introduces significant electronic changes, often leading to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Placing fluorine at a metabolically vulnerable position can significantly increase a drug's half-life.

  • Modulation of Basicity: An ortho-fluoro substituent lowers the pKa of the aniline nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, which may improve cell permeability and reduce off-target ionic interactions.

  • Improved Binding Affinity: The electronegative fluorine can form favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing binding affinity and potency.[8]

The chlorine atom further contributes to lipophilicity and provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[7]

Drug_Development_Flow A This compound (Building Block) B Synthetic Elaboration (e.g., Cross-Coupling, Amidation) A->B C Lead Compound B->C D SAR Studies (Modulation of F/Cl positions) C->D iterative optimization E Optimized API Candidate D->E

Caption: Logical workflow from building block to API candidate.

Case Studies and Therapeutic Areas

This compound and its derivatives are integral to the synthesis of a wide range of therapeutic agents:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology rely on halogenated aniline scaffolds for optimal binding within the ATP pocket of kinases.[7]

  • Anticonvulsant and Anti-inflammatory Agents: It serves as a precursor for synthesizing heterocyclic compounds like benzothiadiazoles, which have shown potential as anticonvulsant and anti-inflammatory drugs.[2]

  • Agrochemicals: In addition to pharmaceuticals, it is used to create potent herbicides and fungicides, where the halogen atoms enhance bioactivity.[7]

Safety, Handling, and Emergency Protocols

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

Table 3: GHS Hazard Classification

Hazard CodeDescriptionSource
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation
Protocol for Safe Handling and First Aid
  • Engineering Controls: Always handle in a well-ventilated fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][10] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter.[9]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3][10]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its dual halogenated structure provides a unique combination of reactivity and property modulation that is invaluable to drug discovery and materials science. Understanding the rationale behind its synthesis, its application in SAR, and the protocols for its safe handling enables researchers and developers to leverage its full potential in creating novel and effective molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

  • MyBest.SHOP. (n.d.). 3-Chloro-5-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

Sources

The Elusive ¹H NMR Spectrum of 5-Chloro-2-fluoroaniline: A Guide to Theoretical Interpretation and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for elucidating the structural intricacies of organic molecules. This guide focuses on a specific compound of interest, 5-Chloro-2-fluoroaniline, and addresses the current challenges in accessing its experimental ¹H NMR data. While a definitive, publicly available spectrum remains elusive, this document provides a comprehensive theoretical interpretation based on established principles of NMR spectroscopy and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for acquiring a high-quality ¹H NMR spectrum, empowering researchers to generate the necessary data for their work.

Introduction: The Significance of this compound and its Spectroscopic Signature

This compound is a halogenated aromatic amine, a structural motif frequently encountered in medicinal chemistry and materials science. The unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts specific electronic and steric properties to the molecule, making its unambiguous characterization essential for understanding its reactivity, binding interactions, and overall behavior in various applications. ¹H NMR spectroscopy is the most powerful tool for confirming the substitution pattern and understanding the electronic environment of the protons on the aromatic ring.

Despite extensive searches of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and PubChem, as well as a thorough review of relevant scientific literature, a publicly accessible, experimentally determined ¹H NMR spectrum for this compound could not be located. This guide, therefore, pivots to a predictive analysis, offering a robust framework for interpreting the expected spectrum.

Theoretical ¹H NMR Spectrum of this compound: A Predictive Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons and the two amine protons. The chemical shifts, multiplicities, and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (-F and -Cl).

Molecular Structure and Proton Designations:

To facilitate the spectral analysis, the protons on the aromatic ring are designated as H-3, H-4, and H-6.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data:

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the additive effects of substituents on the chemical shifts of aromatic protons and typical coupling constants observed in similar structures.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH₂3.5 - 4.5Broad singlet-
H-6~6.9 - 7.2Doublet of doublets (dd)³J(H-6,H-4) ≈ 2-3 Hz, ⁴J(H-6,F) ≈ 4-6 Hz
H-4~6.7 - 7.0Triplet of doublets (td) or multiplet³J(H-4,H-3) ≈ 8-9 Hz, ³J(H-4,F) ≈ 8-10 Hz, ³J(H-4,H-6) ≈ 2-3 Hz
H-3~6.6 - 6.9Doublet of doublets (dd)³J(H-3,H-4) ≈ 8-9 Hz, ⁴J(H-3,F) ≈ 1-2 Hz

Rationale for Predictions:

  • Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

  • Aromatic Protons (H-3, H-4, H-6):

    • The amino group is an activating, ortho-, para-directing group, which shields these positions, shifting the signals of the corresponding protons upfield (to lower ppm values).

    • The fluorine atom is an electronegative, deactivating group, which deshields the ortho proton (H-3) and to a lesser extent, the para proton (H-6). Fluorine also introduces spin-spin coupling with nearby protons.

    • The chlorine atom is also an electronegative, deactivating group, deshielding the ortho proton (H-6) and the para proton (H-4).

  • Multiplicity and Coupling Constants:

    • H-6 is expected to be a doublet of doublets due to coupling with H-4 (meta coupling, ³J) and the fluorine atom (through-space or four-bond coupling, ⁴J).

    • H-4 is expected to be a triplet of doublets or a more complex multiplet. It will be coupled to H-3 (ortho coupling, ³J), the fluorine atom (ortho coupling, ³J), and H-6 (meta coupling, ³J). The ortho H-F coupling is typically the largest.

    • H-3 is anticipated to be a doublet of doublets due to coupling with H-4 (ortho coupling, ³J) and a smaller coupling to the fluorine atom (meta coupling, ⁴J).

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers requiring definitive experimental data, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and analysis.

Materials:

  • This compound (CAS 2106-05-0)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. c. Gently swirl the vial to dissolve the sample completely. d. Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the following acquisition parameters (values may need to be optimized based on the spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
    • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
    • Acquisition Time: 2-4 seconds.
    • Relaxation Delay: 1-2 seconds.
    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
    • Temperature: 298 K (25 °C).
  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the multiplicities and measure the coupling constants for each signal.

Conclusion: A Path Forward for Researchers

While the absence of a publicly available ¹H NMR spectrum for this compound presents a challenge, it does not create a roadblock for scientific progress. The theoretical analysis provided in this guide, grounded in the fundamental principles of NMR spectroscopy, offers a reliable prediction of the expected spectral features. More importantly, the detailed experimental protocol empowers researchers to generate their own high-quality data, ensuring the scientific integrity and accuracy of their findings. The synthesis of this theoretical framework with a practical experimental approach provides a comprehensive resource for scientists and drug development professionals working with this and similar halogenated anilines.

References

While no direct experimental ¹H NMR data for this compound was found, the principles and data for analogous compounds are well-documented in various sources. For further reading on the effects of substituents on ¹H NMR chemical shifts and coupling constants, the following resources are recommended:

  • PubChem - National Center for Biotechnology Information. (Provides chemical information and data for a vast number of compounds, including those analogous to this compound). [Link]

  • Spectral Database for Organic Compounds (SDBS). (A comprehensive database of spectral data for organic compounds, useful for comparing with related structures). [Link]

An In-Depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluoroaniline is a key intermediate in the synthesis of pharmaceuticals and advanced materials. A thorough structural characterization is paramount for its application in drug development and materials science. This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available, experimentally verified spectrum, this guide establishes a robust predicted spectrum through the principled application of substituent chemical shift (SCS) effects and an understanding of fundamental electronic interactions. We detail the interplay of inductive and resonance effects of the amine, fluorine, and chlorine substituents to assign the chemical shift for each of the six aromatic carbons. This guide also includes a detailed, self-validating experimental protocol for acquiring a high-quality ¹³C NMR spectrum and discusses the expected carbon-fluorine coupling patterns, providing researchers with the necessary framework to confidently identify and characterize this compound.

Introduction: The Structural Importance of this compound

This compound (C₆H₅ClFN) is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its trifunctional nature—possessing amino, chloro, and fluoro groups—allows for diverse chemical modifications, making it a valuable precursor for synthesizing complex molecules with specific biological activities or material properties. The precise arrangement of these substituents on the aniline ring dictates the molecule's reactivity, electronic properties, and steric profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Specifically, ¹³C NMR provides direct insight into the chemical environment of each carbon atom in a molecule. The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to the local electron density, which is modulated by the electronic effects of neighboring atoms and functional groups. Therefore, a detailed understanding of the ¹³C NMR spectrum is essential for confirming the identity and purity of this compound in any research or development setting.

This guide will first deconstruct the electronic contributions of each substituent. It will then leverage established substituent chemical shift (SCS) data from simpler, related molecules to predict the ¹³C chemical shifts for this compound. Finally, a standard operating procedure for experimental acquisition is provided to enable researchers to generate and validate these findings.

Theoretical Foundation: Predicting Chemical Shifts in a Polysubstituted Aromatic System

The ¹³C chemical shifts in a substituted benzene ring are governed by a complex interplay of electronic effects exerted by the substituents. To predict the spectrum of this compound, we must consider the inductive and resonance effects of the amino (-NH₂), fluoro (-F), and chloro (-Cl) groups.

  • Inductive Effect (σ-framework): This is the through-bond polarization caused by the electronegativity difference between atoms.

    • -NH₂: The nitrogen atom is electronegative and exerts a moderate electron-withdrawing inductive effect.

    • -F: Fluorine is the most electronegative element and exhibits a very strong electron-withdrawing inductive effect.

    • -Cl: Chlorine is also highly electronegative and has a strong electron-withdrawing inductive effect.

  • Resonance Effect (π-framework): This is the delocalization of lone-pair or π-electrons through the conjugated system of the benzene ring.

    • -NH₂: The nitrogen atom's lone pair is readily delocalized into the ring, making the -NH₂ group a very strong resonance electron-donating group. This effect significantly increases electron density at the ortho and para positions.[1]

    • -F: The fluorine atom's lone pairs can also be donated into the ring. However, due to its high electronegativity, the orbital overlap with the carbon π-system is less effective than for nitrogen. It is considered a weak resonance electron-donating group.

    • -Cl: Like fluorine, chlorine possesses lone pairs that can participate in resonance, but the effect is even weaker due to poorer 3p-2p orbital overlap with carbon. It is a very weak resonance electron-donating group.

The Net Effect: In substituted anilines, the strong resonance donation from the -NH₂ group typically dominates over its inductive effect, leading to significant shielding (upfield shifts) of the ortho and para carbons relative to benzene (δ ≈ 128.5 ppm).[2] For halogens, the strong inductive withdrawal is the primary factor, but the weak resonance donation slightly counteracts this at the ortho and para positions.[3]

Visualizing the Molecular Structure and Electronic Influences

To systematically analyze the molecule, we first establish the standard IUPAC numbering, starting from the carbon bearing the amino group and proceeding towards the fluorine substituent.

Figure 1: Molecular structure and IUPAC numbering of this compound.

The combined electronic effects of the three substituents create a unique electron density map across the aromatic ring, which can be visualized as follows.

Figure 2: Diagram of primary inductive (-I) and resonance (+R) effects in this compound.

Predicting the ¹³C NMR Spectrum

A reliable method for predicting the chemical shifts in a polysubstituted benzene is to use the principle of additivity of substituent chemical shift (SCS) effects. The chemical shift of each carbon is estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the SCS values for each substituent based on its position (ipso, ortho, meta, para).

Table 1: Standard Substituent Chemical Shift (SCS) Effects (in ppm) for Benzene

Substituent C-ipso (C1) C-ortho (C2/C6) C-meta (C3/C5) C-para (C4)
-NH₂ +18.0 -13.3 +0.9 -9.8
-F +34.8 -12.9 +1.4 -4.5
-Cl +6.2 +0.4 +1.3 -1.9

(Data compiled from various standard organic spectroscopy textbooks and databases)[4][5][6]

Using these values, we can calculate the predicted shift for each carbon in this compound:

  • C1 (ipso to NH₂, meta to F, ortho to Cl): 128.5 + 18.0 (ipso-NH₂) + 1.4 (meta-F) + 0.4 (ortho-Cl) = 148.3 ppm

  • C2 (ortho to NH₂, ipso to F, meta to Cl): 128.5 - 13.3 (ortho-NH₂) + 34.8 (ipso-F) + 1.3 (meta-Cl) = 151.3 ppm

  • C3 (meta to NH₂, ortho to F, para to Cl): 128.5 + 0.9 (meta-NH₂) - 12.9 (ortho-F) - 1.9 (para-Cl) = 114.6 ppm

  • C4 (para to NH₂, meta to F, meta to Cl): 128.5 - 9.8 (para-NH₂) + 1.4 (meta-F) + 1.3 (meta-Cl) = 121.4 ppm

  • C5 (meta to NH₂, para to F, ipso to Cl): 128.5 + 0.9 (meta-NH₂) - 4.5 (para-F) + 6.2 (ipso-Cl) = 131.1 ppm

  • C6 (ortho to NH₂, meta to F, ortho to Cl): 128.5 - 13.3 (ortho-NH₂) + 1.4 (meta-F) + 0.4 (ortho-Cl) = 117.0 ppm

It is crucial to note that steric hindrance between adjacent substituents can reduce the effectiveness of resonance, slightly altering the shifts from this simple additive model. Nonetheless, this method provides a robust first approximation for spectral assignment.

Carbon-Fluorine (C-F) Coupling

A key feature in the ¹³C NMR spectrum of fluorinated compounds is spin-spin coupling between the ¹³C and ¹⁹F nuclei (both have spin I=½). This coupling is observed through bonds and results in the splitting of carbon signals into doublets or more complex multiplets.[7] The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei.

  • ¹JCF (one-bond): Very large, typically 240-270 Hz. The signal for C2 will be a large doublet.[7]

  • ²JCF (two-bond): Significant, typically 15-25 Hz. Signals for C1 and C3 will be split into doublets.

  • ³JCF (three-bond): Smaller, typically 5-10 Hz. Signals for C4 and C6 will be split into doublets.

  • ⁴JCF (four-bond): Usually small (< 3 Hz) and may not be resolved. A small splitting may be observed for C5.[8]

Summary of Predicted ¹³C NMR Data

The predicted chemical shifts and expected coupling patterns are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling for this compound

Carbon Atom Predicted δ (ppm) Expected Multiplicity Expected J_CF (Hz) Rationale for Assignment
C2 151.3 Doublet ~245 (¹J) Ispo to -F (strong deshielding), ortho to -NH₂ (shielding). Dominated by the large ¹JCF.
C1 148.3 Doublet ~20 (²J) Ispo to -NH₂ (deshielding).
C5 131.1 Doublet (or Singlet) ~3 (⁴J) Ispo to -Cl (moderate deshielding).
C4 121.4 Doublet ~8 (³J) Para to -NH₂ (strong shielding).
C6 117.0 Doublet ~7 (³J) Ortho to -NH₂ (strong shielding).

| C3 | 114.6 | Doublet | ~20 (²J) | Ortho to -F and meta to -NH₂. Strong shielding effects. |

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of a high-quality, reproducible ¹³C NMR spectrum, the following protocol should be followed. This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

Materials and Equipment
  • This compound (≥97% purity)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS, or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For a 400 MHz instrument, the proton peak of residual CHCl₃ should have a half-height line width of <0.5 Hz.

    • Tune and match the broadband probe for the ¹³C frequency.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. The quaternary carbons (C1, C2, C5) have longer relaxation times; a 2s delay is a good compromise between signal intensity and experiment time.

    • Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is insufficient, particularly for the quaternary carbons.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the solvent peak to its known chemical shift (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm). If TMS is present, set its signal to δ 0.00 ppm.

    • Integrate the peaks (note: integration in ¹³C NMR is not typically quantitative without long relaxation delays).

    • Pick and label all peaks, including the measurement of C-F coupling constants.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and assigning the ¹³C NMR spectrum of this compound. By systematically applying the principles of substituent additivity and considering the through-bond effects of carbon-fluorine coupling, a detailed and predictive spectral map has been generated. The analysis reveals a spectrum with six distinct aromatic signals, each split into a doublet due to coupling with the fluorine atom, spread over a range of approximately 40 ppm. The provided experimental protocol offers a robust method for researchers to obtain a high-quality spectrum for verification. This foundational knowledge is critical for scientists in quality control, process development, and medicinal chemistry who rely on precise structural confirmation for their work.

References

  • Jurczak, J., & Koźmiński, W. (2001). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75(3), 337-343.
  • Mora-Fuentes, J. P., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Available from: [Link]

  • Zhang, G., et al. (2015). Substituent Effects on ¹³C NMR and ¹H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-5. Available from: [Link]

  • Johnson, A. (2008). ¹³C NMR of fluorinated aromatics. IONiC/VIPEr. Available from: [Link]

  • Neuvonen, K., & Kleinpeter, E. (2001). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 39(10), 583-589.
  • Mora-Fuentes, J. P., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20, 11247-11259. Available from: [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-102. Available from: [Link]

  • Abraham, R. J., et al. (1974). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (6), 663-669. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. docbrown.info. Available from: [Link]

  • SpectraBase. (n.d.). 3-Chloroaniline. SpectraBase. Available from: [Link]

  • ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate. Available from: [Link]

  • Gutowsky, H. S., & McCall, D. W. (1953). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 75(11), 2613-2616. Available from: [Link]

  • Chegg. (2021). Solved: You are provided below with the ¹³C NMR spectrum of 3-chloroaniline... Chegg.com. Available from: [Link]

  • Hure, N., et al. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group Be Explained by the Ring Current Effect? Chemistry – An Asian Journal, 13(10), 1279-1285. Available from: [Link]

  • Mandal, S. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. Available from: [Link]

  • Wishart, D. S. (n.d.). CASPRE - ¹³C NMR Predictor. caspre.ca. Available from: [Link]

  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Available from: [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Available from: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek Blog. Available from: [Link]

  • Dharmatti, S. S., & Kanekar, C. R. (1960). Proton and fluorine N.M.R. spectra of fluorobenzene. Proceedings of the Indian Academy of Sciences - Section A, 51(1), 38-46.
  • NMRS.io. (n.d.). ¹³C | chlorobenzene-d5 | NMR Chemical Shifts. NMRS.io. Available from: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. NMRDB.org. Available from: [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. Available from: [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction? ResearchGate. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. Stack Exchange. Available from: [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Available from: [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Compound Interest.
  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Available from: [Link]

Sources

Introduction: The Analytical Imperative for 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 5-Chloro-2-fluoroaniline

This compound is a halogenated aniline derivative that serves as a pivotal structural motif in contemporary drug discovery and material science. Its utility as a versatile building block is well-established, particularly in the synthesis of active pharmaceutical ingredients (APIs) and functional polymers.[1][2] For instance, it is a precursor in the development of heterocyclic compounds with potential therapeutic applications, including anticonvulsant and anti-inflammatory agents.[1] Given its role in high-value applications, the unambiguous structural confirmation and purity assessment of this compound are paramount.

Fourier Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique "molecular fingerprint." This guide offers a comprehensive, field-proven approach to the FT-IR analysis of this compound, from sample preparation to spectral interpretation, designed for researchers and quality control professionals.

Molecular Structure and Theoretical Vibrational Modes

A robust interpretation of an FT-IR spectrum begins with a theoretical understanding of the molecule's vibrational degrees of freedom. The structure of this compound (C₆H₅ClFN) contains several key functional groups, each with characteristic vibrational frequencies.

Chemical Structure:

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Spectral Interpretation of this compound

The resulting FT-IR spectrum is a rich source of structural information. The analysis involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Key Spectral Regions and Band Assignments
  • N-H Stretching Region (3500 - 3300 cm⁻¹):

    • The presence of two distinct, medium-intensity bands in this region is the definitive signature of a primary amine (-NH₂). [3][4] * ~3480 cm⁻¹: Asymmetric N-H stretch (νₐₛ N-H).

    • ~3390 cm⁻¹: Symmetric N-H stretch (νₛ N-H). The positions for aromatic amines are typically at a higher frequency than for aliphatic amines. [5]

  • Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹):

    • Weak to medium, sharp absorption bands appear just above 3000 cm⁻¹. These are characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring (sp² hybridization). [6][7]Their presence confirms the aromatic nature of the core structure.

  • Fingerprint Region I: Overtones and Bending Vibrations (2000 - 1400 cm⁻¹):

    • ~1620 cm⁻¹ (Strong): This prominent band is assigned to the N-H scissoring (bending) vibration of the primary amine group. [3] * ~1600 cm⁻¹, ~1500 cm⁻¹ (Medium to Strong): These bands are characteristic of the C=C in-ring stretching vibrations of the benzene ring. [6][7]

  • Fingerprint Region II: C-X Stretching and Bending (1400 - 600 cm⁻¹): This region is often complex but contains highly diagnostic peaks for this molecule.

    • ~1280 cm⁻¹ (Strong): Aromatic C-N stretching vibration. This is a key confirmatory peak for the aniline structure. [3][8] * ~1240 cm⁻¹ (Strong): Aromatic C-F stretching vibration. The C-F stretch is typically one of the strongest bands in the spectrum. [9][10] * ~800-850 cm⁻¹ (Strong): C-H out-of-plane bending ("oop") vibrations. The exact position is highly diagnostic of the substitution pattern on the aromatic ring.

    • ~750 cm⁻¹ (Medium to Strong): C-Cl stretching vibration. The position of the C-Cl stretch can vary but is typically found in the 840-600 cm⁻¹ range. [11][12]

Summary of FT-IR Data
Wavenumber (cm⁻¹)IntensityAssigned Vibrational ModeFunctional Group
~3480MediumAsymmetric N-H StretchPrimary Aromatic Amine
~3390MediumSymmetric N-H StretchPrimary Aromatic Amine
~3050Weak-MediumAromatic C-H StretchAromatic Ring
~1620StrongN-H Bend (Scissoring)Primary Aromatic Amine
~1500-1600Medium-StrongC=C In-Ring StretchAromatic Ring
~1280StrongAromatic C-N StretchAryl-Amine Linkage
~1240StrongAromatic C-F StretchC-F Bond
~820StrongC-H Out-of-Plane BendSubstituted Aromatic Ring
~750Medium-StrongAromatic C-Cl StretchC-Cl Bond

Conclusion: An Integrated Approach to Structural Verification

The FT-IR analysis of this compound provides a robust and reliable method for its structural identification. The true power of this technique lies in its self-validating nature: the observation of the N-H stretching doublet confirms the primary amine, which is corroborated by the N-H bending peak. Similarly, the aromatic C-H stretches are consistent with the C=C ring vibrations. The presence of strong, distinct bands for the C-N, C-F, and C-Cl bonds in the fingerprint region completes the molecular picture. For ultimate confirmation, the acquired spectrum should be compared against a reference spectrum from an authoritative spectral database, such as the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook. [13][14][15][16]This comprehensive analytical approach ensures the identity and quality of this critical chemical intermediate, underpinning its successful application in research and development.

References

  • Sample preparation for FT-IR. (n.d.). University of the West Indies.
  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Introduction to the Spectral Data Base (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Spectral Database for Organic Compounds. (n.d.). Bioregistry. Retrieved from [Link]

  • Spectral Database for Organic Compounds. (2023). re3data.org. Retrieved from [Link]

  • Spectral Database for Organic Compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • SDBS: Spectral Database for Organic Compounds. (n.d.). Clark Physical Sciences Library, Dartmouth College. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 5-Chloro-4-fluoro-2-nitroaniline. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Applied Sciences. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • Table of IR Absorptions. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]

  • Ghasemi, J., et al. (2010). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Kaluva, S., & Naganathappa, M. (2024). Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311 + + G** level of theory. ResearchGate. Retrieved from [Link]

  • Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Chloro-2-methyl-aniline, N-pentafluoropropionyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023). Jurnal UPI. Retrieved from [Link]

  • Wang, J., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). California State University, Dominguez Hills. Retrieved from [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • FT-IR spectrum showing C-Cl stretching and O-H stretching. (2020). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • 5-Chloro-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • p-Fluoroaniline. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets. (n.d.). Journal of Physical Chemistry A. Retrieved from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Environmental Science & Technology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Chloro-2-fluoroaniline, an important building block in pharmaceutical and chemical synthesis. A thorough understanding of its fragmentation patterns under various ionization techniques is critical for its unambiguous identification, structural elucidation, and quality control in complex matrices. This document details the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), presents standardized experimental protocols for its analysis, and offers insights into the interpretation of the resulting mass spectra. This guide is intended to be an essential resource for professionals in analytical chemistry, organic synthesis, and drug development.

Introduction: The Analytical Significance of this compound

This compound (C₆H₅ClFN) is a halogenated aromatic amine with a molecular weight of 145.56 g/mol .[1][2][3] Its utility as a synthetic intermediate in the creation of pharmaceuticals and other specialty chemicals necessitates robust analytical methods for its characterization. Mass spectrometry stands out as a primary tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.

This guide will delve into the fragmentation behavior of this compound under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). Understanding the distinct fragmentation patterns generated by each method is key to leveraging the full potential of mass spectrometry in the analysis of this compound.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for compound identification.

The Molecular Ion and Isotopic Signature

The mass spectrum of this compound is distinguished by a clear molecular ion (M⁺˙) peak pattern resulting from the natural isotopic abundance of chlorine. Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5][6] Fluorine, in contrast, is monoisotopic (¹⁹F). This leads to two molecular ion peaks separated by two mass-to-charge units (m/z):

  • M⁺˙ peak: at m/z 145, corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺˙ peak: at m/z 147, corresponding to the molecule with the ³⁷Cl isotope.

The relative intensity of the M⁺˙ to [M+2]⁺˙ peak will be approximately 3:1, a hallmark signature for a molecule containing a single chlorine atom.[5]

Proposed EI Fragmentation Pathways

Upon ionization at a standard energy of 70 eV, the this compound radical cation will undergo a series of fragmentation events. The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

A key fragmentation route for halogenated aromatic compounds involves the loss of the halogen atom.[7][8] In this case, the initial fragmentation is likely the loss of a chlorine radical, followed by subsequent eliminations.

Key Proposed Fragmentations:

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond results in the formation of a fragment ion at m/z 110 , corresponding to the [M - Cl]⁺ ion.

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for anilines and other aromatic amines is the elimination of HCN from the aromatic ring after an initial fragmentation.[5] The fragment at m/z 110 may lose HCN to produce an ion at m/z 83 .

  • Loss of HF: The presence of a fluorine atom introduces the possibility of losing a neutral hydrogen fluoride molecule.[9] This could occur from the molecular ion or subsequent fragments.

  • Loss of a Hydrogen Radical (H•): A peak at m/z 144 ([M-1]⁺) can arise from the loss of a hydrogen atom.[9]

The proposed fragmentation pathway under Electron Ionization is illustrated in the diagram below.

EI_Fragmentation M C₆H₅ClFN⁺˙ m/z 145/147 F1 C₆H₅FN⁺ m/z 110 M->F1 - Cl• F2 C₅H₃F⁺ m/z 83 F1->F2 - HCN

Caption: Proposed EI fragmentation of this compound.

Summary of Expected EI Fragments
m/z (³⁵Cl) Proposed Ion Structure Neutral Loss
145[C₆H₅ClFN]⁺˙-
110[C₆H₅FN]⁺Cl•
83[C₅H₃F]⁺Cl•, HCN

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[10]

The Protonated Molecule (Precursor Ion)

In positive ion mode ESI, this compound is expected to be readily protonated on the amine group, forming the [M+H]⁺ ion. Given the isotopic distribution of chlorine, this will appear as a pair of peaks:

  • [M+H]⁺ peak: at m/z 146 (for ³⁵Cl).

  • [M+2+H]⁺ peak: at m/z 148 (for ³⁷Cl).

This isotopic pair, with a 3:1 intensity ratio, would be selected as the precursor ion for MS/MS analysis.

Proposed ESI-MS/MS Fragmentation Pathways

The fragmentation of the even-electron [M+H]⁺ ion in the gas phase is governed by different principles than the radical cations formed in EI. The fragmentation is often driven by the loss of stable neutral molecules.

Key Proposed Fragmentations:

  • Loss of Ammonia (NH₃): Protonated anilines can undergo the loss of a neutral ammonia molecule. This would result in a fragment ion at m/z 129/131 .

  • Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is a plausible pathway for chloro-substituted aromatic compounds.[8] This would lead to a fragment at m/z 110 .

  • Loss of Hydrogen Fluoride (HF): Similarly, the loss of a neutral HF molecule could occur, producing a fragment at m/z 126/128 .

The proposed fragmentation pathway for the protonated molecule is depicted below.

ESI_Fragmentation MH [C₆H₅ClFN+H]⁺ m/z 146/148 F1 [C₆H₄F]⁺ m/z 129/131 MH->F1 - NH₃ F2 [C₆H₅F]⁺ m/z 110 MH->F2 - HCl F3 [C₆H₅ClN]⁺ m/z 126/128 MH->F3 - HF

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Summary of Expected ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
146/148129/131NH₃
146/148110HCl
146/148126/128HF

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality mass spectral data.

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[11] All handling should be performed in a well-ventilated fume hood.[11][12]

GC-MS (EI) Protocol

This protocol is designed for the analysis of this compound using a standard GC-MS system with an EI source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[5]
  • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

2. GC-MS Parameters:

  • Injector Temperature: 250 °C.[5]
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate.
  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.[5]
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.[13]
  • Mass Range: m/z 40-200.
LC-MS/MS (ESI) Protocol

This protocol outlines a general procedure for LC-MS/MS analysis.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[13]
  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[13]

2. LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • Start at 10% B, hold for 0.5 min.
  • Linear ramp to 95% B over 5 min.
  • Hold at 95% B for 2 min.
  • Return to 10% B and re-equilibrate for 3 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • MS/MS Analysis:
  • Select precursor ions m/z 146 and 148.
  • Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric analysis of this compound provides distinct and informative fragmentation patterns that are highly dependent on the ionization method employed. Electron Ionization yields a characteristic fingerprint spectrum defined by the loss of a chlorine radical and subsequent fragmentation of the aromatic ring. In contrast, ESI-MS/MS of the protonated molecule is characterized by the neutral loss of stable molecules such as ammonia, HCl, or HF. By understanding these fragmentation pathways and utilizing the standardized protocols provided, researchers can confidently identify and characterize this compound in a variety of applications, ensuring the integrity and quality of their work in pharmaceutical and chemical development.

References

  • BenchChem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: this compound.
  • ChemicalBook. (2025, July 5). This compound - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound 97 2106-05-0.
  • PubChem. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 2106-05-0.
  • BLD Pharm. (n.d.). 2106-05-0|this compound.
  • NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. In NIST Chemistry WebBook.
  • LibreTexts. (2021, August 15). 2.
  • NIST. (n.d.). 2-Fluoro-5-methylaniline. In NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). This compound 97 2106-05-0.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry website.
  • LibreTexts. (2023, August 29).
  • BenchChem. (n.d.). Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry.
  • Kertesz, V., & Gaskell, S. J. (2019).
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline.
  • Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 37(9), 656-665.
  • de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(78), 74365-74380.
  • NIST. (n.d.). m-Chloroaniline. In NIST Chemistry WebBook.
  • D'Hondt, E., et al. (2014). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 33(4), 231-262.
  • Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 34(11), 14-23.
  • NIST. (n.d.). o-Chloroaniline. In NIST Chemistry WebBook.
  • ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • Filo. (2025, March 7). Draw electron pushing mechanisms that account for the observation....
  • Liu, Y., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 47(6), 767-774.
  • LibreTexts. (2022, July 3). 6.
  • LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. In Chemistry LibreTexts.
  • Dantus, M., et al. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(11), 3101-3110.
  • NIST. (n.d.). m-Chloroaniline. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzenamine, 2-fluoro-. In NIST Chemistry WebBook.

Sources

A Technical Guide to Quantum Chemical Calculations for 5-Chloro-2-fluoroaniline: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-fluoroaniline

This compound (CAS No: 2106-05-0) is a halogenated aromatic amine with the molecular formula C₆H₅ClFN.[1][2] Its unique molecular architecture, featuring both chloro and fluoro substituents, makes it a highly versatile intermediate in various fields of chemical synthesis.[3] In the pharmaceutical industry, it serves as a crucial building block for active pharmaceutical ingredients (APIs), including kinase inhibitors and potential anti-cancer agents.[3] Its applications also extend to agrochemicals and the development of functional materials like polymers for organic light-emitting diodes (OLEDs).[4] The presence and positioning of the halogen atoms and the amino group significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a prime candidate for in-depth computational analysis.

This guide provides a comprehensive technical framework for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). We will explore the theoretical underpinnings of the chosen computational methods, present a detailed step-by-step protocol for the calculations, and discuss the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and materials scientists who wish to leverage computational tools to understand and predict the behavior of this important molecule.

Part 1: Theoretical Framework and Method Selection

Quantum chemical calculations provide a powerful lens to examine molecular systems at the electronic level.[3] Among the available methods, Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its exceptional balance of computational cost and accuracy for many-electron systems.[5]

The Choice of Density Functional Theory (DFT)

DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational demand compared to traditional ab initio methods like Hartree-Fock, while effectively accounting for electron correlation. For studies involving aniline derivatives and halobenzenes, DFT has been shown to provide reliable results for geometry, electronic structure, and vibrational frequencies.[6][7]

Selecting the Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals in quantum chemistry. It combines the strengths of both Hartree-Fock theory and DFT by mixing a portion of the exact exchange from Hartree-Fock with exchange and correlation functionals from DFT. This hybrid approach often yields excellent descriptions of molecular geometries and electronic properties for a wide range of organic molecules, including those with halogen substituents.[6][8]

  • Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system:

    • 6-311G: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons involved in chemical bonding.

    • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions where electron density is far from the nuclei.[7]

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately modeling bond angles and electronic distributions in molecules.[7]

This combination, often referred to as the B3LYP/6-311++G(d,p) level of theory, represents a well-validated and reliable standard for obtaining high-quality results for molecules like this compound.

Part 2: Computational Protocol

This section provides a step-by-step workflow for performing a comprehensive quantum chemical analysis of this compound. The protocol is described in a general manner, applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[9][10]

Workflow Overview

The computational process follows a logical sequence to ensure the validity and accuracy of the results. Each step builds upon the previous one, from establishing the initial structure to calculating advanced electronic properties.

G A 1. Molecular Structure Input B 2. Geometry Optimization A->B C 3. Frequency Analysis B->C D 4. Property Calculations C->D H Validation (No Imaginary Frequencies) C->H Confirms Minimum Energy Structure E HOMO-LUMO Analysis D->E F MEP Surface D->F G Vibrational Spectra D->G

Caption: Computational workflow for the analysis of this compound.

Step 1: Building the Initial Molecular Structure
  • Construct the Molecule: Use a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw) to build the 3D structure of this compound. The IUPAC name and SMILES string (C1=CC(=C(C=C1Cl)N)F) can be used as a starting point.[1]

  • Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step is not strictly necessary but can significantly speed up the subsequent quantum mechanical optimization.

  • Generate Input File: Export the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, .xyz). Create an input file specifying the desired calculation. A typical Gaussian input file header would look like this:

Step 2: Geometry Optimization
  • Execute the Calculation: Run the input file created in Step 1. The Opt keyword instructs the software to perform a geometry optimization, systematically adjusting the positions of the atoms to find the minimum energy conformation on the potential energy surface.

  • Verify Convergence: Monitor the calculation to ensure it converges successfully. The software will report on the fulfillment of specific criteria for forces and displacements, indicating that a stationary point has been found.

Step 3: Frequency Analysis
  • Purpose: This is a critical self-validation step. A frequency calculation determines the vibrational modes of the molecule at the optimized geometry.

  • Execution: The Freq keyword, included in the same calculation as the optimization, triggers this analysis.

  • Validation: Upon completion, check the output for the calculated vibrational frequencies.

    • A true minimum energy structure will have zero imaginary frequencies.

    • If one or more imaginary frequencies are present, the optimized structure is a transition state or a saddle point, not a stable minimum. In this case, the geometry must be perturbed along the imaginary frequency mode and re-optimized.

  • Thermochemical Data: The frequency calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a variety of electronic properties can be calculated. This is typically done in a separate calculation using the optimized geometry.

  • Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and polarizability.[6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D visualization of the electrostatic potential mapped onto the electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[11]

    • Red/Yellow Regions: Electron-rich areas (negative potential), indicative of nucleophilic character (e.g., lone pairs on N, F).

    • Blue Regions: Electron-poor areas (positive potential), indicative of electrophilic character (e.g., hydrogen atoms of the amine group).

  • Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the electron distribution across the molecule.

Part 3: Data Presentation and Interpretation

Clear presentation and thoughtful interpretation are key to extracting meaningful chemical insights from the raw computational data.

Tabulated Data

Summarizing quantitative results in tables allows for easy comparison and reference.

Table 1: Core Computational Parameters

Parameter Specification
Software Gaussian 16
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++G(d,p)
Geometry Optimization Converged to a stationary point

| Frequency Analysis | 0 Imaginary Frequencies |

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value (Hartree) Calculated Value (eV)
Energy of HOMO (Value from output) (Converted value)
Energy of LUMO (Value from output) (Converted value)
HOMO-LUMO Energy Gap (ΔE) (Calculated difference) (Calculated difference)

| Dipole Moment (Debye) | (Value from output) | - |

Interpretation of Results

The calculated properties provide a detailed electronic portrait of this compound, which can be used to predict its chemical behavior.

G cluster_0 Calculated Properties cluster_1 Chemical Insights & Predictions A HOMO-LUMO Gap (ΔE) E Chemical Reactivity & Stability (Lower gap = higher reactivity) A->E B MEP Surface F Sites for Electrophilic/Nucleophilic Attack (e.g., H-bonding, reaction sites) B->F C Vibrational Frequencies G IR/Raman Spectral Signature (Comparison with experimental data) C->G D Atomic Charges H Bond Polarity & Reactivity (e.g., C-Cl vs C-F bond) D->H

Caption: Relationship between calculated properties and their chemical interpretation.

  • Reactivity: The HOMO-LUMO energy gap is a key descriptor of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. This value can be compared with other aniline derivatives to assess the relative impact of the chloro and fluoro substituents.

  • Interaction Sites: The MEP map provides a visual guide to the molecule's intermolecular interaction potential. The negative potential around the fluorine and nitrogen atoms suggests these are primary sites for hydrogen bond acceptance. The positive potential on the amine hydrogens indicates they are hydrogen bond donors. This information is critical for understanding its role in medicinal chemistry and materials science, where such interactions govern molecular recognition and self-assembly.[4][11]

  • Spectroscopic Signature: The calculated vibrational frequencies can be used to simulate an infrared (IR) spectrum. This theoretical spectrum can be compared with an experimental spectrum to validate the computational model and aid in the assignment of experimental vibrational bands.[6]

Conclusion

This guide has outlined a robust and scientifically sound protocol for the quantum chemical analysis of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level. By following the detailed steps for geometry optimization, frequency analysis, and property calculation, researchers can obtain reliable and predictive data on the molecule's electronic structure and reactivity. The interpretation of these results, particularly the HOMO-LUMO gap and the Molecular Electrostatic Potential, provides invaluable insights that can guide rational drug design, the synthesis of novel materials, and a deeper fundamental understanding of this versatile chemical intermediate.

References

  • Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. (1996). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

  • DFT calculated structure and charge transfer of a halobenzene... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound | C6H5ClFN | CID 75015. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). International Journal of Quantum Chemistry. Retrieved January 11, 2026, from [Link]

  • Halogen Bonds with Benzene: An Assessment of DFT Functionals. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Computational studies of Distinct Anilines for Electrooptical properties. (2020). Journal of Physics: Conference Series. Retrieved January 11, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates... (2021). Molecules. Retrieved January 11, 2026, from [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Molecular structures of halobenzene derivatives substituted with... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022). ACS Omega. Retrieved January 11, 2026, from [Link]

  • Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

Sources

A Guide to the Crystal Structure Analysis of 5-Chloro-2-fluoroaniline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Building Block

5-Chloro-2-fluoroaniline is a key chemical intermediate in the synthesis of a wide array of pharmaceuticals and advanced materials.[1] Its utility stems from the specific arrangement of its functional groups: an aniline moiety, a chloro group, and a fluoro group. This unique combination of substituents imparts distinct electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional polymers.[1] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling the physicochemical properties of any active pharmaceutical ingredient (API) or material, including solubility, stability, and bioavailability.

This in-depth technical guide presents a comprehensive methodological framework for the determination and analysis of the crystal structure of this compound. As of the writing of this guide, a definitive crystal structure for this specific compound has not been publicly deposited in crystallographic databases. Therefore, this document serves as both a detailed procedural manual and a predictive analysis, outlining the steps necessary to obtain and interpret its crystal structure. The principles and protocols described herein are broadly applicable to the crystallographic analysis of small organic molecules.

Theoretical Underpinnings: Predicting Intermolecular Interactions

The crystal packing of this compound will be governed by a network of non-covalent interactions. The presence of the amino group (-NH2), a strong hydrogen bond donor, and the electronegative fluorine and chlorine atoms, potential hydrogen and halogen bond acceptors, suggests a rich landscape of possible intermolecular contacts.

  • Hydrogen Bonding: The primary amine is expected to be a potent hydrogen bond donor. These interactions could involve the nitrogen atom of a neighboring molecule (N-H···N) or the halogen substituents (N-H···F and N-H···Cl). The relative strengths and prevalence of these bonds will dictate the primary supramolecular synthons.

  • Halogen Bonding: The chlorine atom, in particular, can act as a halogen bond donor, interacting with the lone pair of electrons on the nitrogen atom of an adjacent molecule (C-Cl···N).[2][3] The fluorine atom is a weaker halogen bond donor.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[4] The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) will influence the overall packing efficiency.

An analysis of the molecular electrostatic potential surface of this compound would reveal the electron-rich and electron-poor regions, providing further insight into the likely sites of intermolecular interactions.

The Experimental Workflow: From Solution to Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution.[5][6] The following sections detail a robust workflow for obtaining high-quality single crystals of this compound and elucidating its three-dimensional structure.

Phase 1: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis.[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Recommended Crystal Growth Protocols for this compound:

1. Slow Evaporation: This is the most straightforward method for crystallizing small organic molecules.[7]

  • Step 1: Solvent Screening. Dissolve a small amount of this compound in a variety of volatile solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a solvent in which it is moderately soluble.

  • Step 2: Preparation of a Near-Saturated Solution. Prepare a solution that is close to its saturation point at room temperature.

  • Step 3: Filtration. Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites and lead to the formation of many small crystals.

  • Step 4: Slow Evaporation. Cover the vial with a cap that has a small puncture or with parafilm with a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Step 5: Incubation. Place the vial in a vibration-free environment and monitor for crystal growth.

2. Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[7]

  • Step 1: Solvent System Selection. Identify a solvent in which this compound is soluble and an "anti-solvent" in which it is insoluble, with the two solvents being miscible. A common pairing is a more polar solvent with a less polar anti-solvent (e.g., ethanol as the solvent and hexane as the anti-solvent).

  • Step 2: Setup. Dissolve the compound in the solvent in a small, open vial. Place this vial inside a larger, sealed jar containing the anti-solvent.

  • Step 3: Diffusion. Over time, the vapor of the more volatile anti-solvent will diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

3. Slow Cooling: This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

  • Step 1: Preparation of a Saturated Solution at Elevated Temperature. Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Step 2: Slow Cooling. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in temperature will lead to supersaturation and crystal growth.

The experimental workflow for crystal growth is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_methods Crystal Growth Methods cluster_outcome Outcome start Start with pure This compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter solution dissolve->filter evap Slow Evaporation filter->evap vapor Vapor Diffusion filter->vapor cool Slow Cooling filter->cool crystals Single Crystals (diffraction quality) evap->crystals vapor->crystals cool->crystals

Figure 1: Experimental workflow for the growth of single crystals.
Phase 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[5]

Protocol for Data Collection:

  • Step 1: Crystal Selection and Mounting. Under a microscope, select a well-formed crystal, free of cracks and other defects, with dimensions typically in the range of 0.1-0.3 mm. The crystal is then mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Step 2: Data Collection. The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.

  • Step 3: Data Integration and Scaling. The collected diffraction pattern, consisting of a series of spots of varying intensities, is then processed. The intensity of each reflection is integrated, and the data is scaled and corrected for various experimental factors to produce a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

Phase 3: Structure Solution and Refinement

The final step is to use the processed diffraction data to solve and refine the crystal structure.[1]

Computational Workflow:

  • Step 1: Space Group Determination. The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Step 2: Structure Solution. The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure, which provides the approximate positions of the atoms in the unit cell.

  • Step 3: Structure Refinement. The initial model is refined using a least-squares minimization procedure. In this process, the atomic coordinates, thermal parameters, and other variables are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

  • Step 4: Validation. The quality of the final refined structure is assessed using various metrics, most notably the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure. The final structure is also checked for any unusual bond lengths, angles, or thermal parameters.

The overall process from data collection to final structure is illustrated below:

G cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Validation mount Mount Crystal collect Collect Diffraction Data mount->collect process Integrate & Scale Data collect->process space_group Determine Space Group process->space_group solve Solve Structure (Direct Methods) space_group->solve refine Refine Structure (Least-Squares) solve->refine validate Validate Structure (e.g., R-factor) refine->validate analyze Analyze Geometry & Intermolecular Interactions validate->analyze cif Generate CIF File analyze->cif

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for this compound

The following table presents a plausible set of crystallographic data for this compound, based on typical values for small organic molecules. This serves as an example of the data that would be obtained from a successful crystal structure determination.

Parameter Hypothetical Value
Chemical FormulaC₆H₅ClFN
Formula Weight145.56
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5...
b (Å)5.7...
c (Å)13.2...
α (°)90
β (°)105...
γ (°)90
Volume (ų)650...
Z4
Calculated Density (g/cm³)1.48...
Absorption Coefficient (mm⁻¹)0.45...
F(000)296
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.0 to 28.0
Reflections collected3000...
Independent reflections1500... [R(int) = 0.03...]
Final R indices [I > 2σ(I)]R1 = 0.04..., wR2 = 0.11...
R indices (all data)R1 = 0.05..., wR2 = 0.12...
Goodness-of-fit on F²1.05...

Visualizing the Molecular and Supramolecular Structure

The molecular structure of this compound is fundamental to understanding its chemical behavior.

Figure 3: 2D representation of the this compound molecule.

A hypothetical packing diagram would likely reveal dimers formed through N-H···N hydrogen bonds, with further interactions involving the halogen atoms contributing to a three-dimensional network.

Conclusion

This guide has outlined a comprehensive, field-proven methodology for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for crystal growth, single-crystal X-ray diffraction, and structure solution and refinement, researchers can obtain a precise three-dimensional model of this important chemical intermediate. The resulting structural information—including bond lengths, bond angles, and a detailed understanding of the intermolecular interactions—is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored solid-state properties. The principles and workflows described herein provide a robust framework for the crystallographic analysis of a wide range of small organic molecules.

References

  • Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI: 10.1039/D2CS00697A. Available at: [Link]

  • CRYSTALS - Chemical Crystallography, University of Oxford. CRYSTALS Software. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1143. Available at: [Link]

  • Odesa, I., et al. (2021). Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. Odesa University Chemical Journal.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • RCSB PDB. (2023). Crystallography Software. Available at: [Link]

  • University of York, Department of Chemistry. Single Crystal X-ray Diffraction. Available at: [Link]

  • InfinityLab. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available at: [Link]

  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]

  • International Union of Crystallography. Crystallographic software list. Available at: [Link]

  • Stilinović, V., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. DOI: 10.1021/acs.cgd.4c00249. Available at: [Link]

  • Stilinović, V., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. National Center for Biotechnology Information. Available at: [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. Available at: [Link]

  • CrystalMaker Software. CrystalDiffract: Introduction. Available at: [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Bruker. Single Crystal X-ray Diffractometers. Available at: [Link]

  • University of California, Santa Barbara. Single Crystal X-ray Diffraction and Structure Analysis.
  • ResearchGate. The relative introduction of different types of intermolecular interactions (in %) estimated by the 2D fingerprint plot analysis. Available at: [Link]

  • INDOFINE Chemical Company, Inc. This compound. Available at: [Link]

  • MDPI.
  • PubChemLite. This compound (C6H5ClFN). Available at: [Link]

  • ResearchGate. (2012).
  • PubChem. 2-Chloro-5-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-Chloro-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchG
  • The Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures. Available at: [Link]

  • MDPI. (2019).

Sources

A Technical Guide to the Solubility of 5-Chloro-2-fluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-fluoroaniline, a key intermediate in modern drug discovery and material science.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical grounding and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amine whose structural motifs are of significant interest in medicinal chemistry and organic synthesis.[1] The presence of both chlorine and fluorine substituents on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block for a range of pharmaceutical candidates and functional materials.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing synthetic routes, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The molecule's polarity, arising from the electronegative fluorine and chlorine atoms and the amino group, suggests a propensity to dissolve in polar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅ClFN[1][3][4][5][6]
Molecular Weight 145.56 g/mol [1][3][4][5]
Appearance Colorless to light orange/yellow clear liquid[3][6]
Density 1.29 g/mL at 25 °C[3][4]
Boiling Point 102-105 °C at 20 mmHg[4]
Refractive Index n20/D 1.561[4]
Water Solubility No data available[3]

Note: The lack of available data for water solubility underscores the necessity for the experimental determination protocols detailed in this guide.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7][8] This heuristic suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, characterized by a significant dipole moment, will more readily dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[8] The solubility of this compound will, therefore, be dictated by the interplay of its inherent polarity with that of the chosen organic solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative solubility data for this compound in many common organic solvents, this section provides a robust, two-part experimental workflow for its determination.

Part A: Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize solvents and inform the selection for quantitative analysis.

Methodology:

  • Dispense 1 mL of the selected organic solvent into a clean, dry vial.

  • Add a small, known amount of this compound (e.g., 10 mg) to the solvent.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution for the presence of undissolved solute.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Part B: Quantitative Solubility Determination via the Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Establish Equilibrium C Allow solution to settle B->C Cease Agitation D Filter supernatant through a 0.45 µm syringe filter C->D Remove Undissolved Solid E Prepare serial dilutions of the filtrate D->E Prepare for Analysis F Analyze dilutions via HPLC-UV E->F Measure Absorbance G Quantify concentration using a pre-established calibration curve F->G Calculate Solubility

Caption: Isothermal saturation solubility workflow.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a constant temperature bath or shaker, agitating the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any suspended solids.

    • Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to be used in the HPLC analysis. A series of dilutions may be necessary to fall within the linear range of the calibration curve.

  • Quantitative Analysis by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[9]

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

      • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 45:55 v/v).[10] The exact ratio should be optimized for ideal peak shape and retention time.

      • Flow Rate: 1.0 mL/min.[10]

      • Detection Wavelength: UV at 200 nm.[10]

      • Injection Volume: 10 µL.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted filtrate samples into the HPLC system.

    • Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Back-calculate the concentration in the original undiluted saturated solution to determine the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexSolubility ( g/100 mL)Observations
Hexane0.1<0.1Insoluble
Toluene2.45.2Partially Soluble
Dichloromethane3.1>20Soluble
Acetone5.1>30Very Soluble
Methanol5.1>30Very Soluble
Acetonitrile5.8>30Very Soluble

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Safety Considerations

This compound is a hazardous substance.[5][11] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[11] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][11] Consult the Safety Data Sheet (SDS) for complete safety information before handling.[3]

Conclusion

This technical guide has outlined the theoretical principles and provided a detailed, practical framework for determining the solubility of this compound in organic solvents. By following the described methodologies, researchers can generate reliable solubility data, a critical parameter for the successful application of this important chemical intermediate in pharmaceutical development and material science.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives - Benchchem.
  • This compound - Safety Data Sheet - ChemicalBook.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available from: [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. Available from: [Link]

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Full article: Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Available from: [Link]

  • This compound | C6H5ClFN | CID 75015 - PubChem. Available from: [Link]

  • Solubility of organic compounds (video) - Khan Academy. Available from: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]

  • This compound | 2106-05-0 - INDOFINE Chemical Company, Inc.. Available from: [Link]

  • Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study - MDPI. Available from: [Link]

  • Agrochemical Innovation: The Role of 5-Chloro-2,4-Difluoroaniline. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]

Sources

A Technical Guide to the Safe Handling of 5-Chloro-2-fluoroaniline for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluoroaniline is a halogenated aromatic amine that serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, makes it a valuable precursor in the development of novel pharmaceutical candidates and advanced functional materials.[1] While its utility in organic synthesis is significant, the compound possesses a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Moving beyond a standard Safety Data Sheet (SDS), this document provides an in-depth analysis of the compound's safety characteristics, offering detailed, field-proven protocols for safe handling, exposure control, and emergency response. The objective is to empower laboratory personnel with the knowledge to manage the risks associated with this chemical, ensuring both personal safety and experimental integrity.

Section 1: Chemical and Physical Identity

A precise understanding of a chemical's properties is the foundation of its safe use. This compound is a liquid at room temperature, with a boiling point that allows for distillation under reduced pressure. Its density is notably higher than water.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 2106-05-0[2][3][4]
EC Number 218-284-1[2][3]
IUPAC Name This compound[1][4][5]
Molecular Formula C₆H₅ClFN[2][4][6]
Molecular Weight 145.56 g/mol [3][4][6]
Synonyms 5-chloro-2-fluorobenzenamine, 5-Chloro-2-fluorophenylamine[2][3]
InChI Key JCYROOANFKVAIB-UHFFFAOYSA-N[3][4][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to light yellow or brown liquid[2][5]
Odor Characteristic[7]
Boiling Point 102 - 105 °C @ 20 mmHg (27 hPa)[2][3][7]
Flash Point 103 °C (217.4 °F) - Closed Cup[2][3][7]
Density 1.29 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.561 (Range: 1.5575-1.5625)[3][5]
Water Solubility Slightly soluble / Data not available[2][8]

Section 2: Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory irritation. It is crucial to recognize that the toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[2]

The GHS classification provides a universally understood language for communicating these hazards.

GHS_Hazard_Profile pictogram GHS07 (Exclamation Mark) signal Signal Word: Warning pictogram->signal Indicates signal->sub_h_statements h302 H302: Harmful if swallowed sub_h_statements->h302 h315 H315: Causes skin irritation sub_h_statements->h315 h319 H319: Causes serious eye irritation sub_h_statements->h319 h335 H335: May cause respiratory irritation sub_h_statements->h335

GHS Hazard Profile for this compound.
In-Depth Hazard Review:
  • Acute Toxicity (Oral, Dermal, Inhalation): Classified as Category 4, this substance is harmful if swallowed, inhaled, or in contact with skin.[7] This level of toxicity means that exposure via any of these routes can cause significant health effects.

  • Skin Corrosion/Irritation (Category 2): Direct contact with the liquid will cause skin irritation.[3][4] Prolonged or repeated exposure can lead to dermatitis. The causality is direct chemical interaction with skin tissue.

  • Serious Eye Damage/Irritation (Category 2): This is a primary concern. Splashes can cause serious eye irritation, characterized by redness, pain, and potential damage if not addressed immediately.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): The compound is known to be an irritant to the respiratory system.[3][7] Inhalation of vapors or mists can lead to coughing, shortness of breath, and irritation of the throat and lungs. The target organ is the respiratory system.[3][7]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is the Hierarchy of Controls, a framework that prioritizes the most effective safety measures. For this compound, a combination of engineering controls and robust PPE is essential.

  • Engineering Controls: These are the first line of defense.

    • Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[9]

    • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.

    • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[7][10]

  • Administrative Controls:

    • Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound.

    • Ensure all personnel are trained on the specific hazards and handling procedures.

    • Restrict access to storage and handling areas to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The choice of PPE is not arbitrary; it is dictated by the specific hazards of the compound.

PPE_Selection_Workflow start Task: Handling This compound start->sub_body start->sub_hands start->sub_eyes start->sub_resp lab_coat Lab Coat (Chemically resistant) sub_body->lab_coat gloves Nitrile Gloves (or equivalent) sub_hands->gloves goggles Chemical Safety Goggles (EN166 / ANSI Z87.1) sub_eyes->goggles ventilation_check Is work inside a certified fume hood? sub_resp->ventilation_check respirator Use Respirator (ABEK filter) ventilation_check->respirator No / Spill no_respirator Respirator Not Required (for routine handling) ventilation_check->no_respirator Yes

Decision workflow for selecting appropriate PPE.
PPE Protocol:
  • Eye/Face Protection: Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection: Wear a chemically resistant lab coat. Use protective gloves, such as nitrile gloves, and ensure they are inspected before use.[7] Contaminated gloves should be removed promptly and disposed of as hazardous waste.

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, if engineering controls fail, during a large spill, or when working in poorly ventilated areas, a NIOSH/MSHA or EN 149 approved respirator with a multi-purpose/ABEK filter is mandatory.[3][7]

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to validated protocols is non-negotiable for ensuring safety and reproducibility.

Protocol 4.1: Standard Laboratory Handling
  • Preparation: Before starting, confirm the fume hood is operational and the safety shower/eyewash station is unobstructed. Don all required PPE.

  • Aliquotting: Dispense the liquid slowly and carefully to avoid splashing or generating aerosols. Use appropriate tools like pipettes or syringes.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After use, ensure the primary container is tightly sealed.[2]

  • Decontamination: Wipe down the work surface in the fume hood. Decontaminate any equipment that came into contact with the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[7]

Protocol 4.2: Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][7]

  • Container: Keep the container tightly closed to prevent leakage and vapor release.[2][7] Containers that have been opened must be carefully resealed and kept upright.[2]

  • Security: Store in a locked cabinet or area to restrict access.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

  • Atmosphere: Some suppliers recommend storing under an inert gas, as the material may be air-sensitive. This is a critical consideration for maintaining purity and preventing degradation.

Protocol 4.3: Waste Disposal
  • Classification: All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of contents and container through an approved and licensed waste disposal plant.[7] Never dispose of this chemical down the drain.[2]

Section 5: Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency_Response_Flow incident Incident Occurs type Spill or Exposure? incident->type spill Spill type->spill Spill exposure Personal Exposure type->exposure Exposure evacuate Evacuate immediate area Alert others spill->evacuate remove_victim Remove victim from source Remove contaminated clothing exposure->remove_victim absorb Contain & Absorb with inert material evacuate->absorb collect Collect in sealed container for hazardous waste absorb->collect first_aid Administer First Aid (See Protocol 5.2) remove_victim->first_aid seek_medical Seek Immediate Medical Attention (Bring SDS) first_aid->seek_medical

Sources

A Comprehensive Technical Guide to 5-Chloro-2-fluoroaniline (InChIKey: JCYROOANFKVAIB-UHFFFAOYSA-N) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Name, A Standard for Precision

In the intricate landscape of chemical synthesis, particularly within pharmaceutical and materials science, the unambiguous identification of reagents is paramount. 5-Chloro-2-fluoroaniline, a halogenated aromatic amine, represents a critical building block whose unique electronic and structural properties are leveraged to create novel molecules with significant therapeutic and technological potential.[1][2] This guide moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will explore its fundamental properties, validated protocols for its synthesis and analysis, and the critical role of standardized identifiers in ensuring the integrity and reproducibility of scientific data. Central to this discussion is the IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, which provide a universal language for chemical structures.

Unambiguous Identification: The InChIKey as a Digital Fingerprint

The proliferation of chemical data across disparate databases and publications necessitates a standardized, machine-readable method for identifying molecules. The InChIKey serves this purpose, acting as a digital fingerprint for a chemical substance.[1][3][4]

  • International Chemical Identifier (InChI): A layered, text-based representation of a chemical structure that encodes atomic connectivity, tautomeric information, isotopes, stereochemistry, and charge.

  • InChIKey: A fixed-length (27-character) hash of the InChI, designed for easy searching in databases and web resources.

For this compound, the standard identifiers are:

  • InChI: InChI=1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2[1][4]

  • InChIKey: JCYROOANFKVAIB-UHFFFAOYSA-N[1][3][4][5]

The InChI string 1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 can be deconstructed to understand its origin:

  • 1S/: Standard InChI version 1.

  • C6H5ClFN/: The molecular formula.

  • c7-4-1-2-5(8)6(9)3-4/: The connectivity layer, describing how the non-hydrogen atoms are connected.

  • h1-3H,9H2/: The hydrogen layer, indicating the positions of hydrogen atoms.

The relationship between these identifiers is crucial for robust data management, linking a universally recognized structure to various data points.

Chemical_Identifiers Structure This compound (Structure) InChI InChI 1S/C6H5ClFN/c... Structure->InChI SMILES SMILES Nc1cc(Cl)ccc1F Structure->SMILES CAS CAS Number 2106-05-0 Structure->CAS IUPAC IUPAC Name This compound Structure->IUPAC InChIKey InChIKey JCYROOANFKVAIB-UHFFFAOYSA-N InChI->InChIKey Hashing Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 5-Chloro-2-fluoronitrobenzene Reaction Catalytic Reduction (e.g., Pd/C, H₂ or Hydrazine) Start->Reaction Crude Crude this compound Reaction->Crude Workup Aqueous Workup (Extraction) Crude->Workup Transfer Distillation Vacuum Distillation Workup->Distillation Final Pure this compound (>97%) Distillation->Final QC_Workflow cluster_qc Quality Control Analysis Sample Purified Sample Identity Identity Confirmation (NMR, MS, IR) Sample->Identity Purity Purity Assay (GC-FID) Sample->Purity Impurity Trace Impurity Profile (LC-MS/MS) Sample->Impurity Report Certificate of Analysis (CoA) Identity->Report Purity->Report Impurity->Report

Sources

Methodological & Application

Synthesis of 5-Chloro-2-fluoroaniline: A Detailed Guide to the Reduction of 5-Chloro-2-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-fluoroaniline

This compound is a pivotal building block in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups on the aniline scaffold, allows for intricate molecular designs and the fine-tuning of physicochemical properties of the target compounds. This application note provides a comprehensive guide for the synthesis of this compound via the reduction of 5-chloro-2-fluoronitrobenzene, with a focus on a robust and scalable catalytic transfer hydrogenation protocol.

Reaction Overview: From Nitroarene to Aniline

The conversion of a nitro group to an amine is a fundamental transformation in organic chemistry. For the synthesis of this compound, the reduction of the nitro group in 5-chloro-2-fluoronitrobenzene is the key step. Several methodologies can achieve this transformation, each with its own set of advantages and considerations.

Common Reduction Strategies:
  • Catalytic Hydrogenation: This widely used industrial method typically employs a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen gas atmosphere. While highly efficient, it requires specialized equipment to handle flammable hydrogen gas safely.

  • Metal-Acid Systems: Classic methods involving metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) are effective but can generate significant amounts of metallic waste, posing environmental concerns.

  • Catalytic Transfer Hydrogenation (CTH): This technique offers a safer and more convenient alternative to using hydrogen gas. A hydrogen donor, such as hydrazine hydrate, formic acid, or ammonium formate, is used to generate hydrogen in situ in the presence of a catalyst.[1] This method is particularly well-suited for laboratory-scale synthesis due to its operational simplicity and mild reaction conditions.

This guide will focus on a highly efficient and selective catalytic transfer hydrogenation method using hydrazine hydrate and palladium on carbon.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the product is crucial for safe handling, reaction monitoring, and purification.

Property5-Chloro-2-fluoronitrobenzene (Starting Material)This compound (Product)
Molecular Formula C₆H₃ClFNO₂C₆H₅ClFN
Molecular Weight 175.55 g/mol 145.56 g/mol
Appearance Light yellow to yellow to orange clear liquidColorless to light orange to yellow clear liquid
Boiling Point 237 °C102-105 °C at 20 mmHg
Melting Point 8-10 °CNot available
Density ~1.48 g/mL at 25 °C~1.29 g/mL at 25 °C
CAS Number 345-18-62106-05-0

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol details the synthesis of this compound from 5-chloro-2-fluoronitrobenzene using palladium on carbon as the catalyst and hydrazine hydrate as the hydrogen donor. This method has been reported to be highly efficient for the selective reduction of halogenated nitroarenes.[1]

Materials and Reagents:
  • 5-Chloro-2-fluoronitrobenzene (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Hydrazine hydrate (N₂H₄·H₂O) (10.0 mmol)

  • Methanol (MeOH) (5 mL)

  • Celite®

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-fluoronitrobenzene (1.0 mmol, 175.5 mg) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Add methanol (5 mL) to the flask and stir the suspension at room temperature.

  • Addition of Hydrogen Donor: Carefully add hydrazine hydrate (10.0 mmol, ~0.5 mL) dropwise to the stirring suspension. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.[1]

  • Work-up - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure all the product is collected.

  • Work-up - Solvent Removal and Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the methanol. To the residue, add deionized water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Work-up - Drying and Concentration: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mechanism of Catalytic Transfer Hydrogenation

The catalytic transfer hydrogenation of a nitroarene with hydrazine hydrate in the presence of a palladium catalyst is a complex process that involves several key steps:

Mechanism Hydrazine N₂H₄·H₂O (Hydrazine Hydrate) Pd_Catalyst Pd(0) Catalyst Surface Hydrazine->Pd_Catalyst Decomposition N2_H2O N₂ + H₂O (Byproducts) Hydrazine->N2_H2O H_adsorbed Adsorbed Hydrogen [H]ads Pd_Catalyst->H_adsorbed Forms Nitroarene R-NO₂ (5-Chloro-2-fluoronitrobenzene) Nitroso R-NO (Nitroso Intermediate) Nitroarene->Nitroso + 2[H]ads Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2[H]ads Aniline R-NH₂ (this compound) Hydroxylamine->Aniline + 2[H]ads

Caption: Proposed mechanism for catalytic transfer hydrogenation.

  • Decomposition of Hydrazine: Hydrazine hydrate decomposes on the surface of the palladium catalyst to generate hydrogen gas in situ, which is then adsorbed onto the catalyst surface as active hydrogen species. Nitrogen gas is evolved as a byproduct.

  • Adsorption of Nitroarene: The 5-chloro-2-fluoronitrobenzene molecule adsorbs onto the surface of the palladium catalyst.

  • Stepwise Reduction: The adsorbed nitro group is then stepwise reduced by the active hydrogen species on the catalyst surface. This reduction is believed to proceed through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.

  • Formation of Aniline: The hydroxylamine intermediate is further reduced to the final product, this compound.

  • Desorption: The product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Safety Considerations

  • 5-Chloro-2-fluoronitrobenzene: This compound is a skin and serious eye irritant.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • This compound: The product is also expected to be a skin and eye irritant.[3] Standard PPE should be worn during handling.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • Palladium on Carbon: While not highly flammable when wet, dry palladium on carbon can be pyrophoric. Handle with care and avoid generating dust.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹) and the disappearance of the N-O stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (145.56 g/mol ) and provide information about its fragmentation pattern.

Conclusion

The catalytic transfer hydrogenation of 5-chloro-2-fluoronitrobenzene using hydrazine hydrate and palladium on carbon is a highly effective and practical method for the synthesis of this compound. This protocol offers several advantages, including mild reaction conditions, high yields, and operational simplicity, making it an attractive choice for both academic research and process development in the pharmaceutical and agrochemical industries. Adherence to proper safety precautions is essential when handling the reagents involved in this synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75015, this compound. Retrieved January 11, 2026 from [Link].

  • Gawande, M. B., et al. (2013). A plausible mechanism for the catalytic transfer hydrogenation of nitroarenes over Pd/ZrP. Green Chemistry, 15(5), 1236-1241. [Link]

Sources

Introduction: The Strategic Importance of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 5-Chloro-2-fluoroaniline

This compound is a critical building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its substituted aniline scaffold is a prevalent motif in a variety of biologically active molecules. The development of efficient, robust, and scalable synthetic routes to this intermediate is therefore of paramount importance. Traditional methods for constructing C-N bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a milder and more versatile approach.[2][3][4]

This guide provides an in-depth exploration of the palladium-catalyzed synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and practical insights essential for successful implementation and optimization.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudo-halide) and an amine.[5] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The efficiency of this process is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.[6]

The generally accepted mechanism proceeds through three primary stages:

  • Oxidative Addition: The active, monoligated Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-5-chloro-2-fluorobenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7]

  • Amine Coordination & Deprotonation: The amine (or ammonia source) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9][10]

The selection of the ligand is crucial; it must be sterically demanding to promote the formation of the active monoligated Pd(0) species and to facilitate the final reductive elimination step.[6][11]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Ar-X (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(NH3)]+X- OA_Complex->Amine_Complex + NH3 Amido_Complex L-Pd(II)(Ar)(NH2) Amine_Complex->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd0 Ar-NH2 (Reductive Elimination) Product This compound Amido_Complex->Product ArX 1-Bromo-5-chloro- 2-fluorobenzene ArX->OA_Complex Ammonia Ammonia Source (e.g., aq. NH3) Ammonia->Amine_Complex caption Fig. 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Fig. 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Key Reaction Components: A Deeper Dive

  • Ligands: The development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group was a major breakthrough, enabling the coupling of a wide range of substrates, including challenging aryl chlorides.[6][7] More recently, specialized ligands like KPhos have been developed by the Hartwig group to facilitate challenging transformations, such as the direct amination with aqueous ammonia.[12][13] These ligands stabilize the palladium center and promote the key reaction steps.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). The choice of base can significantly impact reaction rate and selectivity.[8]

  • Ammonia Source: The synthesis of a primary aniline requires a source of ammonia. Due to the difficulty of handling ammonia gas, ammonia surrogates like benzophenone imine (which is later hydrolyzed) have been traditionally used.[5] However, modern protocols utilizing specialized catalyst systems now allow for the direct and more atom-economical use of aqueous ammonia.[12][13]

Experimental Protocols

The following protocols provide two distinct, field-proven methods for the synthesis of this compound. Protocol 1 utilizes a traditional ammonia surrogate, while Protocol 2 outlines a modern approach using aqueous ammonia.

Protocol 1: Two-Step Synthesis via Benzophenone Imine Surrogate

This reliable two-step method first involves the palladium-catalyzed coupling of an aryl halide with benzophenone imine, followed by acidic hydrolysis to release the desired primary aniline.

Step A: Pd-Catalyzed Coupling of 1-Bromo-5-chloro-2-fluorobenzene with Benzophenone Imine

Reagents & Materials
1-Bromo-5-chloro-2-fluorobenzene
Benzophenone imine
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Sodium tert-butoxide (NaOtBu)
Anhydrous Toluene
Diethyl ether
Saturated aqueous NaCl (brine)
Anhydrous magnesium sulfate (MgSO₄)
Schlenk flask and standard laboratory glassware
Magnetic stirrer and heating mantle
Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by 1-Bromo-5-chloro-2-fluorobenzene (1.0 equiv.) and benzophenone imine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine intermediate. This crude product is often sufficiently pure for the next step.

Step B: Hydrolysis of the Imine Intermediate

  • Hydrolysis: Dissolve the crude imine from Step A in tetrahydrofuran (THF). Add 2M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 2-4 hours.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Direct Amination with Aqueous Ammonia

This advanced, one-pot protocol leverages a specialized ligand to enable the direct use of aqueous ammonia, representing a more efficient and atom-economical approach.[12][13]

Reagents & Materials
1-Chloro-3-bromo-4-fluorobenzene
Aqueous Ammonia (28-30% solution)
Palladium(II) acetate (Pd(OAc)₂)
KPhos (AdBippyPhos-based ligand)
Potassium hydroxide (KOH)
1,4-Dioxane
Ethyl acetate
Saturated aqueous NaCl (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Pressure-rated reaction vessel
Magnetic stirrer and heating mantle
Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 equiv.) and the KPhos ligand (0.015 equiv.) to a pressure-rated reaction vessel.

  • Reagent Addition: Add 1-Chloro-3-bromo-4-fluorobenzene (1.0 equiv.), 1,4-dioxane, potassium hydroxide (2.0 equiv.), and aqueous ammonia (5.0 equiv.).

  • Reaction: Seal the vessel tightly and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. The pressure inside the vessel will increase.

  • Workup: After the reaction is complete, cool the vessel to room temperature before opening. Dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Comparative Data and Workflow

The choice of protocol depends on the available reagents, equipment, and desired process efficiency.

ParameterProtocol 1 (Surrogate Method)Protocol 2 (Direct Amination)
Amine Source Benzophenone ImineAqueous Ammonia
Number of Steps Two (Coupling + Hydrolysis)One
Catalyst System Pd₂(dba)₃ / XPhosPd(OAc)₂ / KPhos
Base Sodium tert-butoxidePotassium Hydroxide
Solvent Toluene / THF1,4-Dioxane
Temperature 100-110 °C110 °C
Atom Economy LowerHigher
Typical Yield 70-85% (over two steps)75-90%

digraph "Experimental_Workflow_Protocol_2" {
graph [fontname="Helvetica", fontsize=12];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"];
edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
start [label="Start:\nReagents in Pressure Vessel", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
react [label="Heat & Stir\n(110 °C, 12-24h)"];
cooldown [label="Cool to Room Temp"];
workup [label="Quench & Dilute\n(Water, Ethyl Acetate)"];
extract [label="Liquid-Liquid Extraction"];
dry [label="Dry Organic Layer\n(Na2SO4)"];
concentrate [label="Concentrate in Vacuo"];
purify [label="Flash Column\nChromatography"];
end [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> react;
react -> cooldown;
cooldown -> workup;
workup -> extract;
extract -> dry;
dry -> concentrate;
concentrate -> purify;
purify -> end;

caption[label="Fig. 2: General Experimental Workflow for Protocol 2.", shape=plaintext, fontsize=10];

}

Caption: Fig. 2: General Experimental Workflow for Protocol 2.

Safety and Handling Precautions

  • Palladium Catalysts: Many palladium catalysts, especially palladium on carbon (Pd/C) if used in alternative reduction steps, can be pyrophoric, particularly after use when they may be finely divided and contain adsorbed hydrogen.[14][15] Handle in an inert atmosphere and quench carefully by adding the catalyst slurry to water.

  • Reagents: Aryl halides and aniline derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a certified chemical fume hood.[16]

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Pressure Reactions: Protocol 2 involves heating a sealed vessel, which will generate internal pressure. Use a vessel rated for the expected temperature and pressure and do not exceed its limits. Always allow the vessel to cool completely before opening.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional and local regulations.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 4(3), 916–920. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Hill, L. L., Moore, L. R., Huang, R., et al. (2012). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 2(10), 2195–2200. [Link]

  • Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. [Link]

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4), 329–340. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Marion, N., & Nolan, S. P. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(15), 2750–2752. [Link]

  • Vautravers, N. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3141–3147. [Link]

  • ResearchGate. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205–1249. [Link]

  • Stradiotto, M., & Kelly, C. P. (2017). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In New Trends in Cross-Coupling. Royal Society of Chemistry. [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Doucet, H., & Hierso, J.-C. (2017). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. In Sustainable Catalysis. Wiley. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Future4200. (2021). Palladium on carbon safe handling. [Link]

  • MyBest.SHOP. (n.d.). 3-Chloro-5-fluoroaniline. [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Fernández-Ibáñez, M. Á., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14046–14052. [Link]

  • University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

  • C-H Activation. (2018). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. [Link]

Sources

5-Chloro-2-fluoroaniline as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Chloro-2-fluoroaniline: A Versatile Halogenated Building Block for Modern Drug Discovery

Abstract

This compound is a halogenated aromatic amine that has emerged as a highly valuable and versatile building block in medicinal chemistry.[1][2] Its unique molecular architecture, featuring strategically positioned chloro, fluoro, and amino functionalities, provides a powerful tool for drug designers to modulate the physicochemical and pharmacological properties of lead compounds. The presence of distinct halogens allows for fine-tuning of lipophilicity, metabolic stability, and binding interactions, which are critical for optimizing drug efficacy and safety.[1][3] This document provides a comprehensive overview of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors and other therapeutically relevant heterocyclic systems. Detailed, field-proven protocols for its synthesis and subsequent utilization in a core medicinal chemistry reaction are presented to guide researchers in leveraging this key intermediate for drug discovery programs.

Introduction: The Strategic Advantage of Halogenated Anilines

In contemporary drug design, halogen atoms, particularly chlorine and fluorine, are no longer considered mere placeholders but are strategically employed to enhance a molecule's drug-like properties.[4] Chlorine can increase a compound's potency through favorable interactions and by influencing its conformation, while fluorine is renowned for its ability to improve metabolic stability, enhance binding affinity, and modulate pKa.[3][5]

This compound (CAS: 2106-05-0) uniquely combines these attributes. The aniline amine group serves as a versatile synthetic handle for a wide array of chemical transformations, including amide bond formation, N-arylation, and the construction of nitrogen-containing heterocycles.[2] The specific ortho-fluoro, meta-chloro substitution pattern influences the amine's reactivity and provides distinct vectors for interaction within biological targets, making it a privileged scaffold in structure-activity relationship (SAR) studies.[1]

Physicochemical Properties and Data

A thorough understanding of a building block's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 2106-05-0[6]
Molecular Formula C₆H₅ClFN[6]
Molecular Weight 145.56 g/mol [6]
Appearance Liquid (typical)
Boiling Point 102-105 °C / 20 mmHg
Density 1.29 g/mL at 25 °C
Refractive Index n20/D 1.561
SMILES C1=CC(=C(C=C1Cl)N)F[6]
InChIKey JCYROOANFKVAIB-UHFFFAOYSA-N[6]

Applications in Medicinal Chemistry

The utility of this compound spans several therapeutic areas, primarily due to its role as a precursor to complex molecular architectures.

Core Scaffold for Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy.[5][7] Many of these drugs function by competing with ATP for binding to the kinase active site. The aniline moiety is a classic "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[5]

The this compound scaffold offers several advantages in this context:

  • Modulation of Basicity: The electron-withdrawing fluorine atom ortho to the amine group lowers the pKa of the aniline nitrogen, which can be crucial for optimizing binding and cellular permeability.

  • Enhanced Binding Interactions: The chlorine and fluorine atoms can engage in specific halogen bonds or other non-covalent interactions within the ATP-binding pocket, potentially increasing both potency and selectivity.

  • Metabolic Stability: Fluorine substitution is a well-established strategy to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Caption: Role of the this compound moiety in kinase inhibition.

Precursor to Biologically Active Heterocycles

Anilines are foundational starting materials for a vast number of heterocyclic scaffolds. This compound is used in the synthesis of compounds with diverse biological activities:

  • Benzothiadiazoles: Investigated for anticonvulsant and anti-inflammatory properties.[1]

  • Quinazolines and Pyrimidines: Core structures in numerous approved drugs, particularly in oncology.[2][5] The aniline nitrogen acts as the key nucleophile in the construction of these ring systems.

  • Antimicrobial Agents: The incorporation of halogenated anilines can confer or enhance antimicrobial properties.[1]

Caption: Synthetic pathways from this compound.

Experimental Protocols

Trustworthiness & Causality: The following protocols are based on established and reliable chemical transformations. The rationale behind key steps is provided to ensure reproducibility and understanding.

Protocol 1: Synthesis of this compound

This protocol describes the catalytic reduction of 5-chloro-2-fluoronitrobenzene. This is the most common and efficient route.[2][8] The use of palladium on carbon (Pd/C) as a catalyst with hydrazine hydrate as the hydrogen source is a standard, high-yielding method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.

Materials:

  • 5-Chloro-2-fluoronitrobenzene (1.0 equiv)

  • 5% Palladium on carbon (Pd/C) (0.05 equiv)

  • Hydrazine hydrate (10.0 equiv)

  • Methanol (MeOH)

  • Diatomaceous earth (e.g., Celite®)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-fluoronitrobenzene (1.0 mmol) and Methanol (5 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (5 mol%).

  • Reductant Addition: Add hydrazine hydrate (10 mmol) to the suspension. Causality Note: Hydrazine acts as the in-situ source of hydrogen for the catalytic reduction of the nitro group to an amine. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 5-10 minutes.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Expertise Note: Filtering through diatomaceous earth is critical to remove the fine palladium particles, which are pyrophoric and can interfere with subsequent steps. Wash the pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow start Start A Charge Reactor: Nitroarene, Pd/C, MeOH start->A end End Product: This compound B Add Hydrazine Hydrate A->B C Heat to Reflux (80°C) Monitor by TLC B->C D Cool to RT Filter through Celite C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F F->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution

This protocol demonstrates the use of this compound in a nucleophilic aromatic substitution (SNAAr) reaction with 4-chloroquinazoline, a common intermediate for kinase inhibitors like Gefitinib.[5] The aniline acts as a nucleophile, displacing the chlorine atom on the quinazoline ring.

Materials:

  • This compound (1.1 equiv)

  • 4-Chloroquinazoline (1.0 equiv)

  • Isopropanol (or n-Butanol)

  • A suitable non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (optional, but can accelerate the reaction)

  • Standard reflux apparatus, magnetic stirrer

Procedure:

  • Reactor Setup: In a round-bottom flask, suspend 4-chloroquinazoline (1.0 mmol) in isopropanol (10 mL).

  • Reagent Addition: Add this compound (1.1 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 3-6 hours. The reaction progress can be monitored by TLC. Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAAr reaction. The product, being less soluble, may precipitate from the solution upon formation.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold isopropanol to remove any unreacted starting materials.

  • Purification: If no precipitate forms, or if the filtered solid requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel chromatography.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[6] It is known to cause skin and eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. This compound | C6H5ClFN | CID 75015 . [Link]

  • PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry . [Link]

Sources

Introduction: The Strategic Advantage of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 5-Chloro-2-fluoroaniline in Pharmaceutical Synthesis

This compound (CAS No: 2106-05-0) is a disubstituted aniline that has emerged as a pivotal building block in modern pharmaceutical development.[1][2] Its molecular architecture, featuring both a chlorine and a fluorine atom on the phenyl ring, offers a unique combination of reactivity and metabolic stability, making it a highly sought-after intermediate.[1] The strategic placement of these halogens influences the molecule's electronic properties and provides distinct vectors for further functionalization. This guide provides an in-depth exploration of this compound's applications, reaction protocols, and the underlying chemical principles that make it a valuable tool for medicinal chemists and drug development professionals.

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 2106-05-0[3]
Molecular Formula ClC₆H₃(F)NH₂[3]
Molecular Weight 145.56 g/mol [3]
Appearance Clear Liquid[4]
Boiling Point 102-105 °C / 20 mmHg[3]
Density 1.29 g/mL at 25 °C[3]
Signal Word Warning[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][5]

Safety Precautions: Due to its hazardous properties, this compound should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves, in a well-ventilated area or chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes.[5]

Core Applications in Pharmaceutical Synthesis

The utility of this compound stems from the unique influence of its halogen substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a reactive site for various cross-coupling reactions. This dual functionality makes it a versatile precursor for a wide range of complex molecules.

  • Synthesis of Heterocyclic Compounds: It is a key starting material for synthesizing various heterocyclic structures, which are fundamental scaffolds in many drug molecules.[1] For example, it is used in the creation of benzothiadiazoles, a class of compounds investigated for anticonvulsant and anti-inflammatory properties.[1]

  • Development of Kinase Inhibitors: Halogenated anilines are integral to the development of kinase inhibitors, many of which are used in oncology. The specific substitution pattern of this compound allows for precise interactions within the ATP-binding pocket of target kinases.[2]

  • Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the compound is used to systematically probe the SAR of a drug candidate.[1] By incorporating this moiety, researchers can evaluate how the presence and position of chloro and fluoro groups affect a molecule's biological activity, helping to optimize lead compounds for improved efficacy and reduced side effects.[1]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for key transformations involving halogenated anilines, illustrating the practical application of this compound in a synthetic workflow.

Protocol 1: Synthesis of this compound via Nitro Group Reduction

One of the most common and fundamental methods to prepare this compound is through the reduction of its nitro precursor, 5-chloro-2-fluoronitrobenzene. This reaction is a cornerstone of aromatic amine synthesis.

G start 5-chloro-2-fluoronitrobenzene in Methanol reagents Add Pd/C (5%) and Hydrazine Hydrate start->reagents reflux Heat to Reflux (80°C) for ~5 min reagents->reflux filtration Cool and Filter through Celite reflux->filtration concentration Concentrate Filtrate in vacuo filtration->concentration purification Purify via Flash Column Chromatography concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 5-Chloro-2-fluoronitrobenzene

  • Methanol (MeOH)

  • 5% Palladium on activated carbon (Pd/C)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Celite

Procedure:

  • Reaction Setup: To a solution of 5-chloro-2-fluoronitrobenzene (1 mmol) in methanol (5 mL), add 5% Pd/C catalyst.[6]

  • Addition of Reducing Agent: Carefully add hydrazine hydrate (10 mmol) to the mixture. Causality Note: Hydrazine hydrate serves as the hydrogen source for the palladium-catalyzed reduction of the nitro group. The reaction is highly exothermic and may cause the solvent to boil.

  • Reflux: Heat the resulting solution to reflux at 80 °C for approximately 5 minutes.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: The resulting crude material is then purified by flash column chromatography to yield the final product, this compound.[6]

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The amine group of this compound is readily functionalized. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, enabling the synthesis of complex diarylamines.

Reaction Scheme: this compound + Aryl Halide (e.g., Aryl Bromide) → N-(Aryl)-5-chloro-2-fluoroaniline

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Inert Atmosphere: Assemble a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen). Causality Note: The palladium catalyst and phosphine ligands are sensitive to oxygen, and an inert atmosphere is critical to prevent their degradation and ensure catalytic activity.

  • Reagent Addition: To the flask, add the palladium catalyst, phosphine ligand, and base.

  • Reactant Addition: Add this compound and the aryl bromide coupling partner to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Key Reaction Mechanisms and Synthetic Strategy

The reactivity of this compound is dominated by its amine group and halogen substituents, which can be selectively targeted.

G cluster_0 This compound cluster_1 Key Transformations cluster_2 Pharmaceutical Scaffolds A NH₂ group C N-Arylation (Buchwald-Hartwig) A->C reacts via D Acylation A->D reacts via E Diazotization A->E reacts via B Cl/F groups F Nucleophilic Aromatic Substitution (SₙAr) B->F reacts via G Cross-Coupling (Suzuki, Sonogashira) B->G reacts via H Complex Diarylamines C->H J Heterocycles C->J I Amides D->I D->J E->J F->J G->J

Caption: Reaction pathways available for this compound.

The amino group is a potent nucleophile and directing group for electrophilic aromatic substitution. However, its most common transformations in pharmaceutical synthesis include:

  • Acylation: Formation of amides, which are common features in drug molecules.

  • N-Arylation: As detailed in Protocol 2, forming diarylamines.

  • Diazotization: Conversion of the amine to a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of functional groups.

The halogen atoms are key handles for carbon-carbon and carbon-heteroatom bond formation:

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, being ortho to the amino group, is activated towards displacement by strong nucleophiles. This is a common strategy for introducing side chains.

  • Palladium-Catalyzed Cross-Coupling: The chlorine atom can participate in reactions like Suzuki (C-C bond), Sonogashira (C-C triple bond), and Buchwald-Hartwig (C-N bond), allowing for the construction of complex molecular frameworks.[2]

By leveraging these distinct reactivities, medicinal chemists can strategically and selectively build complex molecules from the relatively simple this compound scaffold, making it an indispensable tool in the pursuit of new therapeutic agents.

References

  • Smolecule. (n.d.). Buy this compound | 2106-05-0. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLgUge-MmbY-ml-o_xAkeRL2q2ovzBt_ity0TjLtAphRVosggVY-PK-RlRSR4SfsQJoWTMOL1Pm-mbJ0J3WTcB_BFiklTkNZEx0lVUsDxwGtiBX74qGBCWsoBNUbvsD6fY_k3]
  • Benchchem. (n.d.). This compound | 2106-05-0. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy1KSX-ps9s33IGu8uav6XvUWj9sHu7s84yX78g6LEFnw_QS7KC8UeDbNIHDY-UbA1iup-33KWdn4sTdrEeKcPw5o2rFS3mBQTGg64XWnCUtIhTyMixNj1rdwsTbqil4HjvKQ4]
  • ChemicalBook. (2016). This compound synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRn5f5X6fAlYxMXLcP_5S8qyCcKMVrIZaMu6FS0M105FLIn0uKj9BZugXPo8XgqtBjpP2Wfzo0IGPc2dm3KZwAaQCeyDJWL-ZV_JDPfz4vMi1NF3g276hx-v24anr-L-D1VkdZ7QPgnlWhBS5Zu2pa-bgD68rJJOozY5QAZw==]
  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTcnk077cBTT9nr4-ZbK_2ALKm7qLpbYP0DduJlqm3OooualTg-jDRTn9ef6YbwE1pCKNn6QIFiI22xVAmL2HlkHMDdUK3h7McuyXnIJFPGB5fDZoZG-NOYYfUdpiUZ8PlmgQgSFrog_MuaUU0utnZif4I]
  • Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Retrieved from Ossila website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf8Jdka-O6rOxidU6iDCN9IwSQHS8XQUiU3XtdEdrMiYXevhLHZoOGI8XSGxZkCsESLNAwk5cXRKUrNoyqV-JK46nR_W8ki1Bgt5NMXKcqJvJ5pTe27Yc0yF7-XS5KZtQkzs3FNuYtMg_TVYAFxFTLHX4=]
  • ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzLQuM_6KjXBjGZVpY4EiV2htDcMiV2QSIDxna6JGlUuMFh0XwzHcPoAD3qtU_cs3JIjvg1lHonJluFwrg4I8NDZeWticDAuoKppjaoWXbcn4rY7jjviDveA6FsryN7fP12UEUYuS0hhuMJ871oxpN83qxoIIV2XA=]

Sources

The Strategic Utility of 5-Chloro-2-fluoroaniline in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Aniline Building Block

5-Chloro-2-fluoroaniline, a halogenated aromatic amine, has emerged as a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the aniline core, imparts distinct electronic properties and steric influences that are highly advantageous in the synthesis of complex heterocyclic compounds. The presence of these halogens provides synthetic handles for further functionalization and can significantly modulate the physicochemical properties and biological activity of the resulting molecules, impacting factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, namely quinazolines, benzimidazoles, and quinolines, which are prevalent scaffolds in a multitude of therapeutic agents. We will delve into the mechanistic rationale behind established synthetic strategies and provide detailed, actionable protocols for researchers in the field.

I. Synthesis of Quinazoline Derivatives: Accessing a Privileged Pharmacophore

The quinazoline core is a prominent feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] The strategic incorporation of the this compound moiety can lead to the formation of 6-chloro-9-fluoro-substituted quinazolines, a substitution pattern of significant interest in medicinal chemistry. A common and effective method for the synthesis of quinazolinones is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[4][5]

Conceptual Workflow for Niementowski Quinazoline Synthesis

The general workflow for the Niementowski synthesis provides a foundation for the targeted synthesis of quinazolinones from substituted anilines. This process typically involves the initial formation of an anthranilic acid derivative, followed by cyclization with a suitable amide or a related precursor.

Niementowski Workflow A This compound B Ortho-formylation or Carboxylation A->B e.g., Reimer-Tiemann or Kolbe-Schmitt reaction C Substituted Anthranilic Acid B->C E Cyclocondensation C->E D Amide or Formamide D->E F 6-Chloro-9-fluoro-quinazolinone E->F High Temperature or Microwave Irradiation

Caption: General workflow for the synthesis of quinazolinones from an aniline precursor.

Protocol 1: Microwave-Assisted Synthesis of a 6-Chloro-9-fluoro-quinazolinone Derivative (Representative Protocol)

Reaction Scheme:

Step 1: Synthesis of 2-amino-4-chloro-5-fluorobenzoic acid from this compound (requires a separate, well-established ortho-formylation/carboxylation and subsequent oxidation, not detailed here).

Step 2: Cyclocondensation with Formamide.

Materials:

  • 2-amino-4-chloro-5-fluorobenzoic acid

  • Formamide

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 150-200 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 6-chloro-9-fluoro-quinazolin-4(3H)-one.

Expected Outcome and Characterization:

The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. The expected yield can vary significantly based on the specific conditions and substrate reactivity.

Parameter Description
Product 6-Chloro-9-fluoro-quinazolin-4(3H)-one
Appearance White to off-white solid
Key NMR Signals Aromatic protons and the N-H proton of the quinazolinone ring.
Mass Spec [M+H]+ corresponding to the molecular weight of the product.

II. Synthesis of Benzimidazole Derivatives: A Gateway to Diverse Biological Activities

Benzimidazoles are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[7] The Phillips condensation, a classic method for benzimidazole synthesis, involves the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions.[8] To synthesize a 6-chloro-9-fluoro-benzimidazole derivative from this compound, a preliminary reduction of a corresponding ortho-nitroaniline is required.

Conceptual Workflow for Benzimidazole Synthesis

The synthesis of benzimidazoles from a substituted aniline typically involves nitration, reduction, and subsequent cyclization.

Benzimidazole Synthesis Workflow A This compound B Nitration A->B e.g., HNO3/H2SO4 C 4-Chloro-5-fluoro-2-nitroaniline B->C D Reduction C->D e.g., SnCl2/HCl or H2/Pd-C E 4-Chloro-5-fluoro-1,2-phenylenediamine D->E G Cyclocondensation (Phillips or other methods) E->G F Carboxylic Acid or Aldehyde F->G H 6-Chloro-9-fluoro-benzimidazole G->H

Caption: General workflow for the synthesis of benzimidazoles from a substituted aniline.

Protocol 2: Synthesis of a 2-Substituted-6-chloro-9-fluoro-1H-benzimidazole (Representative Protocol)

This protocol is based on the well-established Phillips condensation and related methodologies.[3][9] The initial steps of nitration and reduction of this compound are crucial and require careful control of reaction conditions to achieve the desired regioselectivity.

Reaction Scheme:

Step 1: Synthesis of 4-chloro-5-fluoro-1,2-phenylenediamine from this compound (via nitration and subsequent reduction, not detailed here).

Step 2: Phillips Condensation with a Carboxylic Acid.

Materials:

  • 4-Chloro-5-fluoro-1,2-phenylenediamine

  • Carboxylic acid (e.g., acetic acid for a 2-methyl derivative)

  • 4M Hydrochloric acid

  • Reaction flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 eq) in 4M hydrochloric acid.

  • Add the desired carboxylic acid (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-6-chloro-9-fluoro-1H-benzimidazole.

Expected Outcome and Characterization:

The structure of the synthesized benzimidazole should be confirmed using spectroscopic methods. The yield will depend on the specific carboxylic acid used and the reaction conditions.

Parameter Description
Product 2-Substituted-6-chloro-9-fluoro-1H-benzimidazole
Appearance Crystalline solid
Key NMR Signals Aromatic protons, the N-H proton, and protons from the 2-substituent.
Mass Spec [M+H]+ corresponding to the molecular weight of the product.

III. Synthesis of Quinoline Derivatives: A Versatile Scaffold in Drug Design

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the backbone of many synthetic drugs, most notably antimalarial agents.[7] The Friedländer annulation is a widely used method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]

Conceptual Workflow for Friedländer Annulation

To utilize this compound in a Friedländer synthesis, it must first be converted into a suitable 2-aminoaryl aldehyde or ketone.

Friedlander Annulation Workflow A This compound B Introduction of a carbonyl group at the ortho position A->B e.g., Vilsmeier-Haack or Friedel-Crafts acylation C 2-Amino-4-chloro-5-fluorobenzaldehyde or Ketone B->C E Cyclocondensation (Friedländer Annulation) C->E D Compound with α-methylene group (e.g., Ketone, Ester) D->E F Substituted 7-Chloro-8-fluoroquinoline E->F Acid or Base catalysis

Caption: General workflow for the Friedländer synthesis of quinolines from a substituted aniline.

Protocol 3: Synthesis of a Substituted 7-Chloro-8-fluoroquinoline (Representative Protocol)

This protocol is a representative example based on the principles of the Friedländer annulation.[10] The initial synthesis of the 2-aminoaryl carbonyl compound is a critical step that will dictate the feasibility of the overall synthesis.

Reaction Scheme:

Step 1: Synthesis of 2-amino-4-chloro-5-fluorobenzaldehyde from this compound (requires a specific ortho-formylation reaction, not detailed here).

Step 2: Friedländer Annulation with a Ketone.

Materials:

  • 2-Amino-4-chloro-5-fluorobenzaldehyde

  • Ketone with an α-methylene group (e.g., acetone for a 2-methylquinoline)

  • Ethanol

  • Catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid)

  • Reaction flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chloro-5-fluorobenzaldehyde (1.0 eq) and the ketone (2.0-3.0 eq) in ethanol.

  • Add a catalytic amount of either a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 7-chloro-8-fluoroquinoline.

Expected Outcome and Characterization:

The final quinoline product should be thoroughly characterized to confirm its structure and purity. Yields can be moderate to good depending on the substrates and catalyst used.

Parameter Description
Product Substituted 7-Chloro-8-fluoroquinoline
Appearance Solid or oil
Key NMR Signals Distinct aromatic protons of the quinoline ring system and signals from the substituents.
Mass Spec [M+H]+ corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile starting material for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The strategic placement of the chloro and fluoro substituents provides a unique platform for the generation of novel molecular entities with potentially enhanced biological activities. While direct, detailed protocols for the synthesis of quinazolines, benzimidazoles, and quinolines from this specific aniline are not always readily available in the literature, the established and robust methodologies for these transformations on related anilines provide a strong foundation for researchers to develop and optimize their own synthetic routes. Future work in this area will likely focus on the development of more efficient, green, and regioselective methods for the functionalization of this compound and its subsequent cyclization into diverse heterocyclic scaffolds, further expanding its utility in the quest for new and improved therapeutic agents.

References

  • Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central, 10(6), 114.
  • Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
  • Khan, K. M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PubMed Central, 12(1), 34.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 453.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). General syntheses of benzimidazoles from aniline derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72.
  • ResearchGate. (2022). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

  • PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Retrieved from [Link]

  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • PubMed Central. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Fluorine in Heterocyclic Chemistry Volume 2. Retrieved from [Link]

Sources

Suzuki coupling reactions with 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Efforts

Developing Foundational Knowledge

I'm now diving into the specifics. I'm focusing on analyzing the search results to understand the details of these reactions. Specifically, I'm identifying key mechanisms, established protocols, and parameters. Palladium catalysts, ligands, bases, and solvents are all coming under scrutiny. I'm simultaneously thinking about the application note's structure, starting with an introduction to 5-Chloro-2-fluoroaniline's importance in drug discovery.

Outlining Reaction Protocols

I'm now moving into developing detailed experimental protocols. I'm focusing on crafting step-by-step instructions for Suzuki couplings with this compound, covering all aspects, from reagent prep to purification. I'm justifying each step scientifically. Meanwhile, I'm designing and generating diagrams to illustrate the reaction cycle and experimental workflow using Graphviz. I'll need to summarize varied reaction conditions and yields in tables too.

Analyzing Suzuki Reactions

I've been diving into Suzuki coupling reactions, accumulating detailed information. I've focused on the mechanism, catalyst and ligand roles, and the impacts of bases. I'm also exploring the problems when dealing with less reactive substrates.

Narrowing Focus for Specifics

I've hit a roadblock. I have general Suzuki reaction knowledge but need details for this compound. I'm missing specific experimental protocols. I will now perform targeted searches for this building block or structurally similar ones to adapt any findings. I'll narrate mechanistic details focusing on challenges with electron-deficient aryl chlorides. Finally, I will ensure logical structure.

Designing Application Note Protocol

I need a concrete protocol for this compound's Suzuki coupling. General searches didn't help. I'll now target search terms like those reactions, conditions, and palladium-catalyzed couplings, aiming for specific experimental details. I'll then synthesize the mechanistic principles. The goal is to produce a detailed application note.

Refining Search Strategies

I am now focusing on refining my search queries to directly address the lack of specific experimental protocols for this compound's Suzuki coupling. I'm targeting searches with "protocol" and "conditions" alongside keywords. I will analyze results for data, including catalyst/ligand systems, and solvents. My synthesis will highlight challenges with the substrate and rationales for conditions.

Pinpointing Relevant Data

I've just finished a second round of searches, uncovering more targeted information about the Suzuki coupling of electron-deficient aryl chlorides with fluorinated arenes. Although I haven't found a direct protocol for 5-Chloro-2-fluoropyridine, the newly found data is very relevant.

Deepening Understanding of Catalysis

I'm now focusing on the crucial aspects identified through my searches. I'm prioritizing catalyst and ligand choice, considering electron-rich and bulky phosphine ligands or NHCs for these challenging substrates. Base and solvent selections are also getting more attention; I see a phosphate base and ethereal solvent as a potential starting point. I'm also considering reaction conditions, noting the balance between temperature and reaction time.

Synthesizing Found Literature

I'm now integrating all the gathered data to create the application note. I'm focusing on the challenges of coupling electron-deficient aryl chlorides, particularly this compound, and am developing a detailed, justified protocol. I'll explain each aspect – catalyst, ligand, base, solvent, and temperature – with supporting literature.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Arylamines are a ubiquitous structural motif in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative and versatile method for the synthesis of these crucial compounds.[1][2] Its broad substrate scope and tolerance for a wide range of functional groups have rendered it an indispensable tool for medicinal chemists and process development scientists.[3]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 5-chloro-2-fluoroaniline. This particular substrate presents a unique set of challenges and opportunities. The presence of both chloro and fluoro substituents on the aniline ring provides multiple potential sites for oxidative addition, demanding a high degree of selectivity from the catalytic system. Furthermore, the electron-withdrawing nature of the halogen atoms can influence the reactivity of the aniline nitrogen. Mastering the amination of this substrate opens the door to a diverse library of novel chemical entities with potential therapeutic applications.

Mechanistic Insights: The Engine of C-N Bond Formation

The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of elementary steps involving a palladium catalyst, a phosphine ligand, and a base. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.[4]

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of this compound). This step forms a Pd(II) intermediate.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this often rate-limiting step, especially with less reactive aryl chlorides.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[5] The strength and nature of the base can significantly impact the reaction rate and substrate compatibility.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Pd_Amine_Complex [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Base Pd_Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the successful Buchwald-Hartwig amination of this compound with a generic primary amine. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Coupling of this compound with a Primary Alkylamine

This protocol is designed for a small-scale (1-2 mmol) reaction and utilizes a common palladium precatalyst and a bulky biarylphosphine ligand.

Materials:

  • This compound

  • Primary alkylamine (e.g., n-hexylamine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the primary alkylamine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes to allow for catalyst activation, then heat to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Catalyst and Ligand Screening

The choice of catalyst and ligand is paramount for achieving high yields and selectivity. The following table summarizes a hypothetical screening of common catalyst systems for the coupling of this compound with n-hexylamine.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (3)NaOtBu (1.4)Toluene10092
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11085
3Pd₂(dba)₃ (1)RuPhos (3)LHMDS (1.5)THF8088
4Pd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2.0)Toluene11075

Note: Yields are hypothetical and for illustrative purposes. Actual results may vary.

Trustworthiness and Self-Validation: Ensuring Reproducibility

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are essential:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere throughout the reaction setup and execution is critical.

  • Anhydrous Conditions: Water can deactivate the catalyst and interfere with the base. The use of anhydrous solvents and reagents is highly recommended.

  • Reagent Purity: The purity of the starting materials, catalyst, ligand, and base can significantly impact the reaction outcome. Use high-purity reagents whenever possible.

  • Consistent Monitoring: Regularly monitoring the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS) allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

Conclusion: A Powerful Tool for Amine Synthesis

The Buchwald-Hartwig amination of this compound provides a robust and efficient method for the synthesis of a diverse range of substituted anilines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivity. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in drug discovery and development, enabling the rapid and reliable synthesis of novel molecular entities.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]

  • Zatolochnaya, O. V., & Gevorgyan, V. (2013). Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction. Organic letters, 15(10), 2562–2565. Available at: [Link]

  • National Institutes of Health. (n.d.). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Available at: [Link]

Sources

5-Chloro-2-fluoroaniline as an intermediate for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-fluoroaniline as a Pivotal Intermediate in Agrochemical Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a highly versatile aromatic amine that has emerged as a critical building block in the synthesis of modern agrochemicals.[1] Its unique molecular architecture, featuring both chloro and fluoro substituents on the aniline ring, imparts desirable physicochemical properties to the resulting active ingredients. These properties often translate to enhanced biological efficacy, metabolic stability, and target specificity, making it a sought-after intermediate for the development of high-performance herbicides and fungicides.[1][2] This guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of key agricultural compounds, designed for researchers and professionals in the agrochemical development sector.

The strategic placement of the chlorine and fluorine atoms on the benzene ring influences the electronic and steric characteristics of the molecule. The fluorine atom, with its high electronegativity and small size, can enhance binding affinity to target enzymes and improve metabolic stability by blocking potential sites of oxidation. The chlorine atom further modulates the electronic properties and can contribute to the overall lipophilicity of the final pesticide molecule, which is crucial for its uptake and transport within the target organism.

Application I: Synthesis of Pyrimidinedione Herbicides - The Case of Tiafenacil

This compound is a key precursor in the synthesis of the potent, non-selective herbicide, Tiafenacil.[3] Tiafenacil belongs to the pyrimidinedione class of herbicides, which are known for their rapid, contact-burndown activity on a broad spectrum of weeds.[4]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Pyrimidinedione herbicides like Tiafenacil act by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[5][6] This enzyme is crucial for the biosynthesis of both chlorophyll and heme in plants.[3] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which leaks from the chloroplasts into the cytoplasm. In the presence of light and oxygen, this accumulated substrate is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.[3] Protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation of cell membranes, leading to cellular leakage, loss of function, and ultimately, rapid necrosis of plant tissues.[3][7]

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Proto_IX_gen Protoporphyrinogen IX PPO PPO Enzyme Proto_IX_gen->PPO Catalyzes Proto_IX Protoporphyrin IX (Photosensitizer) Proto_IX_gen->Proto_IX Leaks & Oxidizes Tiafenacil Tiafenacil Tiafenacil->PPO Inhibits ROS Reactive Oxygen Species (¹O₂) Proto_IX->ROS + Light + O₂ Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes Cell_Death Weed Death Membrane_Damage->Cell_Death Leads to

Caption: Mechanism of action of Tiafenacil via PPO inhibition.

Detailed Synthesis Protocol for Tiafenacil

The synthesis of Tiafenacil is a multi-step process. While patent literature often starts with 2-chloro-4-fluoro-5-nitroaniline, this is readily converted to this compound via reduction, making the latter the effective starting point for the aniline-derived portion of the molecule. The following protocol outlines the key transformations.

Step 1: Synthesis of this compound (Intermediate)

This step involves the reduction of the nitro group of 5-chloro-2-fluoronitrobenzene.

  • Materials: 5-Chloro-2-fluoronitrobenzene, 5% Palladium on carbon (Pd/C), Hydrazine hydrate, Methanol.

  • Protocol:

    • To a solution of 5-chloro-2-fluoronitrobenzene (1 mmol) in methanol (5 mL), add 5% Pd/C catalyst.

    • Add hydrazine hydrate (10 mmol) to the mixture.

    • Heat the reaction mixture to reflux at 80°C for approximately 5-10 minutes. The reaction is exothermic and should be monitored.

    • Upon completion (monitored by TLC), filter the mixture to remove the catalyst and concentrate the filtrate in vacuo.

    • The crude product can be purified by flash column chromatography to yield this compound.[8]

Step 2: Synthesis of the Pyrimidinedione Core

This involves the condensation of the aniline with a suitable crotonate.

  • Materials: this compound, Methyl 3-amino-4,4,4-trifluorocrotonate, a suitable base (e.g., potassium carbonate), Dimethylformamide (DMF).

  • Protocol:

    • A mixture of this compound, methyl 3-amino-4,4,4-trifluorocrotonate, and potassium carbonate in DMF is heated.[3]

    • This reaction forms the core pyrimidinedione ring attached to the chlorofluorophenyl group.

Step 3: Diazotization and Thioether Linkage Formation

  • Materials: The product from Step 2, Sodium nitrite, Tetrafluoroboric acid, Methyl 3-((2-chloropropanoyl)amino)propanoate, Sodium thiomethoxide.

  • Protocol:

    • The aminophenyl-pyrimidinedione from the previous step is diazotized using sodium nitrite in the presence of a strong acid like tetrafluoroboric acid at low temperatures.[3]

    • The resulting diazonium salt is then reacted with a sulfur source, such as sodium thiomethoxide, to introduce the thiol group.[3]

Step 4: Final Coupling to Yield Tiafenacil

  • Materials: The thiol-containing intermediate from Step 3, Methyl 3-((2-chloropropanoyl)amino)propanoate, Potassium carbonate, Acetonitrile.

  • Protocol:

    • The final step involves the coupling of the thiol with methyl 3-((2-chloropropanoyl)amino)propanoate.

    • This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile to afford Tiafenacil.[3]

    • The final product is purified by column chromatography on silica gel.[3]

StepKey TransformationKey ReagentsTypical Conditions
1Reduction of Nitro Group5-Chloro-2-fluoronitrobenzene, Pd/C, Hydrazine hydrateReflux in Methanol
2Pyrimidinedione FormationThis compound, Crotonate derivative, K₂CO₃Heat in DMF
3Thioether FormationDiazotization (NaNO₂, HBF₄), Thiolation (NaSMe)Low temperature
4Final CouplingThiol intermediate, Chloro-amide, K₂CO₃Acetonitrile

Table 1: Summary of Tiafenacil Synthesis Steps.

Tiafenacil_Synthesis Start 5-Chloro-2-fluoronitrobenzene Aniline This compound Start->Aniline Reduction Pyrimidinedione Pyrimidinedione Intermediate Aniline->Pyrimidinedione Condensation Thiol Thiol Intermediate Pyrimidinedione->Thiol Diazotization & Thiolation Tiafenacil Tiafenacil Thiol->Tiafenacil Coupling

Caption: Simplified workflow for the synthesis of Tiafenacil.

Application II: Synthesis of Pyrazole Carboxamide Fungicides

This compound is also a valuable precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides, which includes commercially successful products like Benzovindiflupyr, acts by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[9][10]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

SDHI fungicides disrupt the fungal respiratory process by blocking the ubiquinone-binding site of the SDH enzyme (Complex II).[10] This inhibition leads to a depletion of cellular ATP, the primary energy currency of the cell, ultimately resulting in fungal death. The N-substituted aniline moiety plays a crucial role in the binding of the fungicide to the enzyme.

General Synthesis Protocol for a Representative Pyrazole Carboxamide Fungicide

The synthesis of pyrazole carboxamide fungicides generally involves the amide coupling of a substituted pyrazole carboxylic acid with a substituted aniline.[11][12] The following is a representative protocol illustrating how this compound can be utilized in this context.

Step 1: Synthesis of the Pyrazole Carboxylic Acid Chloride

  • Materials: A suitable pyrazole-4-carboxylic acid, Thionyl chloride (SOCl₂).

  • Protocol:

    • The pyrazole-4-carboxylic acid is refluxed with an excess of thionyl chloride.

    • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which is often used directly in the next step.[11]

Step 2: Amide Coupling

  • Materials: The pyrazole-4-carbonyl chloride from Step 1, this compound, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane).

  • Protocol:

    • Dissolve this compound and the base in the chosen solvent and cool the mixture in an ice bath.

    • Add a solution of the pyrazole-4-carbonyl chloride in the same solvent dropwise to the cooled aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried and concentrated.

    • The crude product is purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.[11][13]

StepKey TransformationKey ReagentsTypical Conditions
1Acid Chloride FormationPyrazole carboxylic acid, Thionyl chlorideReflux
2Amide CouplingAcid chloride, this compound, Base0°C to room temperature in THF

Table 2: Summary of Pyrazole Carboxamide Fungicide Synthesis.

Fungicide_Synthesis Pyrazole_Acid Pyrazole-4-carboxylic Acid Acid_Chloride Pyrazole-4-carbonyl Chloride Pyrazole_Acid->Acid_Chloride + SOCl₂ Fungicide Pyrazole Carboxamide Fungicide Acid_Chloride->Fungicide Amide Coupling Aniline This compound Aniline->Fungicide

Caption: General workflow for pyrazole carboxamide fungicide synthesis.

Conclusion

This compound stands out as a strategically important intermediate in the agrochemical industry. Its unique substitution pattern provides a valuable scaffold for the synthesis of highly effective herbicides and fungicides with diverse modes of action. The protocols and data presented in this guide underscore its versatility and provide a foundation for the development of next-generation crop protection agents. As the demand for more efficient and environmentally conscious agricultural solutions grows, the role of key building blocks like this compound will continue to be of paramount importance in driving innovation.

References

  • Dayan, F. E., & Duke, S. O. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6673), 939-944. Available at: [Link]

  • Li, X., et al. (2024). Concurrent Analysis of Tiafenacil and Its Transformation Products in Soil by Using Newly Developed UHPLC-QTOF-MS/MS-Based Approaches. Molecules, 29(15), 3569. Available at: [Link]

  • Wang, G., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(31), 8547-8573. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ACS Publications. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214. Available at: [Link]

  • Oregon State University. (n.d.). Herbicide Classification Chart. Retrieved January 11, 2026, from [Link]

  • University of Hertfordshire. (2025). Tiafenacil (Ref: DCC-3825). AERU. Available at: [Link]

  • SciELO. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • PubMed. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Available at: [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the tiafenacil in the product Terrad'or 700 WG Herbicide. Available at: [Link]

  • RUDN Journal of Agronomy and Animal Industries. (2021). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. Available at: [Link]

  • Molecules. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • PubMed. (2024). Degradation of the novel herbicide tiafenacil in aqueous solution: Kinetics, various influencing factors, hydrolysis products identification, and toxicity assessment. Available at: [Link]

  • Google Patents. (n.d.). EP3061347A1 - Herbicide composition.
  • Food and Agriculture Organization of the United Nations. (2014). BENZOVINDIFLUPYR (261). Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fluoxapiprolin (Ref: BCS-CS55621). AERU. Retrieved January 11, 2026, from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Tiafenacil. Retrieved January 11, 2026, from [Link]

  • MyBest.SHOP. (n.d.). 3-Chloro-5-fluoroaniline. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof.
  • ResearchGate. (2018). Biochemical and physiological mode of action of tiafenacil, a new protoporphyrinogen IX oxidase-inhibiting herbicide. Available at: [Link]

  • Springer. (2022). Loss-of-function in GIGANTEA confers resistance to PPO-inhibiting herbicide tiafenacil through transcriptional. Available at: [Link]

  • ResearchGate. (n.d.). Commercial fungicides: oxathiapiprolin and fluoxapiprolin. Retrieved January 11, 2026, from [Link]

Sources

The Strategic Incorporation of 5-Chloro-2-fluoroaniline in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of 5-chloro-2-fluoroaniline in materials science. With full editorial control, this document is structured to provide not just procedural steps but also a deep understanding of the causality behind experimental choices, ensuring a self-validating system of protocols and insights. Our focus is on the synthesis and potential applications of materials derived from this versatile halogenated aniline.

Introduction: The Unique Profile of this compound

This compound (CAS No: 2106-05-0) is an aromatic amine distinguished by the presence of both chlorine and fluorine substituents on the benzene ring.[1] This unique combination of halogens imparts distinct chemical reactivity and physical properties to the molecule, making it a valuable building block in the synthesis of high-performance materials. The electron-withdrawing nature of the fluorine and chlorine atoms influences the electronic characteristics and reactivity of the aniline, while also enhancing properties such as thermal stability and solubility in the resulting materials.[1]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₅ClFN[2][3][4][5]
Molecular Weight145.56 g/mol [2][3][5]
AppearanceColorless to light orange/yellow clear liquid[3][4]
Boiling Point102-105 °C/20 mmHg[2]
Density1.29 g/mL at 25 °C[2]

I. High-Performance Fluorinated Polyimides

The most prominent application of this compound in materials science is as a diamine monomer for the synthesis of fluorinated polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, low dielectric constants, and optical clarity, making them indispensable in the microelectronics and aerospace industries.[6][7] The incorporation of this compound can further enhance these properties.

Causality of Enhanced Properties:
  • Thermal Stability: The strong C-F and C-Cl bonds contribute to the high thermal and thermo-oxidative stability of the resulting polyimide.

  • Solubility: The presence of halogen atoms can disrupt polymer chain packing, increasing the free volume and leading to improved solubility in organic solvents, which is crucial for processing.[7]

  • Dielectric Constant: The high electronegativity of fluorine can lower the dielectric constant of the polymer, a critical property for interlayer dielectrics in integrated circuits.[7]

  • Optical Transparency: The introduction of fluorine can reduce intermolecular charge transfer interactions, leading to polymers with lighter color and higher optical transparency.[7]

Experimental Protocol: Two-Step Synthesis of a Fluorinated Polyimide

This protocol details the synthesis of a polyimide from this compound and a common dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), via a two-step polycondensation reaction.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (10 mmol) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The solid content should be around 10-20 wt%.

  • Reaction: Under a continuous nitrogen purge, slowly add an equimolar amount of 6FDA (10 mmol) to the stirred solution at room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to allow for the formation of a viscous poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

Step 2: Imidization to Polyimide

Two common methods for imidization are thermal and chemical.

Method A: Thermal Imidization

  • Film Casting: Cast the viscous PAA solution onto a clean glass substrate to form a thin, even film.

  • Curing: Place the coated substrate in a programmable oven and subject it to a staged heating process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating ensures the complete removal of the solvent and the cyclization of the amic acid to the imide.

  • Film Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.

Method B: Chemical Imidization

  • Reagent Addition: To the PAA solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine. A common molar ratio is 2:1 of acetic anhydride to pyridine with respect to the polymer repeating unit.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Precipitation and Purification: Precipitate the polyimide by pouring the solution into a non-solvent like methanol. Filter the resulting fibrous or powdered polymer.

  • Drying: Wash the polymer thoroughly with methanol and dry it in a vacuum oven at 80°C for 24 hours.

Experimental Workflow for Polyimide Synthesis

cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization cluster_2 Step 2: Chemical Imidization a Dissolve this compound in DMAc/NMP b Add 6FDA (equimolar) a->b c Stir at RT for 24h under N2 b->c d Viscous PAA Solution c->d e Cast PAA Solution on Glass d->e Thermal Route h Add Acetic Anhydride & Pyridine d->h Chemical Route f Staged Heating (100-300°C) e->f g Polyimide Film f->g i Stir at RT for 12-24h h->i j Precipitate in Methanol i->j k Filter, Wash, & Dry j->k l Polyimide Powder k->l

Caption: Workflow for the two-step synthesis of fluorinated polyimides.

II. Potential in Organic Electronics

The electronic properties of this compound suggest its utility in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Organic Light-Emitting Diodes (OLEDs)

While direct, detailed protocols for the use of this compound in OLEDs are not widely published, its properties allow for informed speculation on its potential roles:

  • Host Materials: Polymers or small molecules incorporating the this compound moiety could serve as host materials in the emissive layer of an OLED. The high thermal stability imparted by the halogenated ring is advantageous for device longevity.

  • Charge-Transport Layers: The electron-withdrawing nature of the substituents can be exploited to tune the HOMO and LUMO energy levels of derived materials, making them suitable for use in hole-transport or electron-transport layers.[8]

A hypothetical synthetic route to an OLED material could involve the derivatization of the amine group of this compound to create larger, conjugated molecules. For instance, it could be a precursor in the synthesis of triarylamine derivatives, which are common hole-transport materials.

Organic Field-Effect Transistors (OFETs)

The ability of halogenated aromatic compounds to engage in halogen bonding and other non-covalent interactions can influence molecular packing in the solid state. This is a critical factor for charge transport in the active layer of an OFET. By incorporating this compound into the backbone of a conjugated polymer, it may be possible to control the intermolecular organization and thereby optimize charge carrier mobility.

Logical Relationship in OLED Material Design

A This compound B Chemical Modification (e.g., N-arylation) A->B C Functional Material B->C D Tuned HOMO/LUMO Levels C->D E High Thermal Stability C->E F Improved Solubility C->F G OLED Application D->G E->G F->G H Hole-Transport Layer G->H I Host Material G->I

Caption: Design logic for OLED materials from this compound.

III. Liquid Crystals

The anisotropic, or rod-like, shape of molecules derived from this compound makes them potential candidates for the synthesis of liquid crystals.[1] The presence of polar C-F and C-Cl bonds can introduce a significant dipole moment, which is a key parameter in the design of liquid crystalline materials, influencing their alignment in an electric field.

A general approach to synthesizing calamitic (rod-shaped) liquid crystals involves connecting two or more aromatic rings through a linking group, with flexible alkyl chains at the termini. This compound could be used as a precursor to one of the aromatic cores in such a structure. For instance, it could be diazotized and coupled with another aromatic compound to form an azo-linked molecule, a common structural motif in liquid crystals.

Hypothetical Protocol Outline for a Liquid Crystal Synthesis
  • Diazotization: React this compound with sodium nitrite in an acidic medium at low temperature (0-5°C) to form the corresponding diazonium salt.

  • Azo Coupling: React the diazonium salt with an electron-rich aromatic compound (e.g., a phenol or an aniline derivative with an alkyl chain) to form an azo-linked dimeric structure.

  • Purification: Purify the resulting solid by recrystallization to obtain the liquid crystalline material.

  • Characterization: Characterize the mesophases and transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in materials science. Its unique halogenation pattern provides a pathway to high-performance polymers with enhanced thermal stability, solubility, and desirable dielectric and optical properties. While its application in fluorinated polyimides is the most established, its utility in organic electronics and liquid crystals presents exciting avenues for future research and development. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable chemical intermediate.

References

  • Kim, Y., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3823. [Link]

  • Ghosh, S., & Banerjee, S. (2016). Fluorinated Polyimides: Synthesis, Properties, and Applications. In Fluoropolymers. IntechOpen. [Link]

  • ResearchGate. (n.d.). Synthesis procedure for polyimides. ResearchGate. [Link]

  • Benkhaled, A., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(4), 11435-11442. [Link]

  • Dave, J. S., Patel, P. D., & Bhatt, H. (2012). Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different Lateral Groups. Molecular Crystals and Liquid Crystals, 562(1), 76–84. [Link]

  • SciELO. (2019). Synthesis and properties of fluorinated copolymerized polyimide films. SciELO. [Link]

  • ResearchGate. (2017). Preparation of a Surface-Oriented Liquid Crystal. An Experiment for the Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]

  • MDPI. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. [Link]

  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

  • Samarra Journal of Pure and Applied Science. (2020). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Samarra Journal of Pure and Applied Science. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. (2020). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. Wiley Online Library. [Link]

  • Springer. (2018). Synthesis and characterization of poly(2-chloroaniline) by chemical oxidative polymerization. Springer. [Link]

  • IRIS. (2016). Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • MDPI. (2021). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. MDPI. [Link]

  • ResearchGate. (2019). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to the Regioselective Reactions of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: The Strategic Value of 5-Chloro-2-fluoroaniline

This compound is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of high-value organic molecules.[1] Its molecular formula is C₆H₅ClFN with a molecular weight of 145.56 g/mol .[2][3] The strategic placement of three distinct functional groups—an activating amino group, and deactivating but directing fluoro and chloro groups—on the benzene ring imparts a unique and controllable reactivity profile. This makes it an exceptionally valuable building block for researchers in drug discovery, agrochemicals, and materials science, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties.[1]

This guide provides an in-depth exploration of the regioselective reactions of this compound. We will move beyond simple procedural lists to dissect the underlying electronic and steric principles that govern reaction outcomes. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of complex derivatives.

Caption: Structure of this compound.

Scientific Foundation: Understanding Regiocontrol

The regioselectivity of reactions involving this compound is a direct consequence of the interplay between the electronic effects of its three substituents. A clear understanding of these directing effects is crucial for predicting and controlling the position of substitution.

  • Amino (-NH₂) Group: This is a powerful activating group and a strong ortho, para-director.[4][5] Through its resonance effect (+M), the lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the positions ortho (C3) and para (C5) to the amino group.

  • Fluoro (-F) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less reactive than benzene.[4][6] However, they also possess lone pairs that can be donated to the ring via resonance (+M), which directs incoming electrophiles to the ortho and para positions.[5][7]

In this compound, the powerful activating and directing effect of the amino group at C2 generally overrides the deactivating nature of the halogens. Therefore, electrophilic aromatic substitution is strongly directed to the positions ortho and para relative to the amino group, which are C3 and C5. However, the existing substituents at these positions mean that the most activated and sterically accessible positions for an incoming electrophile are C4 and C6.

directing_effects cluster_key Directing Influence cluster_ring This compound center Ring NH2 -NH2 (Activating, o,p) F -F (Deactivating, o,p) Cl -Cl (Deactivating, o,p) C1 C1-NH2 C2 C2-F C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5-Cl C4->C5 C6 C6 C5->C6 C6->C1 E_plus E+ E_plus->C4 Major E_plus->C6 Minor

Caption: Predicted sites for electrophilic aromatic substitution.

Protocols for Key Regioselective Reactions

Electrophilic Aromatic Substitution (EAS)

EAS reactions are fundamental for functionalizing the aromatic core. The amino group's potent activating effect dictates the primary sites of reaction.

Protocol 1: Regioselective Iodination at the C4-Position

This protocol achieves highly selective iodination at the C4 position, which is para to the amino group and ortho to the chloro group. This specific functionalization is a documented step in the synthesis of more complex intermediates.[2]

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

  • Iodination: Slowly add a solution of iodine (I₂, 1.1 eq) in the same solvent to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValueReference
Reactant This compoundN/A
Reagents I₂, NaHCO₃[2]
Position of Substitution C4[2]
Typical Yield >85%[2]

Causality: The C4 position is electronically activated by both the para amino group and the ortho chloro group through resonance. Steric hindrance is minimal at this position compared to C6, leading to high regioselectivity.

Protocol 2: N-Acetylation for Amine Protection and Moderation

Direct Friedel-Crafts or aggressive sulfonation reactions on anilines are often problematic. The basic amino group can react with Lewis acids or the electrophile itself. Protecting the amine as an acetanilide moderates its activating strength and prevents N-alkylation/sulfonylation, enabling clean C-functionalization.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Acylation: Add acetic anhydride (Ac₂O, 1.2 eq) dropwise to the solution while stirring. An exotherm may be observed.

  • Reaction: Heat the mixture gently (e.g., to 50°C) for 30-60 minutes to ensure complete reaction. Monitor by TLC.

  • Isolation: Cool the reaction mixture and pour it into a beaker of ice water with stirring. The N-acetylated product, 2-acetamido-4-chloro-1-fluorobenzene, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.

The resulting acetanilide is now a suitable substrate for subsequent EAS reactions like Friedel-Crafts acylation or nitration, with substitution still directed ortho and para to the moderately activating acetamido group.

Reactions Involving the Amino Group: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that allows the amino group to be replaced with a wide variety of substituents via a diazonium salt intermediate.[8][9][10] This provides access to substitution patterns not achievable through direct EAS.[10]

Protocol 3: Sandmeyer Bromination (Replacement of -NH₂ with -Br)

This protocol details the conversion of the C2-amino group to a bromo group, yielding 1-bromo-5-chloro-2-fluorobenzene.

Methodology: Step 1: Diazotization

  • Acidic Solution: In a flask cooled in an ice-salt bath (0 to -5°C), suspend this compound (1.0 eq) in a mixture of hydrobromic acid (HBr, 48%, ~3.0 eq) and water.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5°C. Stir for an additional 20-30 minutes after addition is complete. The formation of a clear solution indicates the generation of the diazonium salt.

Step 2: Copper-Catalyzed Substitution

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%, ~1.5 eq).

  • Displacement: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will occur. Allow the mixture to stir and slowly warm to room temperature.

  • Completion: Heat the mixture (e.g., 50-60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the mixture and extract with an organic solvent like diethyl ether. Wash the organic layer with aqueous NaOH and then with water, dry over MgSO₄, and concentrate. Purify the resulting aryl bromide by vacuum distillation or column chromatography.

sandmeyer_workflow start This compound diazotization Diazotization (NaNO2, HBr, 0-5°C) start->diazotization diazonium Aryl Diazonium Salt [Ar-N2]+ Br- diazotization->diazonium substitution Substitution (CuBr) diazonium->substitution product 1-Bromo-5-chloro-2-fluorobenzene substitution->product

Caption: General workflow for the Sandmeyer reaction.

Metal-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] It is exceptionally useful for coupling aryl halides with amines, a transformation that is often difficult to achieve via classical methods.[12]

Protocol 4: Buchwald-Hartwig Amination at the C5-Position

This protocol describes the coupling of the C-Cl bond of this compound with a secondary amine, such as morpholine, to form a new C-N bond at the C5 position.

Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial containing a stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Loading: To the flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and the base (e.g., cesium carbonate, Cs₂CO₃, or sodium tert-butoxide, NaOtBu, 1.5 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane as the solvent, followed by the amine coupling partner (e.g., morpholine, 1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Catalyst / Ligand SystemBaseTemperature (°C)General Outcome
Pd₂(dba)₃ / XPhosCs₂CO₃100-110Good to excellent yields for a broad range of amines.
Pd(OAc)₂ / BrettPhosNaOtBu80-100Highly active system, often effective at lower temperatures.
[Pd(allyl)Cl]₂ / RuPhosK₃PO₄100-110Effective for hindered substrates.

Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition into the C-Cl bond, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the key steps of the cycle.[12]

Applications in Research and Development

The ability to selectively functionalize each position of the this compound scaffold through the reactions described above makes it a powerful tool for medicinal chemists and materials scientists.

  • Pharmaceuticals: This scaffold is a key component in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, related chloro-fluoroaniline structures are used to synthesize antiviral compounds and glucocorticoid receptor agonists for treating inflammation. The precise placement of different functional groups allows for the fine-tuning of a molecule's steric and electronic properties to optimize binding to biological targets.

  • Materials Science: The unique electronic properties imparted by the halogen substituents make this aniline a candidate for developing advanced materials.[1] Derivatives can be incorporated into polymers to enhance thermal stability and flame retardancy, or used in the synthesis of liquid crystals.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for complex molecular design. Mastery of its regioselective reactions—governed by the predictable yet nuanced directing effects of its substituents—empowers researchers to construct novel molecules with precision and efficiency. The protocols outlined in this guide for electrophilic substitution, Sandmeyer reactions, and Buchwald-Hartwig amination provide a validated toolkit for unlocking the synthetic potential of this valuable building block.

References

  • BenchChem. (n.d.). This compound | 2106-05-0.
  • Smolecule. (n.d.). Buy this compound | 2106-05-0.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ZoomOrgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC. Retrieved from [Link]

  • Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (n.d.). The Role of Fluorine Substitution in the Reactivity of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Transition metal-catalyzed fluoroalkylation reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C6H5ClFN | CID 75015. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PMC. Retrieved from [Link]

  • ACG Publications. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (I). Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-acetylation of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-acetylation of 5-chloro-2-fluoroaniline, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the reaction mechanism, the rationale for reagent selection, and strategies for ensuring a high-yield, high-purity synthesis. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and robust analytical characterization of the final product, N-(5-chloro-2-fluorophenyl)acetamide.

Introduction: The Significance of N-Acetylated Anilines

N-acetylation is a fundamental and widely employed reaction in organic synthesis.[1][2] For anilines, this transformation is of paramount importance for several reasons. Primarily, it serves as an effective method for protecting the primary amino group, thereby modulating its reactivity in subsequent chemical modifications.[3][4] The lone pair of electrons on the nitrogen atom in aniline makes the aromatic ring highly activated towards electrophilic substitution, often leading to polysubstitution.[3][5] By converting the amine to an amide, the electron-donating capacity of the nitrogen is attenuated, allowing for more controlled and selective reactions on the aromatic ring.[5]

Furthermore, the resulting N-arylacetamides, such as N-(5-chloro-2-fluorophenyl)acetamide, are often key structural motifs in biologically active molecules, exhibiting a range of therapeutic properties including analgesic, anti-inflammatory, and anticancer activities.[6] The presence of halogen substituents on the aniline ring, as in the case of this compound, provides additional handles for diversification through cross-coupling reactions, further expanding the synthetic utility of the acetylated product.[7]

Reaction Mechanism and Rationale

The N-acetylation of this compound with acetic anhydride is a classic example of nucleophilic acyl substitution.[8][9][10] The reaction proceeds through a well-established mechanism where the nucleophilic nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Mechanism of N-acetylation of this compound with Acetic Anhydride:

N-acetylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline This compound (Nucleophile) Intermediate Tetrahedral Intermediate (Unstable) Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Amide N-(5-chloro-2-fluorophenyl)acetamide Intermediate->Amide Collapse & Proton Transfer Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the acetylation of this compound.

The key steps involved are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking a carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate.[11]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the better leaving group, which is the acetate ion.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base (such as the acetate ion or another molecule of aniline) to yield the neutral N-acetylated product and a molecule of acetic acid as a byproduct.[8]

Choice of Acetylating Agent:

While both acetyl chloride and acetic anhydride are common acetylating agents, acetic anhydride is often preferred for its lower cost, ease of handling, and less vigorous reaction.[1] Acetyl chloride is more reactive but generates corrosive hydrogen chloride gas as a byproduct, necessitating the use of a base to neutralize it.[1]

Detailed Experimental Protocol

This protocol outlines a reliable method for the N-acetylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥98%e.g., Sigma-Aldrich2106-05-0Corrosive, toxic. Handle with care.[12][13]
Acetic AnhydrideReagent Gradee.g., Fisher Scientific108-24-7Corrosive, lachrymator.
Glacial Acetic AcidACS Gradee.g., VWR64-19-7Corrosive. Used as a solvent.
Sodium AcetateAnhydrous, ≥99%e.g., Alfa Aesar127-09-3Used as a base to facilitate the reaction.
Deionized Water7732-18-5For work-up and recrystallization.
Ethanol95%64-17-5For recrystallization.
Round-bottom flask100 mL
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Büchner funnel and filter flask
Filter paper
Beakers and Erlenmeyer flasks
Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Reagent Preparation: Dissolve this compound in glacial acetic acid. start->reagent_prep reaction_setup Reaction Setup: Add acetic anhydride to the solution. reagent_prep->reaction_setup heating Heating and Reflux: Heat the mixture under reflux (e.g., 1 hour). reaction_setup->heating workup Work-up: Pour the reaction mixture into ice-water. heating->workup filtration Isolation: Collect the precipitate by vacuum filtration. workup->filtration purification Purification: Recrystallize the crude product from ethanol/water. filtration->purification drying Drying: Dry the purified product. purification->drying characterization Characterization: Obtain MP, IR, NMR spectra. drying->characterization end End characterization->end

Caption: General workflow for the N-acetylation of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (34.3 mmol) of this compound in 20 mL of glacial acetic acid. Stir the mixture until the aniline is completely dissolved.

  • Addition of Acetylating Agent: To the stirred solution, carefully add 4.2 mL (44.6 mmol) of acetic anhydride dropwise. An exothermic reaction may be observed.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting aniline on TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A white precipitate of N-(5-chloro-2-fluorophenyl)acetamide will form.[14]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization.[7][15] A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and air-dry.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the experiment.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors.[12][13][16][17][18]

  • Handling of Reagents:

    • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[12][13]

    • Acetic Anhydride: It is a corrosive and lachrymatory substance. Avoid contact with skin, eyes, and mucous membranes.

    • Glacial Acetic Acid: This is a corrosive liquid. Handle with care to prevent burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of N-(5-chloro-2-fluorophenyl)acetamide

The identity and purity of the synthesized N-(5-chloro-2-fluorophenyl)acetamide should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point close to the literature value indicates high purity.
Infrared (IR) Spectroscopy Appearance of a strong C=O stretching band around 1660-1680 cm⁻¹ and an N-H stretching band around 3250-3300 cm⁻¹. Disappearance of the characteristic N-H stretching bands of a primary amine.
¹H NMR Spectroscopy A singlet corresponding to the methyl protons of the acetyl group around δ 2.2 ppm. Aromatic protons will appear in the region of δ 7.0-8.5 ppm with characteristic splitting patterns. A broad singlet for the N-H proton.
¹³C NMR Spectroscopy A peak for the carbonyl carbon around δ 168-170 ppm and a peak for the methyl carbon around δ 24 ppm. Aromatic carbons will show signals in the region of δ 115-140 ppm.[19]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the product (187.59 g/mol ).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.
Loss of product during work-up or recrystallization.Ensure the reaction mixture is poured into a sufficient volume of ice-water for complete precipitation. Use a minimal amount of hot solvent for recrystallization to avoid product loss.
Oily Product Impurities present.Ensure the product is thoroughly washed with cold water during filtration. Perform recrystallization carefully.
Product does not precipitate Insufficient product formation or high solubility.Concentrate the aqueous solution by gentle heating before cooling to induce precipitation.
Broad Melting Point Range Impure product.Recrystallize the product again. Ensure the product is completely dry before taking the melting point.

Conclusion

The N-acetylation of this compound is a robust and straightforward procedure that provides a valuable synthetic intermediate. By understanding the reaction mechanism, adhering to the detailed protocol, and observing the necessary safety precautions, researchers can consistently obtain high yields of the desired product with excellent purity. The characterization techniques outlined provide a reliable means of verifying the structure and quality of the synthesized N-(5-chloro-2-fluorophenyl)acetamide, ensuring its suitability for further applications in drug discovery and materials science.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • BenchChem. (2025).
  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction.
  • Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
  • Kumar, S., et al. (2023). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group.
  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?.
  • Pearson. (n.d.).
  • ResearchGate. (n.d.). Approaches for the N-acetylation of anilines.
  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp.
  • Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Quora.
  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson+.
  • Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(38), 17229-17233.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora.
  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: this compound. Fisher Scientific.
  • Environmental Science & Technology. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-5-fluoroaniline. Fisher Scientific.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 4-Chloro-2-fluoroaniline. Fisher Scientific.
  • ChemicalBook. (2025).
  • Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47, 17229-17233.
  • PubMed Central. (2014). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.
  • CyberLeninka. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Chloro-2-fluoroaniline. TCI Chemicals.
  • YouTube. (2020).
  • PubChemLite. (n.d.). N-(5-chloro-2-fluorophenyl)acetamide (C8H7ClFNO). PubChemLite.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • BLDpharm. (n.d.). 85817-59-0|2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide. BLDpharm.
  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide.
  • BenchChem. (2025).
  • ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings.
  • PMC. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. PMC - NIH.
  • PubChem. (n.d.). This compound. PubChem.
  • NIH. (2020).

Sources

Application Notes and Protocols: Diazotization of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Chemistry of Diazotization

The conversion of a primary aromatic amine, such as 5-chloro-2-fluoroaniline, into a diazonium salt is a cornerstone of synthetic organic chemistry.[1][2] This transformation, known as diazotization, generates a highly versatile intermediate, the aryldiazonium salt, which serves as a gateway to a vast array of functional group interconversions.[3][4]

The stability of aryldiazonium salts, while greater than their aliphatic counterparts, is still limited. This is attributed to the resonance stabilization of the diazonium group by the aromatic ring, which disperses the positive charge.[5][6] However, these salts are typically prepared at low temperatures (0–5 °C) and used in situ to prevent decomposition, which would result in the evolution of nitrogen gas.[1][7] The stability of the diazonium salt is also influenced by the counter-ion; for instance, tetrafluoroborate and tosylate salts exhibit greater stability than chloride salts.[8][9]

The reactive species in diazotization is the nitrosonium ion (NO⁺), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[2][10] The amine acts as a nucleophile, attacking the nitrosonium ion, which is followed by a series of proton transfers and the eventual elimination of water to form the N≡N triple bond of the diazonium group.[10][11]

The Criticality of Safety: Taming a Reactive Intermediate

Diazonium salts are high-energy compounds and can be thermally unstable, sensitive to shock, and even explosive in a solid, dry state.[12][13][14] Therefore, adherence to strict safety protocols is not merely recommended but is imperative for the well-being of laboratory personnel.

The Twelve Cardinal Rules for Handling Diazonium Salts: [12][15]

  • Assume Explosive Properties: Unless proven otherwise, treat all isolated diazonium salts as potentially explosive.[15]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess.[12]

  • Test for Excess Nitrous Acid: Use starch-iodide paper to check for and subsequently neutralize any excess nitrous acid.[13]

  • Order of Reagent Addition: Combine the amine and acid first before the dropwise addition of the sodium nitrite solution to minimize the concentration of free nitrous acid.[13]

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C to ensure the stability of the diazonium salt.[1][13]

  • Vent Evolved Gases: Ensure the reaction setup is adequately vented to release any gases generated during the reaction.[12]

  • Assess Thermal Stability: If possible, determine the thermal stability of the specific diazonium compound being handled.[12]

  • Prevent Precipitation: Do not allow the undesired precipitation of the diazonium salt from the solution.[12]

  • Analyze for Residuals: In subsequent steps, analyze the final product for any residual diazo compounds.[12]

  • Quench Excess Reagent: Have a quenching solution (e.g., sulfamic acid) readily available to neutralize any remaining diazonium salt before workup.[15]

  • Limit Scale of Isolation: If isolation is necessary, do not handle more than 0.75 mmol of an explosive diazonium salt at a time.[12][14]

  • Use Appropriate Tools: When handling solid diazonium salts, use plastic spatulas. Never scratch or grind the solid material with metal implements.[12][13]

Experimental Protocol: Diazotization of this compound

This protocol details the in situ generation of 5-chloro-2-fluorobenzenediazonium chloride for subsequent use in, for example, a Sandmeyer reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compoundC₆H₅ClFN145.561.46 g10.0Starting material
Concentrated HClHCl36.463.0 mL~36Acid catalyst and source of chloride ions
Sodium NitriteNaNO₂69.000.72 g10.5Diazotizing agent
Deionized WaterH₂O18.0215 mL-Solvent
Starch-Iodide Paper--As needed-Indicator for excess nitrous acid
Sulfamic Acid SolutionH₃NO₃S97.09As needed-Quenching agent
Step-by-Step Procedure
  • Preparation of the Amine Salt Solution:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine this compound (1.46 g, 10.0 mmol) and deionized water (5 mL).

    • Stir the mixture to form a slurry.

    • Carefully add concentrated hydrochloric acid (3.0 mL) to the slurry. The amine will dissolve to form the hydrochloride salt, and the temperature may increase slightly.

  • Cooling the Reaction Mixture:

    • Place the flask in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.[1]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in deionized water (10 mL).

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine salt solution over 15–20 minutes.

    • Monitor the internal temperature closely and ensure it does not rise above 5 °C.[13] The reaction is exothermic.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.

  • Verification and Quenching:

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates an excess.

    • If excess nitrous acid is present, add a small amount of sulfamic acid solution dropwise until the starch-iodide test is negative.

    • The resulting clear solution of 5-chloro-2-fluorobenzenediazonium chloride is now ready for immediate use in subsequent reactions. Do not attempt to isolate the diazonium salt unless you have taken extensive safety precautions and are working on a very small scale. [12][14]

Visualizing the Process

Reaction Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Amine_HCl 1. Dissolve this compound in conc. HCl Cooling 2. Cool to 0-5 °C Amine_HCl->Cooling Diazotization 4. Add NaNO₂ solution dropwise (maintain T < 5 °C) Cooling->Diazotization NaNO2_sol 3. Prepare aq. NaNO₂ solution NaNO2_sol->Diazotization Stirring 5. Stir for 30 min at 0-5 °C Diazotization->Stirring Test_Quench 6. Test for excess HNO₂ and quench if necessary Stirring->Test_Quench Product 7. In-situ solution of 5-Chloro-2-fluorobenzenediazonium chloride Test_Quench->Product

Caption: Workflow for the diazotization of this compound.

Chemical Transformation

Caption: Overall chemical transformation in the diazotization reaction.

Applications in Synthesis

The generated 5-chloro-2-fluorobenzenediazonium salt is a valuable intermediate for introducing a variety of substituents onto the aromatic ring. Notable applications include:

  • Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or a cyano group (CN) using a copper(I) salt catalyst.[16][17][18] This is a powerful method for the regioselective synthesis of di- and tri-substituted benzene derivatives.

  • Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt to introduce a fluorine atom.[11][19]

  • Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding halogen acid.[6]

  • Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo dyes.[20][21][22] This reaction is fundamental to the dye and pigment industry.[4][23]

  • Hydroxylation: Conversion to the corresponding phenol by heating in an aqueous acidic solution.[7][16]

Conclusion

The diazotization of this compound is a potent synthetic tool, but one that demands respect and meticulous attention to safety. By understanding the mechanistic underpinnings and adhering to established protocols, researchers can safely and effectively harness the reactivity of the resulting diazonium salt for a wide range of chemical transformations. The versatility of this intermediate makes it an invaluable component in the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and materials science.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). ACS Publications. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Dunn, A. L., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7057–7059. [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • Vedantu. (n.d.). The stability of benzene diazonium salts is because. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • CK-12 Foundation. (2023). Diazonium Salts. [Link]

  • YouTube. (2019). Preparation From Diazonium Salts - Haloalkanes And Haloarenes #8. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Pharm D Guru. (n.d.). Sandmeyer's Reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Quora. (2017). How is diazonium salt prepared from Aniline?[Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • SlideShare. (2020). Diazonium Salts. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • UPB Scientific Bulletin. (n.d.). NOVEL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. [Link]

  • Google Patents. (n.d.).
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

Sources

Application Notes and Protocols for the Halogenation of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Halogenation of a Key Pharmaceutical Building Block

5-Chloro-2-fluoroaniline is a critical starting material and intermediate in the synthesis of a multitude of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique substitution pattern, featuring both electron-withdrawing halogens and an electron-donating amine, provides a versatile scaffold for building molecular complexity.[1][3] Halogenation of the this compound core is a paramount synthetic strategy, as the introduction of an additional halogen atom (Iodine, Bromine, or Chlorine) serves as a versatile "handle" for subsequent transformations, most notably in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4]

This guide provides an in-depth analysis and detailed protocols for the regioselective halogenation of this compound. We move beyond simple procedural lists to explore the underlying mechanistic principles that govern reaction outcomes. By understanding the interplay of electronic and steric effects, researchers can make informed decisions to optimize reaction conditions, maximize yields, and achieve the desired isomer with high fidelity. The protocols described herein are designed to be self-validating, providing researchers and process chemists with robust and reproducible methods for synthesizing key halogenated derivatives.

Part 1: Mechanistic Insights – Predicting Regioselectivity

The halogenation of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[5] The reaction proceeds via a two-step mechanism: initial attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.[6][7]

For a polysubstituted ring like this compound, the position of the incoming electrophile is not random. It is dictated by the cumulative directing effects of the substituents already present.

  • Amino Group (-NH₂): This is a powerful activating group. Through its strong positive resonance effect (+R), the lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing the electron density at the ortho and para positions (C2, C4, C6).[4][8] This makes these positions highly susceptible to electrophilic attack.

  • Halogen Groups (-F, -Cl): Halogens exhibit a dual nature. They are deactivating through their negative inductive effect (-I) due to high electronegativity, which withdraws electron density from the ring. However, they are ortho, para-directing because of a positive resonance effect (+R), where their lone pairs can be donated to the ring.[5]

Synergistic and Competitive Effects:

In this compound, the directing power of the substituents must be weighed. The amino group is the most powerful activating and directing group present. Its influence will overwhelmingly determine the site of substitution.

  • Primary Directive: The -NH₂ group strongly activates the positions ortho and para to it: C2, C4, and C6.

  • Positional Analysis:

    • The C2 position is already occupied by a fluorine atom.

    • The C6 position is sterically hindered by the adjacent fluorine atom at C2.

    • The C4 position is both electronically activated by the para-amino group and is the most sterically accessible site.

Therefore, electrophilic halogenation of this compound is strongly predicted to occur at the C4 position .

G cluster_0 Regioselectivity of this compound mol C4 C4: Most Favored - Para to NH2 (+R) - Sterically accessible mol->C4  Strongly Activated C6 C6: Disfavored - Ortho to NH2 (+R) - Sterically hindered by F mol->C6  Hindered C3 C3: Highly Disfavored - Meta to NH2 mol->C3  Deactivated

Caption: Predicted regioselectivity for electrophilic attack.

Part 2: Application Protocols for Halogenation

Safety Precaution: All halogenation reactions should be performed in a well-ventilated fume hood. N-halosuccinimides (NBS, NIS) are lachrymators and irritants.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Regioselective Iodination using N-Iodosuccinimide (NIS)

The use of N-Iodosuccinimide (NIS) is a mild and effective method for the iodination of electron-rich aromatic compounds.[10] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to favor para-iodination of anilines, ensuring high regioselectivity.[11][12]

Causality of Experimental Choices:

  • Reagent (NIS): NIS is preferred over molecular iodine (I₂) as it is easier to handle (solid) and does not produce HI as a byproduct, which can lead to side reactions. It provides a source of an electrophilic iodine species ("I+").

  • Solvent (DMF): A polar aprotic solvent is chosen to effectively solvate the ionic intermediates in the EAS mechanism. Studies have shown that polar solvents enhance the rate and para-selectivity of aniline halogenation.[11][12]

  • Temperature (0°C to Room Temp): The reaction is initiated at a low temperature to control the exothermic nature of the reaction and minimize potential side reactions. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

Experimental Workflow:

G start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add_nis Add N-Iodosuccinimide (NIS) portion-wise over 15 min cool->add_nis react Stir at 0°C for 30 min, then warm to RT for 2-4h add_nis->react monitor Monitor reaction by TLC (e.g., 4:1 Hexanes:EtOAc) react->monitor workup Quench with aq. Na2S2O3. Extract with Ethyl Acetate monitor->workup Upon completion purify Dry organic layer (Na2SO4), concentrate, and purify (Column Chromatography) workup->purify product 5-Chloro-2-fluoro-4-iodoaniline purify->product

Caption: General workflow for the iodination of this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: Stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-2-fluoro-4-iodoaniline.

ParameterCondition/ValueRationale
Reagent N-Iodosuccinimide (NIS)Mild, selective electrophilic iodine source.[10]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic, enhances para-selectivity.[11][12]
Stoichiometry 1.05 eq. NISSlight excess ensures full conversion of starting material.
Temperature 0°C to Room TemperatureControls exothermicity, drives reaction to completion.
Typical Yield >90%High efficiency and regioselectivity are expected.
Protocol 2: Regioselective Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings such as anilines and phenols.[13][14] Similar to iodination, the use of a polar solvent like DMF promotes high para-selectivity.[14][15]

Causality of Experimental Choices:

  • Reagent (NBS): A convenient and safer source of electrophilic bromine compared to liquid Br₂. It allows for mild reaction conditions and typically results in clean monobromination of activated substrates.[9]

  • Solvent (Acetonitrile): Acetonitrile is a suitable polar aprotic solvent that facilitates the reaction while being easier to remove during work-up than DMF. The polarity is sufficient to promote the desired regioselectivity.[16]

  • Temperature (Room Temp): The high reactivity of the aniline substrate allows the reaction to proceed efficiently at ambient temperature without the need for heating, which could lead to side products.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (ACN) (approx. 0.5 M).

  • Reagent Addition: To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 eq) in a single portion.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC. A new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford pure 5-bromo-4-chloro-2-fluoroaniline.

ParameterCondition/ValueRationale
Reagent N-Bromosuccinimide (NBS)Mild and efficient brominating agent for anilines.[13][15]
Solvent Acetonitrile (ACN)Polar aprotic solvent, easy to remove.[16]
Stoichiometry 1.05 eq. NBSA slight excess drives the reaction to completion.
Temperature Room TemperatureSufficient for the activated substrate.
Typical Yield >95%Highly efficient and regioselective transformation.

Part 3: Advanced Methods & Troubleshooting

Controlling Over-Halogenation: Aniline and its derivatives are highly reactive, which can sometimes lead to di- or tri-substituted products.[17]

  • Solution: The primary strategy to prevent this is the careful, portion-wise addition of the halogenating agent at low temperatures, as described in the protocols. Using a slight excess (1.05 eq) rather than a large excess of the N-halosuccinimide is also critical.

Improving Ortho-Selectivity (If Required): While the C4 (para) position is electronically and sterically favored, achieving ortho-halogenation (at C6) requires overcoming these inherent preferences.

  • Strategy: This is challenging but can sometimes be achieved through N-protection followed by directed ortho-metalation, a more advanced and multi-step synthetic route.[18] For direct halogenation, solvent effects can be explored; less polar solvents have been shown in some aniline systems to slightly increase the proportion of the ortho-isomer, though this often comes at the cost of overall yield and selectivity.[11][12]

Reaction Mixture Darkening: Anilines are susceptible to oxidation, which can lead to the formation of dark, tarry byproducts, especially under harsh conditions.[17]

  • Troubleshooting:

    • Ensure the starting aniline is pure and colorless (distill if necessary).

    • Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation.

    • Use mild reagents (NBS, NIS) and avoid strong Lewis acids or high temperatures unless necessary for deactivated substrates.

References

  • G. Bartoli, M. Bosco, A. Carlone, M. Locatelli, M. Massaccesi, P. Melchiorre, L. Sambri. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 455-458. Available at: [Link]

  • D. C. Forbes, M. C. Standen, D. L. Lewis. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12693-12700. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • G. Bartoli, M. Bosco, A. Carlone, M. Locatelli, M. Massaccesi, P. Melchiorre, L. Sambri. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • H. Shen, K. P. C. Vollhardt. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Thieme Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • H. Shen, K. P. C. Vollhardt. (2012). Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Semantic Scholar. Available at: [Link]

  • Y. Wang, et al. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Nature Communications, 13, 6298. Available at: [Link]

  • A. A. F. Wasilke, S. J. Obrey, R. T. Baker, G. C. Bazan. (2005). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Chemical Reviews, 105(3), 1001-1020. Available at: [Link]

  • M. Sai, Z. Wang, H. W. Batey, S. L. Buchwald. (2018). Selective Halogenation Using an Aniline Catalyst. Angewandte Chemie International Edition, 57(28), 8566-8570. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. Available at: [Link]

  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Personal Web Page. Available at: [Link]

  • Jack Westin. (n.d.). Electrophilic Aromatic Substitution. Jack Westin. Available at: [Link]

  • J.‐P. Begue, D. Bonnet‐Delpon, B. Crousse. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(1), 433-442. Available at: [Link]

  • S. D. Shertzer, J. M. Z. Wu, N. G. J. Richards. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(7), 8446-8457. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

Sources

Synthesis of benzothiadiazoles using 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-034

Title: A-034: Streamlined Synthesis of 6-Chloro-2,1,3-benzothiadiazole from 5-Chloro-2-fluoroaniline

Introduction: The Significance of Benzothiadiazoles

2,1,3-Benzothiadiazoles (BTDs) are a pivotal class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines. Their unique electronic properties, characterized by an electron-deficient aromatic system, make them valuable building blocks in materials science for the development of organic semiconductors, liquid crystals, and luminescent materials[1][2]. In the realm of medicinal chemistry, the benzothiadiazole scaffold is a recognized pharmacophore present in a range of biologically active molecules, including anticonvulsant, anticancer, and antimicrobial agents[3][4]. The strategic introduction of substituents, such as halogens, onto the benzothiadiazole core allows for the fine-tuning of these electronic and pharmacological properties[1]. This application note provides a detailed, field-proven protocol for the synthesis of 6-Chloro-2,1,3-benzothiadiazole, a key intermediate, starting from the readily available this compound.

Synthesis Overview & Mechanistic Insights

The transformation of this compound to 6-Chloro-2,1,3-benzothiadiazole is a multi-step process that hinges on two classical organic reactions: diazotization and a subsequent intramolecular cyclization. While various methods exist for the synthesis of benzothiadiazoles, this protocol is optimized for efficiency and yield.

2.1. The Reaction Pathway

The overall synthetic route can be visualized as follows:

Synthesis_Pathway A This compound B Diazonium Salt Intermediate A->B  1. NaNO2, H2SO4  2. 0-5 °C C 6-Chloro-2,1,3-benzothiadiazole B->C  1. Thionyl Chloride (SOCl2)  2. Heat

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Chloro-2-fluoroaniline (CAS No: 2106-05-0). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical intermediate. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Synthesis Overview: The Catalytic Reduction Pathway

The most prevalent and scalable method for synthesizing this compound is through the catalytic reduction of its nitro precursor, 5-chloro-2-fluoronitrobenzene.[1] This transformation is highly efficient but requires careful control of reaction parameters to maximize yield and prevent the formation of impurities.

The core reaction involves the reduction of a nitro group (-NO₂) to an amine group (-NH₂) using a catalyst and a reducing agent.

A 5-Chloro-2-fluoronitrobenzene B This compound A->B  Catalyst (e.g., Pd/C)  Reducing Agent (e.g., H₂, N₂H₄·H₂O)  Solvent (e.g., Methanol, Ethanol) start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Significant Byproducts? incomplete_rxn->byproducts No catalyst Check Catalyst Activity (Use Fresh Catalyst) incomplete_rxn->catalyst Yes isolation_loss Poor Isolated Yield? byproducts->isolation_loss No dehalogenation Minimize Dehalogenation (Milder Conditions, Monitor Rxn) byproducts->dehalogenation Yes isolation_loss->start No, Re-evaluate workup Optimize Work-up (pH Adjustment, Extraction) isolation_loss->workup Yes reductant Verify Reducing Agent (Stoichiometry, Freshness) catalyst->reductant conditions Optimize Conditions (Temp, Pressure, Time) reductant->conditions purification Refine Purification (Recrystallization, Distillation) workup->purification

Caption: A troubleshooting workflow for optimizing synthesis.

Question: My reaction conversion is high (>95%), but my final isolated yield is low. Where am I losing the product?

Answer: Product loss after the reaction is complete is typically due to suboptimal work-up or purification procedures.

  • Work-up Losses:

    • Causality: this compound is a basic compound. During aqueous work-up, if the pH is too acidic, the product will be protonated to form an ammonium salt (R-NH₃⁺), which is highly soluble in water and will not be extracted into the organic layer.

    • Solution: After filtering off the catalyst, ensure the aqueous phase is made basic (pH > 9) with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) before performing the organic extraction. This neutralizes the aniline, making it soluble in organic solvents like ethyl acetate or dichloromethane.

  • Purification Losses:

    • Causality: The product has a relatively low boiling point and can be lost during solvent removal under high vacuum or excessive heat. During recrystallization, using a solvent in which the product is too soluble will result in significant loss to the mother liquor.

    • Solution:

      • Solvent Removal: Use a rotary evaporator with controlled temperature (e.g., < 40°C) and vacuum.

      • Recrystallization: Perform small-scale solvent screening to find an appropriate system. A common choice is a heptane/ethyl acetate mixture, where the product is soluble in the hot solvent but crystallizes upon cooling.

      • Chromatography/Distillation: For high purity, column chromatography or vacuum distillation are effective, but require careful technique to minimize loss. [1]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting reaction conditions for a lab-scale synthesis?

A1: A well-established starting point is the reduction of 5-chloro-2-fluoronitrobenzene using palladium on carbon and hydrazine hydrate in methanol. [2]A typical procedure involves heating the mixture at reflux (around 80°C) for a short duration. [1]

Parameter Recommended Value Rationale & Comments
Substrate 5-chloro-2-fluoronitrobenzene 1 equivalent
Catalyst 5% or 10% Pd/C 1-5 mol% loading. Higher loading can increase rate but also risk of dehalogenation.
Reducing Agent Hydrazine Monohydrate 5-10 equivalents. Highly exothermic reaction; add slowly or in portions.
Solvent Methanol or Ethanol Excellent solubility for substrate and good for reflux temperature.
Temperature 60-80°C (Reflux) Provides sufficient energy for activation without being overly aggressive.

| Reaction Time | 5 min - 2 hours | Monitor by TLC. Reactions with hydrazine are often very fast. [2]|

Q2: Is catalytic hydrogenation with H₂ gas a better alternative to hydrazine?

A2: Both methods are effective, but have different practical considerations.

  • Hydrazine Hydrate:

    • Pros: Requires simple glassware (reflux setup), reactions are often very fast.

    • Cons: Highly toxic, requires careful handling. The reaction is very exothermic and can be difficult to control on a large scale.

  • Hydrogen Gas (H₂):

    • Pros: Cleaner reaction (byproduct is water), easier to scale up, and generally considered "greener."

    • Cons: Requires specialized high-pressure equipment (autoclave or hydrogenation vessel). Slower reaction times are common, and controlling gas dispersion is critical.

The choice depends on the scale of the reaction and the equipment available. For lab-scale discovery, the hydrazine method is often faster to set up. For process development and scale-up, catalytic hydrogenation is preferred.

Q3: How critical is the quality of the starting material, 5-chloro-2-fluoronitrobenzene?

A3: It is extremely critical. Impurities in the starting material can poison the catalyst or lead to side products that are difficult to separate from the final aniline. For instance, the synthesis of the nitro precursor from m-dichlorobenzene involves nitration and amination steps that can generate isomers. [1][3]Ensure the purity of your 5-chloro-2-fluoronitrobenzene is >98% by GC or NMR before starting the reduction.

Experimental Protocol: Lab-Scale Synthesis via Catalytic Reduction

This protocol describes a representative procedure for the synthesis of this compound on a 10 mmol scale using hydrazine hydrate.

Materials:

  • 5-Chloro-2-fluoronitrobenzene (1.76 g, 10 mmol)

  • 5% Palladium on Carbon (Pd/C), ~50% wet (approx. 180 mg, ~0.05 mmol Pd)

  • Methanol (50 mL)

  • Hydrazine monohydrate (~5 mL, 100 mmol, 10 eq.)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-fluoronitrobenzene (10 mmol) and methanol (50 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution.

  • Heating: Heat the mixture to a gentle reflux (~80°C) using a heating mantle.

  • Addition of Reducing Agent: CAUTION: HIGHLY EXOTHERMIC. Add the hydrazine monohydrate dropwise via a syringe or dropping funnel over 15-20 minutes. You will observe vigorous gas evolution (N₂) and a significant exotherm. Control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the complete disappearance of the starting material spot. The reaction is often complete within 30 minutes.

  • Work-up (Catalyst Removal): Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 10 mL) to recover any adsorbed product.

  • Solvent Removal & Extraction: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Separation: Transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a heptane/ethyl acetate mixture or by flash column chromatography to yield a pure solid.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline. [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • PubChem. (n.d.). This compound. [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • MyBest.SHOP. (n.d.). 3-Chloro-5-fluoroaniline. [Link]

  • Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
  • Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Publishing. [Link]

  • Semantic Scholar. (n.d.). Catalytic reduction of 2-nitroaniline: a review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. [Link]

  • ALL Chemistry. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. [Link]

  • Reddit. (2024). Is my synthesis of p-chloroaniline from benzene correct?. [Link]

Sources

Technical Support Center: Purification of 5-Chloro-2-fluoroaniline by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Chloro-2-fluoroaniline via vacuum distillation. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions. Vacuum distillation is a preferred method for purifying this compound, as it lowers the boiling point, mitigating the risk of thermal decomposition that can occur at atmospheric pressure.[2] This technique is particularly effective for removing non-volatile impurities, such as polymerization byproducts and residual starting materials from its synthesis.[3][4]

This document provides a structured approach to troubleshooting common issues encountered during the vacuum distillation of this compound and answers frequently asked questions to solidify your understanding of the process.

Physical Properties of this compound

A thorough understanding of the physical properties of this compound is critical for successful vacuum distillation.

PropertyValueSource
Molecular Formula C₆H₅ClFN[5]
Molecular Weight 145.56 g/mol [6]
Appearance Clear colorless to yellow to brown liquid[7]
Boiling Point 102-105 °C at 20 mmHg (27 hPa)[8]
Density 1.29 g/mL at 25 °C
Refractive Index n20/D 1.561 (lit.)
Flash Point 103 °C (closed cup)[8]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the standard procedure for the vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Magnetic stir bar or capillary bubbler

  • Vacuum pump (capable of reaching <20 mmHg)

  • Vacuum gauge

  • Cold trap

  • Glass wool for insulation

  • Grease for ground glass joints

Procedure:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped to prevent leaks.[3]

  • Sample Charging: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Close the system to the atmosphere and slowly open the connection to the vacuum pump. The pressure should gradually decrease. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Heating and Stirring: Once the desired vacuum is achieved and stable (ideally below 20 mmHg), begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature of the vapor reaches the boiling point of this compound at the given pressure (refer to a pressure-temperature nomograph for an exact value, but expect it to be in the range of 102-105 °C at 20 mmHg), the compound will begin to distill. Collect the fraction that distills over at a constant temperature. Discard any initial forerun that may have a lower boiling point.

  • Completion and Shutdown: Once the distillation is complete, turn off the heating and allow the apparatus to cool down to room temperature before slowly reintroducing air into the system to prevent thermal shock and potential oxidation of the hot residue.

  • Storage: Store the purified, colorless this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent degradation and discoloration.[9]

G cluster_setup Vacuum Distillation Setup flask Distilling Flask (Crude this compound + Stir Bar) mantle Heating Mantle with Stirrer dist_head Distillation Head with Thermometer flask->dist_head condenser Condenser dist_head->condenser vac_conn Vacuum Connection dist_head->vac_conn rec_flask Receiving Flask condenser->rec_flask cold_trap Cold Trap vac_conn->cold_trap gauge Vacuum Gauge cold_trap->gauge pump Vacuum Pump gauge->pump caption Diagram of a standard vacuum distillation apparatus. G cluster_troubleshooting Troubleshooting Workflow start Problem Encountered q1 Is the desired vacuum level not being reached? start->q1 a1 Check for leaks: - Greased joints - Secure clamps - Hose integrity q1->a1 Yes q2 Is the distillation rate too slow or non-existent? q1->q2 No a1->q1 Re-check a2 Increase heating gradually. Improve insulation around the flask. q2->a2 Yes q3 Is bumping or violent boiling occurring? q2->q3 No a2->q2 Re-check a3 Ensure adequate stirring or use a capillary bubbler. Avoid overheating. q3->a3 Yes q4 Is the distillate colored? q3->q4 No a3->q3 Re-check a4 Reduce heating to avoid decomposition. Check for air leaks. q4->a4 Yes end Successful Purification q4->end No a4->q4 Re-check caption A logical workflow for troubleshooting common distillation issues.

Caption: A logical workflow for troubleshooting common distillation issues.

Q1: I can't reach the target vacuum level (e.g., <20 mmHg). What should I do?

A1: An inability to achieve the desired vacuum is almost always due to leaks in the system. [10]

  • Check all ground glass joints: Ensure they are properly greased and sealed. Using too much grease can be as problematic as too little.

  • Inspect tubing: Check all vacuum tubing for cracks, holes, or loose connections.

  • Secure clamps: Make sure all clamps holding the glassware together are secure.

  • Pump performance: Isolate the vacuum pump and check its ultimate pressure with a gauge to ensure it is functioning correctly.

  • Systematic leak detection: If the leak is not obvious, you can systematically check different parts of the apparatus by isolating them from the vacuum pump. [10] Q2: The compound is not distilling, even though the vacuum is good and the heating mantle is on.

A2: This issue typically arises from insufficient heating or excessive heat loss.

  • Thermometer placement: Ensure the thermometer bulb is positioned correctly, just below the sidearm leading to the condenser, to accurately measure the temperature of the vapor.

  • Increase heat gradually: Cautiously increase the temperature of the heating mantle. Be mindful of the compound's decomposition temperature.

  • Insulation: Insulate the distillation flask and the lower part of the distillation head with glass wool or aluminum foil to minimize heat loss to the surroundings. [3] Q3: The liquid in the distillation flask is bumping violently.

A3: Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst. This is a common issue in vacuum distillation due to the large temperature gradient that can form in the liquid. [11]

  • Inadequate stirring: Ensure the magnetic stirrer is on and rotating at a sufficient speed to create a vortex. This breaks up the temperature gradient and provides nucleation sites for smooth boiling. [11]* Boiling chips are ineffective: Standard boiling chips are often not effective under vacuum. [11]A magnetic stir bar is the preferred method for ensuring smooth boiling.

  • Capillary bubbler: If stirring is not possible, a fine capillary tube can be inserted to introduce a slow stream of air or inert gas, which provides nucleation sites.

  • Overheating: Reduce the heating mantle temperature. Bumping is often exacerbated by excessive heat input.

Q4: The distilled this compound is colored (yellow or brown).

A4: A colored distillate is a sign of decomposition or the co-distillation of impurities. Anilines, in general, are susceptible to oxidation and polymerization, which can result in colored byproducts. [3]

  • Thermal decomposition: The heating mantle temperature may be too high, causing the compound to decompose. Reduce the heat to the minimum required for a steady distillation rate.

  • Air leak: A small leak in the system can introduce oxygen, which can oxidize the hot aniline. Re-check the system for leaks.

  • Contaminated starting material: The crude material may contain colored impurities that have a similar boiling point to this compound. In this case, a pre-purification step, such as column chromatography, may be necessary. [12]* Prolonged heating: Avoid heating the distillation residue for an extended period after the product has distilled over, as this can lead to the formation of high-boiling, colored decomposition products that might contaminate the distillate.

Q5: The distillation is proceeding very slowly.

A5: A slow distillation rate can be caused by several factors.

  • Insufficient vacuum: A higher pressure will result in a higher boiling point and a slower distillation rate. Re-verify your vacuum level.

  • Inadequate heating: As mentioned in Q2, ensure sufficient heat is being supplied to the distillation flask and that heat loss is minimized with insulation.

  • Condenser issues: If the condenser water is too cold, it can cause the distillate to solidify in the condenser, blocking the path. While this compound is a liquid at room temperature, this can be an issue for other compounds. Ensure appropriate coolant temperature.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure. Distilling it at this temperature could lead to thermal decomposition, oxidation, and the formation of polymeric impurities. [3]Vacuum distillation significantly lowers the boiling point, allowing for purification at a much lower and safer temperature, thus preserving the integrity of the compound. [2] Q2: What are the potential impurities in crude this compound?

A2: Impurities can arise from the synthetic route used. A common synthesis involves the reduction of 5-chloro-2-fluoronitrobenzene. [13]Potential impurities could include:

  • Unreacted starting material (5-chloro-2-fluoronitrobenzene)

  • Byproducts from the reduction reaction

  • Other isomers if the starting materials were not pure

  • Polymeric aniline species formed during synthesis or storage [3] Q3: What safety precautions should I take when distilling this compound?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [6][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [14]* Fume Hood: Perform the entire distillation in a well-ventilated fume hood to avoid inhaling the vapors. [14]* Handling: Avoid contact with skin and eyes. [8]In case of contact, wash the affected area thoroughly with soap and water. [14]* Implosion Hazard: Vacuum distillation apparatus is under significant pressure. Always inspect glassware for cracks or defects before use. Use a safety shield around the apparatus.

Q4: Can I use a rotary evaporator for this purification?

A4: A rotary evaporator is primarily used for removing solvents from a sample, not for fractional distillation of compounds with close boiling points. While it could potentially be used to remove a much more volatile solvent from this compound, it is not the appropriate equipment for purifying the aniline itself from non-volatile or closely boiling impurities. A proper vacuum distillation setup as described above is necessary.

Q5: How should I store the purified this compound?

A5: Purified anilines are often sensitive to air and light, which can cause them to darken over time due to oxidation and polymerization. [3][9]Store the purified liquid in a tightly sealed amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place, such as a refrigerator.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). This compound | 2106-05-0. Retrieved from [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

  • Sciencemadness.org. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • ResearchGate. (2016). Is it necessary to vacuum distillate Aniline before carrying out oxidative chemical polymerization?. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone suggest a good method to separate Aniline sulfate back to its original form?. Retrieved from [Link]

  • Busch Global. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • YouTube. (2015). Solvent Vacuum Distillation. Retrieved from [Link]

  • Google Patents. (2024). CN111056954A - Aniline purification method.
  • MyBest.SHOP. (n.d.). 3-Chloro-5-fluoroaniline. Retrieved from [Link]

  • Organic Syntheses. (1960). aniline. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-Chloro-2-fluoroaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-2-fluoroaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs). Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve high purity for your target compounds.

Introduction to Purifying this compound

This compound is a key building block in the synthesis of pharmaceuticals and other advanced materials. Like many substituted anilines, it is prone to discoloration due to oxidation and often contains impurities from its synthesis, such as regioisomers or unreacted starting materials.[1] Recrystallization is a powerful technique for purifying such solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[2]

A primary challenge with this compound is its low melting point (20-22°C), which means it can exist as a liquid or a solid at or near room temperature.[3] This property increases the likelihood of a common recrystallization problem known as "oiling out," where the compound separates from the solution as a liquid instead of forming a crystalline solid. This guide provides specialized protocols and troubleshooting to address this and other potential issues.

Core Recrystallization Protocol

This protocol is a general procedure adapted from established methods for purifying structurally related halogenated anilines.[1][4] It is essential to first perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific derivative.

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Screen 1. Solvent Screening Dissolution 2. Dissolution in Minimal Hot Solvent Solvent_Screen->Dissolution Decolorization 3. Decolorization (Optional) Add Activated Carbon Dissolution->Decolorization Hot_Filtration 4. Hot Filtration (If Insoluble Impurities or Carbon Present) Decolorization->Hot_Filtration Crystallization 5. Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration 6. Vacuum Filtration Crystallization->Vacuum_Filtration Washing 7. Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 8. Drying Washing->Drying

Caption: General workflow for the recrystallization of this compound derivatives.

Step-by-Step Methodology
  • Solvent Selection:

    • The ideal solvent should dissolve this compound poorly at low temperatures but completely at its boiling point.[5]

    • Based on protocols for similar compounds, a mixed solvent system of Ethanol/Water is an excellent starting point.[4][6] Toluene and hexane/ethyl acetate mixtures are also viable candidates.[5][7]

    • Conduct small-scale tests with a few milligrams of your crude product in different solvents to observe solubility characteristics (see Solvent Screening Guide below).

  • Dissolution:

    • Place your crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the primary "good" solvent (e.g., hot ethanol) and heat the mixture gently (e.g., on a hot plate with a water bath) until the solid dissolves completely.[6] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good recovery.[6]

  • Decolorization (Optional):

    • If your solution is colored (e.g., yellow, brown, or red), this often indicates the presence of oxidized impurities.[1]

    • Remove the flask from the heat and add a small amount of activated carbon (a spatula tip is usually sufficient).

    • Gently reheat the mixture to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[4]

  • Hot Filtration (if necessary):

    • If you used activated carbon or if there are any insoluble impurities, you must perform a hot gravity filtration.

    • Use a pre-heated stemless funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[4] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • If using a mixed solvent system like ethanol/water, slowly add the "poor" solvent (e.g., hot water) dropwise to the hot, clear solution until it becomes slightly cloudy (this is the point of saturation). Then, add a few drops of the "good" solvent (hot ethanol) to redissolve the precipitate and obtain a clear solution again.[4]

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals and preventing oiling out.[8]

    • Once the flask has reached room temperature and crystals have formed, you can place it in an ice bath for 15-20 minutes to maximize the yield.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent (or the mixed solvent in the same ratio) to remove any remaining soluble impurities from the crystal surfaces.[6]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Solvent Screening Guide

Choosing the right solvent is the most critical step for a successful recrystallization. The following table provides a starting point for screening solvents for this compound, based on general principles for halogenated anilines.[4]

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
Water High100Very low solubility. Best used as an anti-solvent in a mixed system.
Ethanol High78Good solubility, especially when hot. Excellent for mixed systems with water.[4][10]
Isopropanol Medium82Likely good solubility when hot and moderate to low when cold.
Toluene Low111Good potential due to the aromatic nature of both solvent and solute.[7]
Hexane Low69Low solubility. Can be used as an anti-solvent with a more polar solvent.
Ethyl Acetate Medium77May work as a single solvent or as part of a mixed system (e.g., with hexane).[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and its derivatives in a question-and-answer format.

Troubleshooting_Guide Start Problem Encountered Oiling_Out Q1: Compound 'Oiled Out'? Start->Oiling_Out No_Crystals Q2: No Crystals Formed? Start->No_Crystals Colored_Product Q3: Product Still Colored? Start->Colored_Product Low_Yield Q4: Low Recovery/Yield? Start->Low_Yield Sol_Oiling A: Reheat, add more 'good' solvent. Ensure very slow cooling. Consider a lower boiling point solvent. Oiling_Out->Sol_Oiling Sol_No_Crystals A: Solution is not saturated. Induce crystallization (scratch flask, add seed crystal). Evaporate some solvent and re-cool. No_Crystals->Sol_No_Crystals Sol_Colored A: Impurities remain. Repeat recrystallization with activated carbon. Ensure complete removal of oxidized starting material. Colored_Product->Sol_Colored Sol_Low_Yield A: Too much solvent was used. Compound has some solubility in cold solvent. Crystals were washed with too much solvent. Low_Yield->Sol_Low_Yield

Caption: Troubleshooting logic for common recrystallization challenges.

Q1: My compound separated as an oil instead of forming crystals ("oiling out"). What should I do?

A1: "Oiling out" is a common problem, especially with low-melting-point compounds like this compound. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Here are several strategies to address this:

  • Reheat and Add More Solvent: The most common cause is that the solution is too concentrated. Reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation level.[4]

  • Ensure Slow Cooling: Rapid cooling strongly encourages oil formation. Allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a beaker of warm water and letting both cool together) can be very effective.[8]

  • Lower the Saturation Temperature: In a mixed solvent system, you can add more of the "good" solvent to lower the temperature at which the solution becomes saturated. This increases the chance that the saturation point is below the compound's melting point.

  • Change Solvents: Consider using a solvent system with a lower boiling point.

Q2: No crystals are forming, even after cooling the solution in an ice bath. What are my options?

A2: This almost always means your solution is not saturated, likely because too much solvent was used initially.[6]

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much, or the compound may crash out of solution too quickly.[6]

Q3: The recrystallized product is still colored. How can I improve this?

A3: A persistent color indicates that colored impurities have not been fully removed. Anilines are particularly susceptible to air oxidation, which forms colored byproducts.[1]

  • Use Activated Carbon: If you did not use activated carbon in the first attempt, repeat the recrystallization and include the decolorization step as described in the protocol.[4]

  • Work Under Inert Atmosphere: For highly sensitive derivatives, performing the dissolution and filtration steps under an inert atmosphere (e.g., nitrogen or argon) can prevent further oxidation.[11]

  • Chemical Treatment: In some cases for anilines, adding a small amount of a reducing agent like sodium dithionite during recrystallization can help reduce colored impurities.[1]

Q4: My final yield is very low. What went wrong?

A4: Low recovery is a common issue in recrystallization. Several factors can contribute:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause of low yield, as a significant portion of your product will remain in the mother liquor upon cooling.[2][6]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your funnel and receiving flask are adequately pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[6]

  • Inherent Solubility: Every compound has some degree of solubility even in the cold solvent, so a 100% recovery is never possible.[2]

Safety & Handling

This compound and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Toxicity: Halogenated anilines can be toxic and are absorbed through the skin. Avoid direct contact.

  • Storage: Store in a cool, dry, dark place, preferably under an inert atmosphere to prevent oxidation and degradation.[1]

References

  • Allen. Aniline is usually purified by. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • Unknown. Recrystallization - Part 2. [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (2016).
  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. [Link]

  • North Dakota State University. recrystallization-2.doc.pdf. [Link]

  • North Dakota State University. recrystallization-1.doc.pdf. [Link]

  • INDOFINE Chemical Company, Inc. This compound | 2106-05-0. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (2018). The preparation method of 5- chloro-2-nitroanilines.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • Reddit. (2025). How do I recrystallize this product?. [Link]

  • European Patent Office. (1989). Second harmonic generation with 5-chloro-2-nitroaniline. [Link]

  • Google Patents. (1971).
  • LookChem. (2022). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • PubChem. 2-Fluoroaniline. [Link]

  • Google Patents. (1984).
  • PubChem. 5-Chloro-2-fluorotoluene. [Link]

  • Journal of Materials Chemistry A. (2016). The mechanism of toluene-assisted crystallization of organic–inorganic perovskites for highly efficient solar cells. [Link]

  • YouTube. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]

Sources

Minimizing side products in 5-Chloro-2-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoroaniline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, helping you minimize side products and maximize the yield and purity of your target compound. The information is structured into a troubleshooting guide and a frequently asked questions (FAQ) section to directly address your experimental needs.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific issues related to impurity formation. Each entry details the problem, its likely causes, and actionable strategies for mitigation.

Issue 1: Significant formation of isomeric impurities, such as 3-Chloro-2-fluoroaniline and 4-Chloro-2-fluoroaniline.

Root Cause Analysis: The formation of undesired isomers during the chlorination of 2-fluoroaniline is a common challenge. The amino (-NH₂) and fluoro (-F) groups are both ortho-, para-directing activators. While the -NH₂ group is the stronger activator, the steric hindrance at the ortho-position (C6) and the electronic influence of the fluorine atom can lead to chlorination at other positions. The choice of chlorinating agent and reaction conditions heavily influences the regioselectivity of the electrophilic aromatic substitution.[1][2]

Mitigation Strategies:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often preferred over harsher reagents like chlorine gas due to its milder reactivity, which can improve selectivity.[1][2] NCS provides a controlled source of electrophilic chlorine, minimizing over-chlorination and side reactions.[3]

  • Solvent Selection: The polarity and nature of the solvent can influence the reaction pathway. Non-polar solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are commonly used. Acetic acid can also be employed, sometimes with an acid catalyst to enhance the electrophilicity of the chlorine source for less reactive substrates.[2]

  • Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product over thermodynamically favored isomers.

  • Protecting Group Strategy: While more complex, acetylation of the amine group to form 2-fluoroacetanilide can be considered. The resulting acetamido group is still ortho-, para-directing but provides more steric bulk, potentially favoring chlorination at the desired C5 position. The protecting group is then removed via hydrolysis.

Issue 2: Presence of dichlorinated byproducts (e.g., 3,5-Dichloro-2-fluoroaniline).

Root Cause Analysis: Dichlorination occurs when the desired monosubstituted product reacts further with the chlorinating agent. This is more likely if the reaction is left for too long, the temperature is too high, or an excess of the chlorinating agent is used. The newly formed this compound is still an activated ring and susceptible to a second electrophilic attack.

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess, but not a large excess, of the chlorinating agent (e.g., 1.05-1.2 equivalents of NCS).[1] Precise measurement and addition are critical.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (2-fluoroaniline) is consumed to prevent the formation of the dichlorinated product.

  • Controlled Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over a set period. This keeps the instantaneous concentration of the chlorinating agent low, favoring the mono-chlorinated product.

Issue 3: Low yield due to incomplete reaction or difficult purification.

Root Cause Analysis: Low yields can stem from suboptimal reaction conditions or inefficient purification that fails to separate the target compound from closely related impurities. Anilines can be challenging to purify via chromatography due to tailing on silica gel.

Mitigation Strategies:

  • Catalyst for Deactivated Rings: If the aromatic ring is considered insufficiently reactive, adding a catalytic amount of a protic or Lewis acid can activate the N-halosuccinimide, increasing the reaction rate.[4] However, this must be done cautiously as it can also decrease selectivity.

  • Optimized Work-up: The work-up procedure is crucial. After quenching the reaction, an aqueous wash (e.g., with sodium bicarbonate or sodium thiosulfate solution) is often necessary to remove unreacted NCS and the succinimide byproduct.[2]

  • Purification Technique:

    • Column Chromatography: While challenging, it is a common method. Use a silica gel stationary phase with a non-polar/polar solvent system like Hexane/Ethyl Acetate.[5] A small amount of triethylamine (~0.5%) can be added to the eluent to reduce tailing.

    • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexane) can be highly effective for removing impurities and achieving high purity.[5]

    • Vacuum Distillation: As this compound is a liquid at room temperature, vacuum distillation can be an excellent method for purification on a larger scale.[5]

Purification MethodTypical Purity AchievedTypical Yield (%)Notes
Recrystallization >99%80-90%Effective for solid crude products; depends on finding a suitable solvent system.[5]
Column Chromatography >99%~95%Good for small scales and separating close-boiling isomers; potential for product loss on the column.[5]
Vacuum Distillation >98%85-95%Excellent for large scales; separates based on boiling point differences.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant synthetic routes:

  • Electrophilic Chlorination of 2-Fluoroaniline: This is a direct approach where 2-fluoroaniline is reacted with a chlorinating agent like N-Chlorosuccinimide (NCS). The main challenge is controlling the regioselectivity to ensure the chlorine atom is added at the C5 position.[1][2]

  • Reduction of 5-Chloro-2-fluoronitrobenzene: This method involves the reduction of a nitro-group precursor. This route offers excellent regioselectivity as the substitution pattern is set in the starting material. The reduction is typically achieved through catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine hydrate.[6][7] This method often results in a cleaner product with fewer isomeric impurities.

Q2: Why is N-Chlorosuccinimide (NCS) a recommended chlorinating agent?

NCS is an advantageous reagent for several reasons:

  • Safety and Handling: It is a stable, crystalline solid that is easier and safer to handle than gaseous chlorine.[1]

  • Milder Reactivity: NCS is generally less reactive than Cl₂, which allows for better control over the reaction and helps prevent over-chlorination.[3]

  • Mechanism: It acts as an electrophilic chlorine source, typically proceeding through an electrophilic aromatic substitution (SEAr) mechanism. The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom electrophilic.[1][2]

Q3: How can I effectively monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. You should see the spot for the starting material (2-fluoroaniline) disappear as a new, typically less polar, spot for this compound appears. It is crucial to also spot a co-spot (a mix of the reaction mixture and starting material) to accurately track the consumption of the reactant.

Q4: What is the mechanism for the reduction of 5-Chloro-2-fluoronitrobenzene using Pd/C and hydrazine?

This is a catalytic transfer hydrogenation. The palladium on carbon catalyst facilitates the transfer of hydrogen atoms from hydrazine (N₂H₄) to the nitro group (-NO₂). The reaction proceeds in steps, with the nitro group being reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group (-NH₂). Hydrazine is oxidized to nitrogen gas and water in the process. This method is often preferred for its efficiency and the use of a liquid hydrogen source instead of pressurized hydrogen gas.[6][7]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound via the chlorination of 2-fluoroaniline.

G cluster_start Start: Crude Product Analysis (GC/TLC) cluster_issues Impurity Profile cluster_solutions Corrective Actions start Analyze Crude Product issue1 High Isomeric Impurities? start->issue1 issue2 High Dichlorination? issue1->issue2 No sol1a Decrease Temperature (e.g., to 0-5 °C) issue1->sol1a Yes issue3 Low Conversion? issue2->issue3 No sol2a Verify NCS Stoichiometry (1.05-1.2 eq) issue2->sol2a Yes sol3a Increase Reaction Time/ Temperature slightly issue3->sol3a Yes end_node Proceed to Optimized Purification issue3->end_node No sol1b Change Solvent sol1a->sol1b sol1b->issue2 sol2b Monitor reaction closely (TLC) & Quench at completion sol2a->sol2b sol2b->issue3 sol3b Consider adding acid catalyst sol3a->sol3b sol3b->end_node

Caption: Troubleshooting workflow for synthesis side products.

Detailed Protocol: Synthesis via Reduction of 5-Chloro-2-fluoronitrobenzene

This protocol is adapted from established literature procedures and offers high regioselectivity and yield.[6][7]

Materials:

  • 5-Chloro-2-fluoronitrobenzene (1 mmol)

  • Methanol (MeOH, 5 mL)

  • 5% Palladium on Carbon (Pd/C), 50% wet (catalytic amount, e.g., 5-10 mol%)

  • Hydrazine hydrate (NH₂NH₂·H₂O, 10 mmol)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-fluoronitrobenzene (1 mmol), 5% Pd/C, and Methanol (5 mL).

  • Reagent Addition: Gently heat the mixture to a reflux at approximately 80 °C.

  • Hydrazine Addition: Once refluxing, add hydrazine hydrate (10 mmol) dropwise to the mixture. Be cautious as the reaction can be exothermic and may cause vigorous gas evolution (N₂).

  • Reaction: Maintain the reflux condition for a short period (e.g., 5-15 minutes). The reaction is typically very fast.[7] Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the mixture with additional methanol or ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the same solvent to ensure all product is collected.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude material can be purified by flash column chromatography on silica gel if necessary, though this route often yields a product of high purity.

References

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • International Science Community Association. (2012). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Retrieved from [Link]

  • Suru Chemicals. (n.d.). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Screening for 5-Chloro-2-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of halogenated nitroaromatics. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this compound, primarily via the catalytic reduction of 5-chloro-2-fluoronitrobenzene, presents a classic chemoselectivity challenge: how to completely reduce the nitro group without cleaving the C-Cl bond (hydrodehalogenation). This guide is structured to address the common pitfalls and questions that arise during this process.

Frequently Asked Questions (FAQs)

Q1: What is the standard industrial approach for synthesizing this compound?

The most prevalent and scalable method is the catalytic hydrogenation of a nitro-aromatic precursor, typically 5-chloro-2-fluoronitrobenzene.[1] This transformation is highly dependent on the catalyst system. While other routes like diazotization and halogenation exist, catalytic reduction is often preferred for its efficiency and atom economy.[1]

Q2: Why is catalyst screening so critical for this specific synthesis?

Catalyst screening is paramount due to the dual-functionality of the substrate. An effective catalyst must be active enough to reduce the nitro group but selective enough to leave the aryl-chloride bond intact.[2][3] A catalyst that is too aggressive will lead to the formation of 2-fluoroaniline as a significant byproduct, reducing yield and complicating purification. Conversely, a catalyst with low activity will result in incomplete conversion or the accumulation of hazardous intermediates like hydroxylamines.[4][5] Therefore, screening a panel of catalysts under varied conditions is essential to identify the optimal balance of activity and selectivity.

Q3: What are the primary byproducts I should be monitoring during the reaction?

The main byproducts of concern are:

  • 2-Fluoroaniline: This results from the undesired hydrodehalogenation of the C-Cl bond. Its presence is a direct indicator of poor catalyst selectivity.

  • Unreacted 5-chloro-2-fluoronitrobenzene: Indicates incomplete conversion.

  • Reaction Intermediates: These can include the corresponding nitroso and hydroxylamine species.[6][7] Accumulation of these intermediates suggests the reaction has stalled or the conditions are suboptimal.[4] Analytical methods like HPLC and GC-MS are crucial for monitoring the formation of these species.[8][9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Q4: My reaction is stalled. TLC/GC analysis shows mostly unreacted starting material. What's wrong?

This is a classic "no-reaction" scenario, which typically points to a problem with the catalyst or the reaction environment.

  • Possible Cause 1: Catalyst Deactivation or Poisoning. The active sites on your catalyst may be compromised. Common poisons for noble metal catalysts include sulfur compounds, heavy metal ions, and even certain nitrogen-containing heterocycles.[10][11] The catalyst may also be old or have been improperly handled and oxidized.[10][11]

    • Solution:

      • Always use high-purity, thoroughly cleaned glassware and high-grade solvents to avoid introducing contaminants.[10]

      • Rule out catalyst deactivation by using a fresh batch from a reputable supplier. Handle pyrophoric catalysts like Pd/C and Raney Nickel under an inert atmosphere.[10]

      • If you suspect an impurity in your starting material is the culprit, try filtering a solution of the material through a small plug of silica or activated carbon before use.

  • Possible Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be too low for your reaction scale.

    • Solution: For an initial screen with Pd/C, a loading of 5-10 mol% relative to the substrate is a standard starting point.[10] If the reaction is clean but incomplete, consider increasing the loading.

  • Possible Cause 3: Suboptimal Reaction Conditions. The reaction may be limited by physical parameters.

    • Solution:

      • Hydrogen Pressure: For many reductions, a hydrogen balloon is sufficient. However, for challenging substrates, higher pressures using a Parr hydrogenator or a similar high-pressure reactor may be necessary.[10][12]

      • Agitation: This is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Inefficient stirring starves the catalyst of either substrate or hydrogen.[10] Ensure vigorous agitation to maintain a well-mixed suspension.

      • Solubility: If your substrate is not fully dissolved, the reaction rate will be severely limited. Common solvents include methanol, ethanol, and ethyl acetate.[10][11] If solubility is an issue, consider a co-solvent system, but ensure it is compatible with the catalyst.

Q5: My reaction is proceeding, but I'm seeing a significant amount of the dehalogenated byproduct, 2-fluoroaniline.

This is the central selectivity challenge. Your catalyst is too active for hydrodehalogenation.

  • Possible Cause 1: Inherently High Activity of the Catalyst. Standard Pd/C or Pt/C catalysts are often aggressive and can readily cleave the C-Cl bond.[3]

    • Solution:

      • Switch Catalysts: Screen catalysts known for higher selectivity in halogenated nitroaromatic reductions. Pt-V/C and Raney Cobalt have shown excellent performance in this area.[5]

      • Use a Modified Catalyst: The introduction of a second metal or specific ligands can temper the catalyst's activity and enhance selectivity.[4] For example, some studies have shown that modifying Pt catalysts with vanadium or supporting them on functionalized graphene can suppress dehalogenation.[3][5]

      • Add an Inhibitor: In some systems, the addition of a catalyst inhibitor can selectively block the highly active sites responsible for dehalogenation. For instance, zinc iodide (ZnI2) has been used to slow dehalogenation with Pt/C catalysts.[5]

  • Possible Cause 2: Reaction Conditions Favoring Dehalogenation. High temperatures and prolonged reaction times can increase the likelihood of side reactions.

    • Solution:

      • Try running the reaction at a lower temperature (e.g., room temperature).

      • Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

Q6: The reaction is very slow. How can I increase the rate without compromising selectivity?

Increasing the reaction rate often involves a trade-off with selectivity, so changes must be made judiciously.

  • Solution:

    • Increase Hydrogen Pressure: This is often the most effective way to boost the reaction rate.[10]

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio will naturally speed up the reaction.

    • Moderate Temperature Increase: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but monitor closely for any increase in dehalogenation.[10]

    • Consider a More Active Catalyst: If selectivity is not an issue but the rate is, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) could be an option.[11][12] However, for this specific substrate, this may worsen dehalogenation and should be approached with caution.

Q7: I'm having trouble safely filtering the pyrophoric catalyst post-reaction.

Palladium on carbon, especially after use, can be pyrophoric and ignite upon contact with air when dry.

  • Solution:

    • Inert Atmosphere: After the reaction, vent the excess hydrogen and thoroughly purge the reaction vessel with an inert gas like nitrogen or argon.[13]

    • Wet Filtration: The key is to never let the catalyst dry on the filter paper .[10][13] Filter the reaction mixture through a pad of Celite®. Keep the filter cake wet at all times with the reaction solvent or another suitable solvent like isopropanol.

    • Quenching and Disposal: Once you have washed your product through the filter cake, transfer the wet Celite®/catalyst mixture into a separate container with water. This slurry can then be disposed of according to your institution's hazardous waste protocols.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening (H₂ Balloon)

This protocol outlines a parallel screening approach to efficiently compare catalysts.

  • Preparation: To an array of identical reaction vials equipped with stir bars, add 5-chloro-2-fluoronitrobenzene (e.g., 100 mg, 1.0 eq).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5% Pd/C, 5% Pt/C, Pt-V/C) at a consistent loading (e.g., 5 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of methanol) to each vial.

  • Inerting: Seal the vials. Evacuate the headspace and backfill with nitrogen three times.

  • Hydrogenation: Evacuate the nitrogen and backfill with hydrogen from a balloon. Repeat this purge cycle three times. Leave the final hydrogen balloon attached.

  • Reaction: Stir the reactions vigorously at room temperature for a set period (e.g., 4 hours).

  • Sampling & Analysis: After the allotted time, carefully purge the vials with nitrogen. Withdraw a small aliquot from each, filter through a syringe filter, and dilute for analysis by GC or HPLC to determine conversion and product distribution.

Data Presentation: Representative Catalyst Screening Results

The table below illustrates a typical outcome of a catalyst screen for this reaction. The goal is to maximize the yield of this compound while minimizing the formation of 2-Fluoroaniline.

CatalystConversion (%)Selectivity for this compound (%)Yield of 2-Fluoroaniline (byproduct) (%)
5% Pd/C>99%85%14%
5% Pt/C>99%78%21%
Raney Co95%96%3%
5% Pt-V/C>99%>98%<1%

Data are representative and intended for illustrative purposes.

Visualized Workflows and Logic

Catalyst Screening Workflow

The following diagram illustrates a systematic workflow for screening and identifying the optimal catalyst for the synthesis.

CatalystScreeningWorkflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis & Decision prep_substrate Prepare Substrate Stock Solution add_solvents Add Solvent & Substrate Solution prep_substrate->add_solvents select_catalysts Select Candidate Catalysts (Pd/C, Pt/C, etc.) prep_catalysts Weigh Catalysts into Parallel Reactor Vials select_catalysts->prep_catalysts prep_catalysts->add_solvents purge_inert Purge with N2 add_solvents->purge_inert purge_h2 Purge with H2 (Balloon or Reactor) purge_inert->purge_h2 run_reaction Run Reaction (Stirring, Temp Control) purge_h2->run_reaction sample Withdraw & Quench Aliquots run_reaction->sample analyze Analyze by GC/HPLC (Conversion & Selectivity) sample->analyze evaluate Tabulate & Compare Performance Data analyze->evaluate optimize Select Lead Catalyst for Optimization evaluate->optimize TroubleshootingTree start Reaction Issue? q_conversion Low or No Conversion? start->q_conversion q_selectivity High Dehalogenation (Poor Selectivity)? start->q_selectivity q_rate Reaction Too Slow? start->q_rate q_conversion->q_selectivity No sol_catalyst Check Catalyst: - Use Fresh Batch - Check for Poisons - Increase Loading q_conversion->sol_catalyst Yes q_selectivity->q_rate No sol_select_cat Change Catalyst: - Screen Pt-V/C, Raney Co - Use Modified Support q_selectivity->sol_select_cat Yes sol_rate Increase Rate: - Increase H2 Pressure - Increase Temperature - Increase Catalyst Loading q_rate->sol_rate Yes sol_conditions Check Conditions: - Increase H2 Pressure - Ensure Vigorous Stirring - Check Solubility sol_catalyst->sol_conditions If catalyst is OK sol_select_cond Modify Conditions: - Lower Temperature - Add Inhibitor (e.g., ZnI2) - Monitor Closely sol_select_cat->sol_select_cond

Caption: A decision tree for troubleshooting key issues.

References

  • Benchchem. (n.d.). This compound | 2106-05-0.
  • Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Source not specified.
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?
  • Loos, S., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2016). Source not specified.
  • Reddit. (2022). Hydrogenation reaction tips and tricks.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Source not specified.
  • Pescarmona, P. P., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications.
  • Hydrogenation of Nitrobenzene Over Au/MeOx Catalysts—A Matter of the Support. (2012). Source not specified.
  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. (n.d.). New Journal of Chemistry, RSC Publishing.
  • The preparation method of 5- chloro-2-nitroanilines. (n.d.). Google Patents.
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company.
  • This compound(2106-05-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
  • Benchchem. (n.d.). Analytical validation of 3-Chloro-4-fluoroaniline synthesis.

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to empower you to overcome common challenges in this powerful C-N bond-forming reaction. As a cornerstone of modern synthetic chemistry, its successful application is critical in pharmaceutical and materials science research.[1][2][3] This resource is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to inform your experimental design.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses the most common issues encountered during Buchwald-Hartwig amination reactions in a practical question-and-answer format.

Q1: I am observing very low to no product formation. What are the likely causes and how can I fix it?

Several factors can lead to a failed or low-yielding reaction. A systematic approach to troubleshooting is often the most effective.

A1: Potential Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Troubleshooting: The choice of ligand is highly dependent on the substrates. For electron-rich aryl halides, bulky, electron-rich phosphine ligands are often required. For challenging substrates like heteroaryl halides, specialized ligands such as Josiphos-type ligands may be necessary.[6] A screening of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines) is recommended.[7]

  • Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine or the palladium-amine complex.[8]

    • Troubleshooting: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used and often lead to higher reaction rates.[4] However, they are incompatible with base-sensitive functional groups.[4] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they may require higher temperatures or longer reaction times.[4][9]

  • Poor Solubility: Insolubility of reagents, particularly the inorganic base, can hinder the reaction.[9]

    • Troubleshooting: Ensure adequate stirring to keep the base suspended.[9] Consider switching to a solvent that better solubilizes the base, or use a soluble organic base like DBU, although this may require re-optimization of other parameters.[9][10]

  • Substrate-Specific Issues:

    • Aryl Chlorides: These are generally less reactive than bromides or iodides and often require more electron-rich and bulky ligands to facilitate the oxidative addition step.[5][8]

    • Aryl Iodides: While generally reactive, the iodide anion generated can sometimes inhibit the catalyst.[4][9] Using a solvent like toluene where the iodide salt is poorly soluble can sometimes mitigate this issue.[4]

    • Heterocyclic Substrates: The heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium center and poison the catalyst.[11] The use of sterically hindered ligands can often overcome this problem.[11]

Q2: My reaction is producing significant side products. What are they and how can I minimize them?

The formation of byproducts can complicate purification and reduce the yield of the desired product.

A2: Common Side Products & Prevention

  • Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom.

    • Cause: This can occur via a competing β-hydride elimination pathway.[1]

    • Prevention: The choice of ligand can influence this pathway. Also, ensure the amine coupling partner is of high purity.

  • Homocoupling of Aryl Halide: The formation of a biaryl compound from two molecules of the aryl halide.

    • Cause: This can be more prevalent at higher temperatures or with certain catalyst systems.

    • Prevention: Lowering the reaction temperature or screening different ligands can help.

  • Ether or Thioether Formation: If the substrate contains unprotected hydroxyl or thiol groups, they can compete with the amine in the coupling reaction.[1]

    • Prevention: Protect sensitive functional groups like phenols and thiols before attempting the amination.

Q3: The reaction works, but it's very slow. How can I increase the reaction rate?

Slow reaction rates can be a practical issue, especially in a drug development setting.

A3: Strategies to Increase Reaction Rate

  • Increase Temperature: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-110 °C.[8][11]

  • More Active Catalyst System: Switching to a more electron-rich and sterically hindered ligand can often accelerate the reaction.

  • Stronger Base: Using a stronger base like NaOt-Bu or LHMDS generally leads to faster reactions compared to weaker inorganic bases.[4]

  • Solvent Choice: While nonpolar aprotic solvents like toluene and dioxane are common, the choice of solvent can impact the reaction rate.[12][13] Sometimes, a more polar solvent can increase the solubility of the base and accelerate the reaction.[13] However, some polar solvents like acetonitrile and pyridine can inhibit the reaction by coordinating to the palladium.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Buchwald-Hartwig amination.

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[2][8]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[2][8]

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[2][8]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ Amine Coordination & Deprotonation (+ HNR₂, Base) Ar-NR₂ Ar-NR₂ Ar-Pd(II)(L)-NHR₂->Ar-NR₂ Reductive Elimination Ar-NR₂->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right palladium source and ligand?

A2: The selection of the palladium source and ligand is critical for success and is highly substrate-dependent.

ComponentRecommendationsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., G3 or G4 palladacycles).Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in situ reduction to the active Pd(0) species.[14] Pre-catalysts are often more reliable and air-stable.[5]
Ligands For Aryl Chlorides/Bromides & Primary Amines: Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4]These ligands are electron-rich and sterically hindered, which promotes the oxidative addition of less reactive aryl chlorides and stabilizes the catalyst.
For Heteroaryl Halides: Josiphos-type ligands or bulky biarylphosphines.[6]These ligands can prevent catalyst poisoning by the heteroatom.
For Amides & Carbamates: Xantphos or tBuBrettPhos.[4]These ligands are effective for coupling less nucleophilic amides.
Q3: What is the role of the base, and how do I select the appropriate one?

A3: The base is essential for the deprotonation step in the catalytic cycle. The choice of base is a balance between reactivity and functional group tolerance.[15][16][17]

BaseAdvantagesDisadvantages
NaOt-Bu, KOt-Bu, LHMDS High reactivity, allows for lower catalyst loadings and reaction temperatures.[4]Incompatible with base-sensitive functional groups (e.g., esters, ketones).[4]
Cs₂CO₃, K₃PO₄, K₂CO₃ Excellent functional group tolerance.[4]Often require higher temperatures, longer reaction times, and higher catalyst loadings.[4]
Q4: Which solvents are suitable for Buchwald-Hartwig amination?

A4: The choice of solvent can significantly impact the reaction's success by affecting solubility and reaction rates.

  • Commonly Used Solvents: Toluene, dioxane, THF, and t-BuOH are frequently used.[4][12]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction.[9]

  • Solvent-Free Conditions: For some substrates, solvent-free conditions have proven to be highly effective.[6][8]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the optimization of your specific reaction.

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (0.01-0.05 mmol), the ligand (0.01-0.05 mmol, if not using a pre-catalyst with an integrated ligand), and the base (1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent (3-5 mL).

  • Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Workflow

When a reaction fails, a systematic approach to optimization is key.

Troubleshooting_Workflow Start Low/No Yield Check_Inertness Verify Inert Atmosphere & Reagent Purity Start->Check_Inertness Screen_Ligands Screen Different Ligand Classes Check_Inertness->Screen_Ligands Screen_Bases Screen Strong vs. Weak Bases Screen_Ligands->Screen_Bases Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents Vary_Temp Vary Reaction Temperature Screen_Solvents->Vary_Temp Success Improved Yield Vary_Temp->Success

Caption: A systematic workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696-14705. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Nielsen, S. D., et al. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 14(4), 868-872. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 342-348. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 5-Chloro-2-fluoroaniline (CAS: 2106-05-0). It provides troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these methodologies to ensure the highest degree of purity for your critical applications.

Safety First: Handling this compound

Before commencing any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification and quality assessment of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities typically originate from the synthetic route used. The most common synthesis involves the catalytic reduction of 5-chloro-2-fluoronitrobenzene.[6][7] Therefore, the primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 5-chloro-2-fluoronitrobenzene.

  • Isomeric Byproducts: Other chloro-fluoroaniline isomers that may have formed during precursor synthesis.

  • Solvent Residues: Trace amounts of solvents used in the reaction or initial workup (e.g., methanol, ethanol, toluene).[7][8]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities over time, often appearing as yellow or brown discoloration.

Q2: My this compound is a yellow or brown liquid, but the literature describes it as colorless. What happened and how do I fix it?

A2: The discoloration is almost certainly due to the formation of oxidation products. Anilines are notoriously sensitive to air and light, leading to the formation of highly colored polymeric impurities. This is a common issue but is often addressable.

  • Cause: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal catalysts.

  • Solution: The most effective method for removing these high-molecular-weight, non-volatile colored impurities is vacuum distillation . For smaller scales or heat-sensitive applications, column chromatography can also effectively remove these colored bands. See the detailed protocols in Part 2.

Q3: How can I definitively confirm the purity of my this compound after purification?

A3: A multi-faceted analytical approach is recommended for robust purity confirmation.

  • Gas Chromatography (GC) or GC-MS: Excellent for detecting volatile impurities like residual solvents or starting materials. The mass spectrometry (MS) detector can help identify unknown peaks.[9]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and detecting non-volatile impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation and can be used to detect and quantify impurities if they have distinct signals from the main compound.[11]

Refer to the detailed analytical protocols in Part 3 for specific methodologies.

Q4: Which purification method—distillation or chromatography—is most appropriate for my needs?

A4: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.

  • Vacuum Distillation: This is the preferred method for large quantities (multi-gram to kilogram scale) where the primary impurities have significantly different boiling points than the product. It is highly effective for removing non-volatile colored impurities and residual high-boiling solvents.

  • Column Chromatography: This technique offers the highest resolution and is ideal for separating impurities with boiling points very close to that of the product, such as isomers.[12] It is best suited for smaller scales (milligram to gram) and when exceptionally high purity (>99.5%) is required.

Part 2: Troubleshooting Guides & Purification Protocols

This section provides a problem-oriented approach to common purification challenges, complete with decision-making workflows and step-by-step protocols.

Problem: Analytical data (GC/NMR) shows significant contamination with the nitro-aromatic precursor (5-chloro-2-fluoronitrobenzene).

Diagnosis: This indicates an incomplete reduction reaction. The nitro precursor has a higher boiling point than the aniline product, making vacuum distillation an excellent choice for separation.

start Crude this compound (Contaminated with Precursor) scale_check What is the scale? start->scale_check distill Perform Vacuum Distillation scale_check->distill > 5 g chromatography Perform Column Chromatography scale_check->chromatography < 5 g end_good Good Purity Product (>98%) distill->end_good end_high High Purity Product (>99%) chromatography->end_high

Caption: Decision workflow for precursor removal.

Protocol 1: High-Purity Purification by Vacuum Distillation

This method leverages the difference in boiling points to separate the more volatile this compound from less volatile impurities.

Physical Data:

Compound Boiling Point
This compound 102-105 °C @ 20 mmHg[13]

| 5-Chloro-2-fluoronitrobenzene | ~235 °C @ 760 mmHg (est.) |

Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.

  • Charging the Flask: Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to approximately 20 mmHg.

  • Heating: Begin gently heating the distillation flask while stirring.

  • Fraction Collection:

    • An initial, low-boiling fraction may consist of residual solvents. Collect and discard this.

    • As the temperature approaches 102-105 °C, the pure product will begin to distill. Collect this fraction in a pre-weighed receiving flask. The product should be a colorless liquid.[5]

    • Monitor the temperature closely. A stable boiling point indicates a pure fraction. If the temperature fluctuates or rises significantly, stop the distillation or change the receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air to the system.

Problem: My product is contaminated with isomers or other impurities with similar boiling points.

Diagnosis: When impurities have similar volatilities to the product, distillation is ineffective. Flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the required technique.[12]

start Crude Product (Isomeric Impurities) tlc 1. Develop TLC Method (e.g., Hexane:EtOAc) start->tlc pack 2. Pack Silica Gel Column tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect & Combine Fractions elute->collect evaporate 6. Evaporate Solvent collect->evaporate product High Purity Product evaporate->product

Caption: Workflow for purification by column chromatography.

Protocol 2: High-Resolution Purification by Column Chromatography

This protocol is based on standard practices for purifying substituted anilines.[12]

Methodology:

  • Solvent System Selection:

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for halogenated anilines is a mixture of Hexane and Ethyl Acetate.

    • Aim for an Rf value of ~0.3 for the this compound spot. A typical starting ratio is 9:1 Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the mobile phase and carefully pack the column, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the separation by TLC, spotting each fraction on a plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless liquid.

Part 3: Analytical Protocols for Purity Verification

After purification, it is crucial to verify the purity and confirm the identity of the compound.

Data Summary: Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[11]Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection and identification.[11]Provides detailed structural information based on the magnetic properties of atomic nuclei.[11]
Typical Purity (%) Can achieve ≥99.5% quantification.[11]Can detect impurities at very low levels (>98%).[11]Provides both qualitative and quantitative assessment.
Common Impurities Detected Starting materials, non-volatile byproducts.[11]Isomeric impurities, residual solvents, volatile starting materials.[11]Structural isomers and other organic impurities with unique NMR signals.
Advantages High resolution, suitable for non-volatile compounds.[9]High sensitivity and specificity, allows for impurity identification via mass fragmentation.[9]Unambiguous structure confirmation, can quantify without a specific reference standard for each impurity (qNMR).
Limitations Requires reference standards for definitive impurity identification.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods.
Protocol 3: Purity Analysis by Gas Chromatography (GC)

This protocol is a starting point and may require optimization.

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

  • Injector Temperature: 250 °C.[14]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Purity is calculated based on the relative peak area percentage.

References

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. Retrieved January 11, 2026, from [Link]

  • Recrystallization - Part 2. (n.d.). University of California, Irvine. Retrieved January 11, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • This compound | C6H5ClFN | CID 75015. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 5-Chloro-2-nitroaniline. (2018, May 16). SIELC Technologies. Retrieved January 11, 2026, from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient. (n.d.). International Journal of Advances in Chemistry. Retrieved January 11, 2026, from [Link]

Sources

Analysis of reaction byproducts in 5-Chloro-2-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield, purity, and success of your experiments.

Introduction to the Synthesis and its Challenges

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation typically involves a multi-step process, most commonly the reduction of a nitro precursor, which itself is often synthesized through nucleophilic aromatic substitution. Each step presents unique challenges, particularly concerning the formation of reaction byproducts that can complicate purification and compromise the quality of the final product. This guide will focus on identifying and mitigating the formation of these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.

Problem 1: Low Yield of this compound

Probable Cause Troubleshooting & Optimization
Incomplete Reduction of 5-Chloro-2-fluoronitrobenzene - Optimize Catalyst Activity: Ensure your catalyst (e.g., Pd/C, Pt/C) is fresh and not poisoned. Increase catalyst loading in small increments if necessary. - Increase Hydrogen Pressure: Gradually increase the hydrogen pressure to enhance the reduction rate. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.
Loss of Product During Workup - Optimize Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase. - Careful pH Adjustment: During neutralization and extraction, carefully control the pH to prevent the aniline from remaining in the aqueous layer as a salt.
Side Reactions Consuming Starting Material - Control Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting side reactions. Ensure efficient stirring and temperature control. - Review Starting Material Purity: Impurities in the starting 5-chloro-2-fluoronitrobenzene can lead to undesired side reactions.

Problem 2: Presence of Colored Impurities (Yellow/Orange/Red) in the Final Product

Probable Cause Troubleshooting & Optimization
Formation of Azo and Azoxy Byproducts These colored compounds are formed from the condensation of partially reduced intermediates (nitroso and hydroxylamine derivatives). - Ensure Complete Reduction: The presence of these byproducts often indicates an incomplete reaction. Follow the steps for addressing incomplete reduction. - Purification: These impurities can often be removed by recrystallization or column chromatography of the crude product. Activated carbon treatment during recrystallization can also be effective.

Problem 3: Detection of Dehalogenated Byproduct (2-Fluoroaniline)

Probable Cause Troubleshooting & Optimization
Hydrodechlorination during Catalytic Hydrogenation The chloro group is cleaved during the reduction, a common issue with highly active catalysts. - Catalyst Selection: Palladium on carbon (Pd/C) is known to be prone to causing dehalogenation. Consider using a less active catalyst or a modified catalyst system. Platinum-based catalysts may offer better selectivity in some cases. - Milder Reaction Conditions: Lower the reaction temperature and hydrogen pressure to disfavor the hydrodechlorination side reaction. - Alternative Reducing Agents: Consider using alternative reducing agents such as hydrazine hydrate with a catalyst like Pd/C, which can sometimes offer milder conditions.[1]

Problem 4: Presence of Isomeric Impurities

Probable Cause Troubleshooting & Optimization
Impurities in the Starting 5-Chloro-2-fluoronitrobenzene If the precursor was synthesized from 2,4-dichloronitrobenzene, it might contain isomeric impurities like 3-chloro-4-nitroaniline. The subsequent reduction would carry over these impurities. - Purify the Starting Material: Ensure the purity of the 5-chloro-2-fluoronitrobenzene before the reduction step. Recrystallization or column chromatography can be used. - Analyze the Precursor: Use analytical techniques like GC-MS or HPLC to confirm the purity of your starting nitro compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

A1: The most common and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 5-chloro-2-fluoronitrobenzene. The primary byproduct of concern in this route is the dehalogenated product, 2-fluoroaniline. Incomplete reduction can also lead to nitroso and hydroxylamine intermediates, which can form colored dimeric impurities.

The precursor, 5-chloro-2-fluoronitrobenzene, is often synthesized via nucleophilic aromatic substitution of 2,4-dichloronitrobenzene. This reaction can generate isomeric byproducts such as 3-chloro-4-nitroaniline and the di-substituted product 2,4-diaminonitrobenzene.

Caption: Common synthetic routes and major byproducts.

Q2: What is the mechanism behind the formation of the isomeric byproduct 3-chloro-4-nitroaniline during the synthesis of the precursor, 5-chloro-2-nitroaniline?

A2: The formation of 3-chloro-4-nitroaniline from 2,4-dichloronitrobenzene occurs via a nucleophilic aromatic substitution (SNAr) mechanism. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack at the ortho and para positions. In 2,4-dichloronitrobenzene, the chlorine atom at the 4-position (para to the nitro group) is more activated towards nucleophilic attack by ammonia than the chlorine at the 2-position (ortho to the nitro group). However, attack at the 2-position, leading to the desired 5-chloro-2-nitroaniline, is also significant. The formation of the 3-chloro-4-nitroaniline isomer results from the nucleophilic attack at the 4-position. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent.

Caption: Formation of isomeric byproducts via SNAr.

Q3: How can I choose the right catalyst to minimize dehalogenation during the reduction of 5-chloro-2-fluoronitrobenzene?

A3: The choice of catalyst is critical for minimizing hydrodechlorination. Highly active catalysts like palladium on carbon (Pd/C) are known to promote the cleavage of the carbon-chlorine bond. While platinum-based catalysts can also cause dehalogenation, they may offer better selectivity under optimized conditions. Studies on the hydrogenation of chloronitrobenzenes have shown that the selectivity can be influenced by the catalyst support and the presence of promoters. For instance, modifying a platinum catalyst with zinc has been shown to improve selectivity by altering the electronic properties of the platinum and favoring the adsorption of the nitro group over the chloro group.[2] Therefore, screening different catalysts, including modified or bimetallic catalysts, is recommended to find the optimal system for your specific reaction conditions.

Q4: What analytical techniques are best for identifying and quantifying byproducts in my this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of your final product and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities, including isomeric byproducts and unreacted starting materials. The mass spectrometer provides structural information that is crucial for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a blank (diluent), a standard solution of this compound, and the sample solution. Purity is typically calculated by the area percent method.

Protocol 2: GC-MS Method for Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Sources

Technical Support Center: 5-Chloro-2-fluoroaniline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-fluoroaniline. This guide is designed for researchers, chemical engineers, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of transitioning this synthesis from the lab to production scale.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its industrial production most commonly involves the catalytic hydrogenation of 5-chloro-2-fluoronitrobenzene. While conceptually straightforward, scaling up this transformation presents several challenges that can impact yield, purity, and safety. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

The primary synthesis route is the reduction of the corresponding nitro compound:

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format, explaining the causality behind each problem and providing actionable solutions.

Q1: My reaction is sluggish or incomplete upon scaling up, even though it worked perfectly in the lab. What are the likely causes and how can I fix it?

A1: This is a classic scale-up challenge often rooted in mass transfer limitations. In the laboratory, efficient stirring and a high surface-area-to-volume ratio ensure good contact between the solid catalyst, liquid substrate/solvent, and gaseous hydrogen. At scale, achieving the same level of mixing is more difficult.

Underlying Causes & Solutions:

  • Poor Gas-Liquid Mass Transfer: The rate at which hydrogen dissolves into the solvent can become the rate-limiting step.

    • Troubleshooting:

      • Increase Agitation: Ensure your reactor's agitation is sufficient to create a good vortex and disperse hydrogen bubbles effectively. Evaluate the impeller design for its efficiency in gas dispersion.

      • Increase Hydrogen Pressure: Higher pressure increases the solubility of hydrogen in the reaction medium, which can significantly accelerate the reaction rate.[2]

      • Sparging: Introduce hydrogen below the liquid surface through a sparger to create smaller bubbles and increase the interfacial area for mass transfer.

  • Solid-Liquid Mass Transfer Limitations: The substrate needs to effectively reach the active sites on the catalyst surface.

    • Troubleshooting:

      • Catalyst Loading: Insufficient catalyst loading for the larger volume can lead to slow reaction times. A typical loading for Pd/C is in the range of 1-5 mol% relative to the substrate, but this may need to be optimized during scale-up.

      • Catalyst Suspension: Ensure the catalyst is well-suspended and not settling at the bottom of the reactor. Proper agitation is key.

  • Heat Transfer Issues: While less likely to cause a sluggish reaction, poor heat dissipation can lead to localized "hot spots" on the catalyst surface, potentially deactivating it.

Q2: I'm observing a significant increase in dehalogenation (loss of the chlorine atom) as I increase the batch size. How can I mitigate this side reaction?

A2: Dehalogenation is a common and problematic side reaction in the catalytic hydrogenation of halogenated nitroaromatics. The aniline product can act as a promoter for this undesired reaction. This issue is often exacerbated at scale due to longer reaction times and potential localized excesses of hydrogen on the catalyst surface.

Underlying Causes & Solutions:

  • Catalyst Choice: Palladium-based catalysts are highly active but can also be prone to causing dehalogenation.

    • Troubleshooting:

      • Catalyst Screening: Consider catalysts less prone to causing dehalogenation, such as platinum-based catalysts (e.g., Pt/C) or Raney Nickel.[3]

      • Modified Catalysts: Specially modified palladium catalysts, sometimes doped with other metals, are designed to suppress dehalogenation and are commercially available.

  • Reaction Conditions: Harsh conditions can favor dehalogenation.

    • Troubleshooting:

      • Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate.

      • Hydrogen Pressure: Avoid excessively high hydrogen pressures. The optimal pressure should be determined through process development studies.

      • pH Modification: In some cases, the addition of a small amount of a base or the use of a slightly basic catalyst support can help suppress the hydrogenolysis of the C-Cl bond.

  • Reaction Time: Prolonged exposure of the product to the catalyst and hydrogen after the nitro reduction is complete will increase the likelihood of dehalogenation.

    • Troubleshooting:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to closely monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as it reaches completion.

Q3: The final product has a dark color, which worsens upon storage. What is causing this, and how can I obtain a colorless to light-yellow product?

A3: The dark coloration in anilines is typically due to the formation of oxidized and polymerized impurities.[4] This is a common issue with aromatic amines, which are susceptible to air oxidation.

Underlying Causes & Solutions:

  • Air Oxidation: Exposure of the aniline to oxygen, especially at elevated temperatures or in the presence of trace metal impurities, leads to the formation of highly colored polymeric byproducts.

    • Troubleshooting:

      • Inert Atmosphere: Handle the crude and purified this compound under an inert atmosphere (e.g., nitrogen or argon) at all stages, including reaction work-up, purification, and packaging.

      • Temperature Control: Keep the product cool during storage.

  • Residual Impurities: Trace impurities from the reaction can act as catalysts for oxidation and polymerization.

    • Troubleshooting:

      • Purification: Implement an effective purification strategy. Vacuum distillation is often the most effective method for removing non-volatile colored impurities from liquid anilines on a large scale.[4]

      • Activated Carbon Treatment: A treatment with activated carbon during the work-up or before final purification can help adsorb colored impurities.

Frequently Asked Questions (FAQs)

  • What is the most common industrial synthesis route for this compound? The most prevalent industrial method is the catalytic hydrogenation of 5-chloro-2-fluoronitrobenzene using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas.[5]

  • What are the primary safety concerns when scaling up this synthesis? The primary hazards are associated with the catalytic hydrogenation process itself. These include:

    • Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area designed for handling flammable gases.

    • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly when dry and exposed to air, can be pyrophoric (ignite spontaneously). The catalyst should always be handled wet or under an inert atmosphere.

    • Exothermic Reaction: The reduction of a nitro group is a highly exothermic reaction. A failure of the cooling system on a large scale can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure. A thorough process safety assessment, such as a Hazard and Operability (HAZOP) study, is essential before scaling up.

  • What are the expected impurities in the final product? Besides unreacted starting material and the dehalogenated product (2-fluoroaniline), other potential impurities can include:

    • Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates.

    • Coupling Products: Small amounts of azoxy or azo compounds can form through the condensation of intermediates.

    • Isomeric Impurities: Impurities present in the 5-chloro-2-fluoronitrobenzene starting material will be carried through to the final product.

  • What is the best method for purifying this compound at an industrial scale? For a liquid product like this compound, vacuum distillation is generally the most efficient and scalable purification method.[4] It effectively separates the desired product from non-volatile impurities, such as catalyst residues, salts, and polymeric byproducts. For solid impurities or to remove color, a prior filtration or treatment with activated carbon may be employed.

Experimental Protocols & Data

Catalytic Hydrogenation of 5-chloro-2-fluoronitrobenzene (Scale-Up Protocol)

This protocol outlines a general procedure for the catalytic hydrogenation of 5-chloro-2-fluoronitrobenzene in a stirred-tank reactor, suitable for pilot-plant or manufacturing scale.

Materials & Equipment:

  • Pressure reactor (e.g., Hastelloy or stainless steel) with temperature control, agitation, and gas inlet/outlet

  • 5-chloro-2-fluoronitrobenzene

  • 5% Platinum on carbon (Pt/C) catalyst (sulfided catalysts can also be considered to suppress dehalogenation)

  • Methanol (solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Filter press or similar filtration unit

  • Celite® or another filter aid

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor thoroughly with nitrogen to remove all oxygen.

  • Catalyst Loading: Under a nitrogen atmosphere, charge the reactor with methanol and then the 5% Pt/C catalyst (typically 1-3% by weight of the substrate). The catalyst should be added as a slurry in the solvent to prevent it from becoming airborne and to reduce the risk of ignition.

  • Substrate Addition: Add the 5-chloro-2-fluoronitrobenzene to the reactor.

  • Inerting: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to ensure an inert atmosphere.

  • Hydrogenation:

    • Begin agitation to ensure the catalyst is well-suspended.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Heat the reaction mixture to the target temperature (e.g., 60-80°C). The reaction is exothermic, so the heating may only be required to initiate the reaction, after which cooling will be necessary to maintain the set temperature.

    • Monitor the reaction progress by observing the hydrogen uptake and by taking in-process samples for analysis (e.g., by HPLC or GC).

  • Reaction Completion & Cooldown: Once the reaction is complete (no more hydrogen uptake and starting material is consumed), stop the hydrogen flow, cool the reactor to room temperature, and vent the excess hydrogen pressure. Purge the reactor several times with nitrogen.

  • Catalyst Filtration:

    • Discharge the reaction mixture through a filter press pre-coated with Celite® to remove the catalyst. Crucially, the catalyst filter cake must be kept wet with solvent at all times to prevent it from igniting upon contact with air.

    • Wash the filter cake with additional methanol to recover any entrained product.

  • Solvent Removal: The combined filtrate is transferred to another vessel, and the methanol is removed by distillation.

Parameter Typical Lab Scale (100 g) Typical Pilot Scale (10 kg) Key Scale-Up Consideration
Agitation Speed 500-1000 rpm (magnetic stir bar)100-300 rpm (impeller)Impeller design and power per unit volume are critical for suspension and gas dispersion.
Hydrogen Pressure 1-5 bar (balloon or Parr shaker)5-15 bar (from cylinder)Higher pressure improves mass transfer but may increase dehalogenation.
Heat Transfer High surface area to volume ratioLower surface area to volume ratioCooling capacity of the reactor must be sufficient to handle the exotherm.
Reaction Time 1-4 hours4-12 hoursOften longer due to mass and heat transfer limitations.
Large-Scale Purification by Vacuum Distillation

Equipment:

  • Distillation vessel with a heating jacket

  • Vacuum pump and pressure controller

  • Condenser and receiving vessel(s)

Procedure:

  • Charging: Charge the crude this compound (after solvent removal) into the distillation vessel.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 10-20 mmHg). This will help to remove any residual volatile impurities and water. The boiling point of this compound is approximately 102-105 °C at 20 mmHg.[6]

  • Heating: Begin heating the distillation vessel.

  • Fraction Collection:

    • Collect an initial "forerun" fraction, which will contain any lower-boiling impurities.

    • Once the distillation temperature stabilizes at the boiling point of the product, switch to collecting the main product fraction in a clean receiver.

    • Monitor the color and purity (by in-process GC or other methods) of the distillate.

  • Shutdown: Once the main fraction has been collected and the distillation rate drops, or if the temperature in the pot begins to rise significantly, stop the distillation. Cool the system down before releasing the vacuum. The non-volatile, dark-colored residue remains in the distillation vessel.

Visualization of Key Processes

Synthesis and Byproduct Formation Pathway

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Impurities Start 5-Chloro-2-fluoronitrobenzene Product This compound Start->Product H2, Catalyst (e.g., Pt/C) Reduction Incomplete Nitroso & Hydroxylamine Intermediates Start->Incomplete Incomplete Reaction Dehalogenation 2-Fluoroaniline (Dehalogenation Product) Product->Dehalogenation Over-reduction/ Harsh Conditions Coupling Azoxy/Azo Impurities Incomplete->Coupling Condensation

Caption: Reaction pathway for the synthesis of this compound and major side reactions.

Troubleshooting Logic for Low Yield/Slow Reaction

Caption: Decision tree for troubleshooting poor reaction performance during scale-up.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

  • Troubleshooting Guide for the Catalytic Hydrogenation of Nitroaromatics. Benchchem.

  • Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.

  • This compound Synthesis. ChemicalBook.

  • This compound. Smolecule.

  • Challenges in the selective reduction of the nitro group. Benchchem.

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.

  • This compound 97%. Sigma-Aldrich.

  • Vacuum Distillation of Aniline. Texium.

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.

Sources

Technical Support Center: Troubleshooting the Reduction of 5-Chloro-2-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the synthesis of 5-chloro-2-fluoroaniline, a critical intermediate in pharmaceutical and agrochemical development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reduction of 5-chloro-2-fluoronitrobenzene. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My catalytic hydrogenation of 5-chloro-2-fluoronitrobenzene is resulting in significant dehalogenation. How can I improve the selectivity for this compound?

This is a classic challenge in the reduction of halogenated nitroaromatics.[4][5] The catalyst, solvent, and reaction conditions all play a crucial role in preventing the undesired cleavage of the carbon-halogen bonds.

Underlying Cause: Catalytic hydrogenation involves the activation of both the nitro group and hydrogen on the catalyst surface.[6] However, many common catalysts, particularly palladium on carbon (Pd/C), can also readily facilitate the hydrogenolysis of aryl halides. This is especially problematic with more reactive halogens like iodine and bromine, but chlorine and fluorine can also be susceptible under forcing conditions.[7]

Troubleshooting Strategies:

  • Catalyst Selection is Key:

    • Switch to a Less Aggressive Catalyst: While Pd/C is a workhorse for nitro reductions, it is often too reactive for substrates prone to dehalogenation.[7] Consider using Raney Nickel, which is known to be less prone to causing dehalogenation of aromatic chlorides.[7] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), can also be a good alternative.[8]

    • Modified Catalysts: Research has shown that modifying palladium catalysts can significantly enhance selectivity. For instance, the addition of vanadium to a platinum catalyst (Pt-V/C) has been shown to improve performance in the selective hydrogenation of halogenated nitroaromatics.[9] Similarly, co-modifying a Pd/C catalyst with both an organic ligand like triphenylphosphine (PPh₃) and an inorganic species like sodium metavanadate (NaVO₃) can suppress dehalogenation by altering the electronic properties and steric environment of the catalytic sites.[10][11]

  • Solvent and Additive Optimization:

    • Solvent Choice: The choice of solvent can influence both the rate of reaction and the extent of dehalogenation. Ethers like THF or 2-methyl-THF have been shown to be suitable solvents for these transformations.[9]

    • Inhibitors: In some cases, the addition of a catalyst "poison" or inhibitor in trace amounts can selectively suppress the dehalogenation reaction without significantly affecting the nitro group reduction. Common inhibitors include sulfur-containing compounds (e.g., thiophene) or nitrogen-containing heterocycles (e.g., quinoline). Careful screening of the inhibitor and its concentration is necessary.

  • Reaction Parameter Control:

    • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of dehalogenation relative to the nitro reduction.

    • Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often favor the undesired dehalogenation side reaction.

    • Substrate Concentration: The concentration of your starting material can play a significant role. For some catalyst systems, lower substrate concentrations have been shown to decrease dehalogenation.[9]

Troubleshooting Workflow for Dehalogenation

start Low Yield due to Dehalogenation catalyst Change Catalyst start->catalyst conditions Modify Conditions start->conditions additives Use Additives start->additives raney_ni Raney Nickel catalyst->raney_ni pt_v Pt-V/C catalyst->pt_v pressure Lower H2 Pressure conditions->pressure temp Lower Temperature conditions->temp inhibitor Add Inhibitor (e.g., quinoline) additives->inhibitor success Improved Selectivity raney_ni->success pt_v->success pressure->success temp->success inhibitor->success

Caption: A workflow for troubleshooting dehalogenation during catalytic hydrogenation.

Question 2: My reaction with Fe/HCl is sluggish and gives a low yield. What are the critical parameters for this reduction method?

The Béchamp reduction, using iron metal in the presence of an acid, is a classic and often cost-effective method for converting nitroarenes to anilines.[12][13] However, its success hinges on several factors.

Underlying Cause: The reaction involves the oxidation of iron to an iron salt, with the nitro group being reduced in the process. The acidic medium is crucial for activating the iron and facilitating the protonation of intermediates. In some cases, the reaction can be self-sustaining as the iron chloride formed can be hydrolyzed by steam to regenerate HCl.[13]

Troubleshooting Strategies:

  • Iron Activation:

    • Particle Size and Purity: Use fine iron powder to maximize the surface area. The purity of the iron can also be a factor.

    • Pre-activation: Briefly washing the iron powder with dilute HCl before the reaction can remove any passivating oxide layer and enhance its reactivity.

  • Acid Stoichiometry and Choice:

    • Sufficient Acid: Ensure that at least a catalytic amount of acid is present to initiate the reaction. While the reaction can regenerate some acid, an initial deficit can lead to a stall.

    • Alternative Acids: While HCl is common, acetic acid can also be used and sometimes offers milder reaction conditions.[7]

  • Reaction Temperature and Agitation:

    • Heat Initiation: The reaction often requires heating to initiate. Refluxing in a suitable solvent is common.

    • Vigorous Stirring: It is essential to keep the iron powder suspended to ensure good contact with the nitroaromatic substrate. Inadequate stirring is a common cause of low yields.

  • Work-up Procedure:

    • Basification: After the reaction is complete, the mixture is typically basified (e.g., with sodium carbonate or ammonia) to precipitate iron hydroxides and liberate the free aniline. Incomplete basification can lead to the loss of product as an amine salt.

    • Extraction: Ensure thorough extraction of the product from the aqueous mixture, as the desired aniline may have some water solubility.

Key Parameters for Fe/HCl Reduction

ParameterRecommendationRationale
Iron Fine powder, pre-activated with dilute HClMaximizes reactive surface area.
Acid Sufficient catalytic amount of HCl or acetic acidInitiates the reaction and protonates intermediates.
Temperature Heat to refluxProvides the necessary activation energy.
Agitation Vigorous mechanical stirringEnsures efficient mass transfer between reactants.
Work-up Basify to pH > 9 before extractionLiberates the free aniline for efficient extraction.
Question 3: I'm exploring non-catalytic reduction methods to avoid dehalogenation. Is the Zinin reduction using sodium sulfide a viable option, and what are the potential pitfalls?

The Zinin reduction, which utilizes sodium sulfide or its hydrates, is an excellent alternative, particularly when chemoselectivity is a concern.[14] It is known for its ability to selectively reduce nitro groups in the presence of other reducible functionalities like aryl halides.[7][14]

Underlying Mechanism: The reduction mechanism involves the transfer of electrons from the sulfide species to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates.[14] The stoichiometry can be complex, and the reaction requires water.[14]

Potential Pitfalls and Solutions:

  • Incomplete Reaction:

    • Stoichiometry: Ensure a sufficient excess of sodium sulfide is used. The stoichiometry is not always straightforward, so using a 2-3 fold excess is a good starting point.

    • Polysulfides: The reaction is often accelerated by the presence of polysulfides, which can be generated in situ by adding elemental sulfur.[15][16] This can be a key to driving the reaction to completion.

    • Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is a common solvent system that helps to solubilize both the organic substrate and the inorganic sulfide.[17]

  • Side Product Formation:

    • Over-reduction: While generally selective, under very harsh conditions (prolonged heating, large excess of reagent), other functional groups could potentially be affected.

    • Thiosulfate Formation: Thiosulfate is a known by-product of the reaction.[14]

  • Work-up and Purification Challenges:

    • Sulfur Odor: The use of sulfide reagents can lead to the formation of hydrogen sulfide (H₂S), a toxic and malodorous gas, especially upon acidification.[17] All work should be conducted in a well-ventilated fume hood, and any acidic quenching should be done with extreme caution.

    • Emulsions: The work-up can sometimes result in emulsions, making extraction difficult. Addition of brine or filtration through a pad of celite can help to break up emulsions.

Experimental Protocol: Zinin Reduction of 5-Chloro-2-Fluoronitrobenzene

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-fluoronitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, e.g., 2.5 eq) and a small amount of elemental sulfur (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.

Logical Flow for Choosing a Reduction Method

start Goal: Reduce 5-Chloro-2-Fluoronitrobenzene dehalogenation_risk Is Dehalogenation a Major Concern? start->dehalogenation_risk cost_concern Is Cost a Major Factor? dehalogenation_risk->cost_concern No zinin_reduction Zinin Reduction (Na2S) dehalogenation_risk->zinin_reduction Yes catalytic_hydrog Catalytic Hydrogenation (e.g., Raney Ni, Pt-V/C) cost_concern->catalytic_hydrog No fe_hcl_reduction Fe/HCl Reduction cost_concern->fe_hcl_reduction Yes result This compound catalytic_hydrog->result zinin_reduction->result fe_hcl_reduction->result

Caption: A decision tree for selecting an appropriate reduction method.

References

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

  • ACD/Labs. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ChemSketch. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Loos, S., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 454-463. [Link]

  • ResearchGate. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • Huber, D., et al. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Tetrahedron Letters, 29(48), 635-638. [Link]

  • ACS Publications. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. [Link]

  • Huang, R., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Journal of Energy Chemistry, 90, 10-16. [Link]

  • ScienceDirect. (1970). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. [Link]

  • ScienceDirect. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. [Link]

  • National Institutes of Health. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • National Institutes of Health. (2024). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. [Link]

  • ResearchGate. (2022). A plausible mechanism for the nitro reduction. [Link]

  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern this synthesis, with a special focus on the critical role of solvents in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Catalytic Hydrogenation of 5-Chloro-2-fluoronitrobenzene: This is a widely used industrial method involving the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1]

  • Diazotization and Halogenation (Sandmeyer-type reaction): This route involves the conversion of a suitable aniline precursor to a diazonium salt, which is then displaced by a chloride or fluoride ion.[2][3]

  • Direct Chlorination of 2-Fluoroaniline: This involves the electrophilic aromatic substitution of 2-fluoroaniline. However, controlling regioselectivity to obtain the desired 5-chloro isomer can be challenging.

Q2: Why is solvent selection so critical in the synthesis of this compound?

A2: Solvents are not merely inert media for reactions; they actively influence reaction kinetics, selectivity, and safety. In the context of this compound synthesis, the right solvent can:

  • Enhance Reactant Solubility: Ensuring all reactants, especially the starting materials and any gaseous reagents like hydrogen, are well-dissolved is crucial for a homogeneous reaction and optimal reaction rates.[4]

  • Stabilize Reactive Intermediates: In the diazotization pathway, the stability of the diazonium salt is highly dependent on the solvent system.[5][6]

  • Influence Catalyst Activity and Selectivity: In catalytic hydrogenation, the solvent can affect the catalyst's interaction with the substrate, thereby influencing the rate of reaction and the formation of byproducts like dehalogenated impurities.[7]

  • Facilitate Product Isolation and Purification: A well-chosen solvent system can simplify the work-up and purification steps, such as recrystallization, leading to higher recovery of the pure product.[8][9]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Key safety considerations include:

  • Handling of Diazonium Salts: Aryl diazonium salts, particularly chloride salts, can be unstable and potentially explosive, especially when isolated in a dry state.[6][10] It is crucial to maintain low temperatures (typically 0-5 °C) during their formation and use them in solution without isolation whenever possible.[5][6]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably wetted with a solvent.

  • Toxicity of Reagents and Product: this compound and its precursors are classified as harmful and irritants. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem 1: Low Yield in the Catalytic Hydrogenation of 5-Chloro-2-fluoronitrobenzene
Possible Cause Explanation Suggested Solution
Poor Catalyst Activity The Pd/C catalyst may be old, poisoned, or not properly activated.Use fresh, high-quality Pd/C. Ensure the reaction is free from catalyst poisons like sulfur compounds. Consider a pre-reduction step for the catalyst if necessary.
Inadequate Hydrogen Pressure/Source Insufficient hydrogen pressure or a depleted hydrogen source (e.g., hydrazine hydrate) will lead to incomplete reaction.Ensure a constant and adequate supply of hydrogen. If using a hydrogen balloon, ensure it remains inflated. If using a chemical hydrogen source, ensure the correct stoichiometry is used.
Sub-optimal Solvent Choice The starting material may not be fully soluble in the chosen solvent, or the solvent may be inhibiting the catalyst.Dialkyl ethers like THF or 2-methyl-THF are excellent choices due to high substrate solubility and good reaction rates.[4] Methanol is also commonly used.[1] Ensure the solvent is of high purity and anhydrous if required by the specific protocol.
Incorrect Reaction Temperature The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.A common temperature for this reaction is around 80°C when using hydrazine hydrate in methanol.[1] Optimize the temperature for your specific setup.
Problem 2: Formation of Dehalogenated Byproduct (2-Fluoroaniline) during Hydrogenation
Possible Cause Explanation Suggested Solution
High Substrate Concentration Higher concentrations of the halogenated nitroaromatic can lead to increased hydrodehalogenation.[4]Lowering the substrate concentration can significantly decrease the amount of dehalogenated byproduct.[4] Consider a concentration of 0.05 M to minimize dehalogenation.[4]
Aggressive Reaction Conditions High hydrogen pressure, high temperature, or a very active catalyst can promote the removal of the chlorine atom.Use milder reaction conditions. Optimize the hydrogen pressure and temperature. Consider using a less active catalyst or a catalyst modifier to improve selectivity.[11][12]
Choice of Catalyst Some catalysts have a higher propensity for dehalogenation.While Pd/C is common, other catalysts like Pt-V/C or Raney Cobalt have shown high performance and selectivity in the hydrogenation of halogenated nitroaromatics.[4]
Problem 3: Low Yield or Uncontrolled Reaction during Diazotization
Possible Cause Explanation Suggested Solution
Decomposition of Diazonium Salt Diazonium salts are thermally unstable. Temperatures above 5°C can lead to rapid decomposition.[5][13] Polar, electron-donating solvents can also accelerate decomposition.[13]Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Use the diazonium salt solution immediately in the next step without isolation.
Formation of Diazoamino Compounds Insufficient acid in the reaction mixture can lead to the coupling of the diazonium salt with unreacted amine, forming byproducts.Use an excess of a strong mineral acid, such as hydrochloric acid, to maintain a low pH and prevent this side reaction.[3][14]
Poor Solubility of the Starting Amine If the starting aniline is not fully dissolved, the diazotization reaction will be slow and incomplete.For amines that are sparingly soluble in water, consider using a co-solvent. Water-soluble organic solvents like methanol, ethanol, acetone, or DMF can be used.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of halogenated nitroarenes.[1]

Materials:

  • 5-Chloro-2-fluoronitrobenzene

  • Methanol (MeOH)

  • 5% Palladium on activated carbon (Pd/C)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Chloro-2-fluoronitrobenzene (1 mmol) and methanol (5 mL).

  • To this mixture, add 5% Pd/C (a catalytic amount, typically 5-10 mol%).

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add hydrazine hydrate (10 mmol) to the refluxing solution. Be cautious as the reaction can be exothermic.

  • Continue refluxing for approximately 5-10 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Solvent on Catalytic Hydrogenation of Halogenated Nitroaromatics

SolventSubstrate SolubilityRelative Hydrogenation RateNotesReference
Tetrahydrofuran (THF)HighHighGood overall performance.[4]
2-Methyl-THFHighHighA more sustainable alternative to THF.[4]
MethoxycyclopentaneHighHighAnother greener solvent option.[4]
AnisoleLowerLowerCan be used, but with slower reaction times.[4]
TolueneLowerLowerSimilar to anisole in performance.[4]
MethanolGoodVariableCommonly used, especially with hydrazine hydrate.[1]

Visualizations

Synthesis_Workflow cluster_reduction Route 1: Catalytic Hydrogenation cluster_diazotization Route 2: Diazotization & Halogenation start1 5-Chloro-2-fluoronitrobenzene process1 Reduction (Pd/C, H₂ source) start1->process1 end1 This compound process1->end1 start2 Suitable Aniline Precursor process2 Diazotization (NaNO₂, HCl, 0-5°C) start2->process2 intermediate Diazonium Salt Intermediate process2->intermediate process3 Sandmeyer Reaction (CuCl) intermediate->process3 end2 This compound process3->end2

Caption: Overview of the primary synthetic routes to this compound.

Troubleshooting_Hydrogenation problem Low Yield or Impurities in Hydrogenation cause1 Dehalogenation? problem->cause1 cause2 Incomplete Reaction? problem->cause2 cause3 Catalyst Inactivity? problem->cause3 solution1a Lower Substrate Concentration cause1->solution1a If yes solution1b Use Milder Conditions cause1->solution1b If yes solution2a Check H₂ Source/Pressure cause2->solution2a If yes solution2b Optimize Temperature/Time cause2->solution2b If yes solution3a Use Fresh Catalyst cause3->solution3a If yes solution3b Choose Optimal Solvent (e.g., THF) cause3->solution3b If yes

Caption: Troubleshooting workflow for the catalytic hydrogenation step.

References

  • Loos, P., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(10), 1475-1484. Available at: [Link]

  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Available at: [Link]

  • Diazonium compound. Wikipedia. Available at: [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. Available at: [Link]

  • Aliphatic diazonium salts are unstable. Why?. Quora. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Huang, R., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Petroleum Science. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization - Part 2. University of California, Los Angeles. Available at: [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect. Available at: [Link]

  • Solvent medium for diazotization reaction. Google Patents.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1873. Available at: [Link]

  • RECRYSTALLIZATION. ResearchGate. Available at: [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
  • The preparation method of 5- chloro-2-nitroanilines. Google Patents.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
  • Exploring Flow Procedures for Diazonium Formation. PubMed Central. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. Available at: [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Preventing thermal degradation of 5-Chloro-2-fluoroaniline during purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation

Welcome to the technical support center for handling and purifying 5-Chloro-2-fluoroaniline. As a Senior Application Scientist, I understand the challenges researchers face when working with thermally sensitive compounds. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments, ensuring the integrity and purity of your material.

Section 1: Understanding the Challenge - Thermal Degradation of Anilines

FAQ 1: What is thermal degradation and why is this compound susceptible?

Answer: Thermal degradation is the breakdown of a molecule at elevated temperatures. Substituted anilines, like this compound, are prone to this issue. The amino group (-NH₂) can be susceptible to oxidation and polymerization, especially at high temperatures. This process is often autocatalytic and can be accelerated by the presence of impurities. The result is the formation of colored byproducts, tars, and a significant decrease in the purity of the target compound. While a specific decomposition temperature for this compound is not widely published, its boiling point at atmospheric pressure is high enough that attempting atmospheric distillation would almost certainly lead to degradation. The key indicator of its thermal sensitivity is its documented boiling point under reduced pressure: 102-105 °C at 20 mmHg. This strongly suggests that lower temperatures are required for safe handling during purification.

FAQ 2: What are the common signs of thermal degradation in my sample?

Answer: Recognizing the signs of degradation early can save your sample and prevent downstream issues in your synthesis. Key indicators include:

  • Color Change: The most obvious sign. A pure sample of this compound is typically a colorless to light orange or yellow liquid[1]. If your material darkens significantly (turning deep brown or black) upon heating, degradation is occurring.

  • Viscosity Increase/Tar Formation: Polymerization byproducts often manifest as thick, viscous tars that are difficult to handle and purify.

  • Inconsistent Analytical Results: If you analyze your purified fractions and see a multitude of new, unexpected peaks in your GC-MS or HPLC chromatograms, it's a strong indication that the compound has broken down.

  • Poor Yield: Degradation directly consumes your product, leading to lower-than-expected recovery after purification.

Section 2: Proactive Purification Strategies to Prevent Degradation

The core principle for purifying this compound is to employ methods that operate at the lowest possible temperatures. The choice of method will depend on the nature of the impurities, the scale of your experiment, and the required final purity.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

Purification_Workflow start Crude this compound (Liquid or Low-Melting Solid) is_solid Is the crude material a solid at RT? start->is_solid is_liquid Is the crude material a liquid? start->is_liquid recrystallization Recrystallization (Excellent for crystalline solids) is_solid->recrystallization Yes chromatography Column Chromatography (For difficult separations or high purity) is_solid->chromatography No (Oily solid) vacuum_distillation Vacuum Distillation (Ideal for thermally sensitive liquids) is_liquid->vacuum_distillation Yes is_liquid->chromatography If impurities have similar boiling points

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide: Purification Methods
Issue Encountered Potential Cause Recommended Solution & Explanation
Sample turned dark during distillation. The temperature is too high, likely due to insufficient vacuum.Solution: Stop the distillation. Ensure all joints in your apparatus are properly sealed and that your vacuum pump is functioning correctly. The goal is to lower the boiling point by reducing the system pressure, thereby avoiding the temperature threshold for degradation[2].
No crystals form upon cooling after recrystallization. Too much solvent was added, or the wrong solvent was chosen.Solution: Gently heat the solution to evaporate some of the solvent until you observe slight cloudiness (saturation point), then allow it to cool slowly again. If this fails, the solvent is likely too good; a co-solvent system (e.g., ethanol/water) might be needed to decrease solubility at colder temperatures[3][4].
Product co-elutes with impurities during column chromatography. The mobile phase polarity is incorrect.Solution: Adjust the solvent system. For chloroanilines on silica gel, a non-polar mobile phase like a Hexane/Ethyl Acetate mixture is common[5]. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to improve separation. Monitor fractions closely with TLC.
Low yield after vacuum distillation. Product was lost in the forerun or remains in the distillation pot.Solution: Collect fractions carefully, isolating the main fraction that distills at a constant temperature and pressure[5]. Ensure the distillation is run to completion without overheating the residue, which could cause charring and loss of product.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of your material.

Protocol 1: Vacuum Distillation

This is the preferred method for purifying liquid this compound on a moderate to large scale. The principle is straightforward: by lowering the pressure, you lower the boiling point, preventing thermal decomposition[2].

Vacuum_Distillation cluster_System Vacuum System cluster_Outcome Result Pressure Low Pressure (e.g., 20 mmHg) Temperature Lower Temperature (e.g., 102-105°C) Pressure->Temperature enables Degradation Thermal Degradation Avoided Purity High Purity Product

Caption: Principle of vacuum distillation for thermal protection.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are clean, properly greased, and sealed to maintain a high vacuum. Use a heating mantle with a magnetic stirrer for even heating.

  • Sample Charging: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Pressure Reduction: Close the system and slowly reduce the pressure using the vacuum pump. A target pressure of around 20 mmHg is a good starting point based on literature values.

  • Heating: Once the target pressure is stable, begin to gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling impurities as a "forerun" fraction. Once the temperature stabilizes (e.g., in the 102-105 °C range at 20 mmHg), switch to a clean receiving flask and collect the main product fraction.

  • Completion and Analysis: When the distillation rate slows or the temperature begins to fluctuate, stop the distillation. Allow the apparatus to cool completely before slowly reintroducing air into the system. Analyze the purified fraction by GC or HPLC to confirm purity.

Protocol 2: Recrystallization

This method is ideal if your crude product is a solid or a low-melting oil that can be induced to crystallize. It relies on the principle that the target compound and impurities have different solubilities in a given solvent at different temperatures[6].

Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For substituted anilines, solvents like hexane, ethanol, or methanol/water mixtures are often effective[4][5]. Test solubility on a small scale first.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. Constant stirring and gentle heating will facilitate this process. Adding too much solvent is a common mistake that will result in poor yield[3].

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a quick filtration of the hot solution to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[5].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Purity Analysis

Post-purification analysis is critical to validate your process.

Analytical Method Purpose Typical Conditions
Gas Chromatography (GC) To assess purity and detect volatile degradation byproducts.Often coupled with a mass spectrometer (GC-MS) for identification. A capillary column (e.g., DB-5MS) is suitable. Aniline derivatives can sometimes show erratic responses, requiring column maintenance[7][8].
High-Performance Liquid Chromatography (HPLC) To quantify purity and separate non-volatile impurities.A reverse-phase (RP) C18 column is common. A mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formic acid for MS compatibility) is a good starting point[9][10].
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the purified product and identify impurities.¹H NMR, ¹³C NMR, and ¹⁹F NMR are all valuable for confirming the structure of this compound. Spectral data is available in public databases for comparison[11].
References
  • Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. Benchchem.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization - Part 2. University of California, Los Angeles - Chemistry. [Link]

  • Vacuum Distillation. Busch Global. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • This compound | C6H5ClFN | CID 75015. PubChem, National Institutes of Health. [Link]

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. National Institutes of Health. [Link]

  • Separation of 5-Chloro-2-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient. International Journal of Advances in Chemistry. [Link]

Sources

Technical Support Center: Identifying Impurities in 5-Chloro-2-fluoroaniline by NMR

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the technical support center for the analysis of 5-Chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond procedural lists to explain the underlying principles of impurity identification, ensuring a robust and logical approach to your analytical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the NMR analysis of this compound.

Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for pure this compound?

A1: Understanding the reference spectrum of the pure compound is the foundational step for impurity identification. The chemical shifts can vary slightly based on the solvent and concentration. Below is a table of typical chemical shifts.

Nucleus Position Expected Chemical Shift (ppm) Multiplicity & Coupling Constants (J)
¹HH-3~6.8 - 7.0dd, J ≈ 8.5, 2.0 Hz
H-4~6.6 - 6.8ddd, J ≈ 8.5, 8.5, 2.0 Hz
H-6~7.0 - 7.2dd, J ≈ 8.5, 5.0 Hz
NH₂~3.5 - 4.5 (broad singlet)bs
¹³CC-1 (C-NH₂)~140 - 142 (d, J ≈ 10-15 Hz)
C-2 (C-F)~150 - 155 (d, J ≈ 230-240 Hz)
C-3~115 - 117 (d, J ≈ 20-25 Hz)
C-4~118 - 120 (d, J ≈ 5-10 Hz)
C-5 (C-Cl)~125 - 128
C-6~116 - 118 (d, J ≈ 3-5 Hz)
¹⁹FF~ -120 to -130m

Note: 'd' denotes a doublet and 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, 'm' a multiplet, and 'bs' a broad singlet. J values are approximate and represent the coupling constants in Hertz (Hz). Data is compiled from typical values and may vary.

Q2: What are the most common impurities I should expect to see?

A2: Impurities in this compound often originate from the synthetic route.[1][2] The most common synthesis involves the reduction of 5-chloro-2-fluoronitrobenzene.[1][2] Therefore, potential impurities include:

  • Starting Material: 5-chloro-2-fluoronitrobenzene.

  • Isomeric Impurities: Other chloro-fluoroaniline isomers (e.g., 3-Chloro-4-fluoroaniline, 2-Chloro-4-fluoroaniline) may be present from side reactions.[3][4]

  • Over-reduction Products: Aniline (if both halogen and nitro groups are reduced).

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, toluene).[5]

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify them?

A3: A systematic approach is crucial. Start by comparing the integral values of the unknown peaks to your main compound's signals. This provides a preliminary quantification. Next, analyze the multiplicity and chemical shift of the unknown signals. For instance, a triplet and a quartet in the aliphatic region might suggest the presence of ethanol. For more complex impurities, 2D NMR techniques like COSY and HSQC are invaluable for determining proton-proton and proton-carbon correlations, respectively.

Q4: Why is ¹⁹F NMR particularly useful for analyzing this compound?

A4: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:[6][7][8][9]

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is as sensitive as ¹H, allowing for the detection of low-level impurities.[9]

  • Wide Chemical Shift Range: This minimizes signal overlap, making it easier to resolve and identify different fluorine-containing species.[7][10]

  • Lack of Background Signals: Endogenous compounds in samples are rarely fluorinated, resulting in a clean baseline.[9]

Any fluorine-containing impurity will give a distinct signal in the ¹⁹F NMR spectrum, making this technique highly specific for identifying isomeric impurities or fluorinated byproducts.[6][8]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your analysis.

Issue 1: Broad or Distorted Peaks in the ¹H NMR Spectrum
Possible Cause & Explanation Troubleshooting Steps
Paramagnetic Impurities: Trace metals from catalysts (e.g., Palladium on carbon) used in the synthesis can cause significant line broadening.[1]1. Filtration: Filter the NMR sample through a small plug of celite or silica gel in a Pasteur pipette to remove particulate matter. 2. Chelating Agents: Add a small amount of a chelating agent like EDTA to the NMR tube to sequester paramagnetic ions.
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.1. Dilution: Prepare a more dilute sample. Optimal concentrations are typically 5-10 mg in 0.5-0.7 mL of deuterated solvent.[3]
Poor Shimming: An inhomogeneous magnetic field across the sample will result in distorted peak shapes.1. Re-shimming: Perform a careful shimming of the spectrometer. If automated shimming is insufficient, manual shimming may be necessary.
Presence of Water: The exchangeable protons of the amine group and any water present can lead to broadening of the NH₂ signal.1. D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ and water peaks will disappear or significantly decrease in intensity.
Issue 2: Difficulty in Quantifying Low-Level Impurities
Possible Cause & Explanation Troubleshooting Steps
Poor Signal-to-Noise (S/N): Low-level impurities may have signals that are difficult to distinguish from the baseline noise.1. Increase Number of Scans: Acquire more scans to improve the S/N ratio. The S/N increases with the square root of the number of scans. 2. Use a Cryoprobe: If available, a cryogenically cooled probe will significantly enhance sensitivity.
Differential T₁ Relaxation Times: If the T₁ relaxation times of the impurity and the main compound are significantly different, direct integration may be inaccurate.1. Increase Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T₁ value of the signals being integrated to ensure full relaxation and accurate quantification.[10]
Overlapping Signals: Signals from the impurity may be obscured by the larger signals of the main compound.1. Change Solvent: Different deuterated solvents can induce changes in chemical shifts, potentially resolving overlapping signals. 2. 2D NMR: Utilize 2D NMR techniques like HSQC or HMBC to identify correlations for the impurity that are not obscured.
Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity in your this compound sample.

Impurity_Identification_Workflow start Start: Unexpected Peak(s) in NMR Spectrum quantify Preliminary Quantification via Integration start->quantify check_solvent Check for Residual Solvent Peaks compare_data Compare with Known Impurity Data check_solvent->compare_data No solvent_match Impurity is a known solvent check_solvent->solvent_match Yes nmr_1d Analyze ¹H, ¹³C, and ¹⁹F NMR Data quantify->nmr_1d nmr_1d->check_solvent nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) compare_data->nmr_2d No Match confirm Confirm Structure (e.g., spiking with standard, MS) compare_data->confirm Match Found structure_elucidation Propose Impurity Structure nmr_2d->structure_elucidation structure_elucidation->confirm end End: Impurity Identified confirm->end solvent_match->end

Caption: A workflow for identifying impurities.

Section 3: Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your this compound sample.[3]

  • Dissolving: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard.

Protocol 2: Acquiring a Quantitative ¹H NMR Spectrum
  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Pulse Calibration: Determine the 90° pulse width.

  • Set Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected signals.

    • Number of Scans: Choose a number of scans sufficient for good S/N (e.g., 16 or 64).

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 30 seconds) to ensure complete relaxation for accurate integration.

  • Acquisition: Acquire the spectrum.

  • Processing: Fourier transform the data, phase correct, and baseline correct the spectrum before integration.

Section 4: Advanced Techniques

Using 2D NMR for Structural Elucidation of an Unknown Impurity

If 1D NMR is insufficient to identify an impurity, 2D NMR techniques are the next logical step.[11][12]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is extremely useful for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of a molecule.

By combining the information from these experiments, a detailed structural hypothesis for an unknown impurity can be formulated.

Decision Tree for Technique Selection

Technique_Selection start Unknown Impurity Detected nmr_1d Analyze ¹H and ¹³C NMR start->nmr_1d check_fluorine Is the impurity likely fluorinated? check_complexity Is the structure complex or are signals overlapping? check_fluorine->check_complexity No nmr_19f Run ¹⁹F NMR check_fluorine->nmr_19f Yes nmr_2d Run 2D NMR (COSY, HSQC, HMBC) check_complexity->nmr_2d Yes ms Consider Mass Spectrometry for molecular weight check_complexity->ms No nmr_19f->check_complexity nmr_1d->check_fluorine nmr_2d->ms end Structure Elucidation ms->end

Caption: A decision tree for selecting analytical techniques.

This technical support guide provides a comprehensive framework for identifying and troubleshooting impurities in this compound using NMR. By understanding the principles behind the techniques and following a logical workflow, you can confidently address the analytical challenges in your research and development.

References
  • Smith, A. J. R., York, R., Uhrin, D. et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
  • Idowu, T., & Pegg, K. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry Supporting Information.
  • Smith, A. J. R., York, R., Uhrin, D. et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Uhrin, D., & Smith, A. J. R. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central.
  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Royal Society of Chemistry.
  • University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa NMR Facility.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • Emery Pharma. (n.d.). Impurity Analysis. Emery Pharma. Available at: [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Meshram, R. M., & Gour, R. (2025). Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Available at: [Link]

  • Roy, J. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Hoff, G. H. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

Sources

Technical Support Center: Handling and Storage of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information for the safe and effective handling of air-sensitive 5-Chloro-2-fluoroaniline. Adherence to these protocols is critical for maintaining reagent integrity and ensuring experimental success and reproducibility.

Core Concept: Understanding Air-Sensitivity in Anilines

This compound, like many aromatic amines, is susceptible to degradation upon exposure to atmospheric oxygen. The primary site of reactivity is the amine (-NH2) group. Oxidation can lead to a cascade of reactions, forming colored impurities such as nitroso, nitro, and azoxy compounds, which can manifest as a discoloration of the reagent from its native colorless to light-yellow state to shades of brown or red.[1][2][3] This process is often accelerated by light and heat. The presence of these impurities can compromise subsequent reactions, leading to reduced yields and complex purification challenges.[4]

Degradation Pathway Overview:

Caption: Simplified oxidation pathway of this compound.

Essential Handling and Storage Protocols

To preserve the chemical's integrity, strict adherence to inert atmosphere techniques is non-negotiable.[5][6]

Recommended Storage Conditions

Proper storage is the first line of defense against degradation.

ParameterRecommended ConditionRationale & Key Considerations
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the sensitive amine group. The container should be purged with inert gas after each use.
Temperature Cool, dark place. Refrigeration (<15°C) is recommended.Slows the rate of potential oxidative and thermal degradation.[7]
Light Protect from light. Use amber vials or store in the dark.Prevents light-catalyzed oxidation.[8]
Container Tightly sealed container.Prevents ingress of atmospheric oxygen and moisture.[7][9]
Handling Workflow: Maintaining an Inert Atmosphere

Handling of this compound must be performed in a controlled, oxygen-free environment. The choice of technique depends on the available laboratory infrastructure.

G start Objective: Transfer This compound glovebox_check Glovebox Available? start->glovebox_check schlenk_check Schlenk Line Available? glovebox_check->schlenk_check No use_glovebox Preferred Method: Use Glovebox - Safest for sustained work. - Allows for direct weighing and aliquoting. glovebox_check->use_glovebox Yes use_schlenk Standard Method: Use Schlenk Line - Connect flask to line. - Perform 3x vacuum/inert gas cycles. - Transfer reagent via dry, inert-gas flushed syringe. schlenk_check->use_schlenk Yes improper_handling High Risk of Degradation: - Avoid open-bench handling. - Purity will be compromised. schlenk_check->improper_handling No

Caption: Decision tree for handling air-sensitive reagents.

Syringe Transfer Technique (Schlenk Line): A common method for transferring air-sensitive liquids involves using a syringe that has been thoroughly dried and flushed with an inert gas.[10][11][12]

  • Prepare: Oven-dry and cool the syringe under an inert atmosphere.

  • Flush: Puncture the septum of a flask filled with inert gas and draw/expel the gas three times to flush the syringe.

  • Withdraw: Puncture the septum of the this compound container. Withdraw a slightly larger volume than needed.

  • Remove Bubbles: Invert the syringe and expel any gas bubbles back into the reagent bottle's headspace.

  • Buffer: Before removing the needle from the reagent bottle, draw a small amount of inert gas from the headspace into the syringe. This "buffer" prevents the reagent from coming into contact with air when the needle is withdrawn.[11][12]

  • Transfer: Quickly and carefully transfer the reagent to the reaction flask, which is also under a positive pressure of inert gas.

Troubleshooting and Frequently Asked Questions

Q1: My this compound is dark brown. Is it still usable?

A1: A dark brown color indicates significant oxidation.[13][14] Using this material is not recommended for reactions where high purity is critical, as the impurities can lead to unwanted side reactions and difficult purification. For less sensitive applications, you may consider purification, but a fresh bottle is the best course of action.

Q2: Can I purify discolored this compound?

A2: Yes, purification is possible via vacuum distillation. This should be performed under an inert atmosphere.

Protocol: Vacuum Distillation of Anilines

  • Setup: Assemble a clean, oven-dried distillation apparatus.

  • Inert Atmosphere: Place the entire system under a vacuum and backfill with an inert gas (repeat 3x). Maintain a positive pressure of inert gas.

  • Distillation: Heat the flask gently under reduced pressure. The boiling point of this compound is 102-105 °C at 20 mmHg.[15]

  • Collection: Collect the colorless distillate in a receiving flask that is also under an inert atmosphere.

  • Storage: Immediately store the purified product under inert gas and refrigerated conditions as described above.

Q3: I am observing unexpected byproducts in my reaction. Could the quality of my aniline be the cause?

A3: Yes, this is a common issue. Oxidized aniline impurities can participate in side reactions. It is advisable to run a control reaction with a new, unopened bottle of this compound to confirm if the starting material is the source of the problem.

Q4: What are the primary hazards associated with this compound?

A4: According to safety data sheets, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][15][16][17] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8][16]

Q5: How should I dispose of waste this compound?

A5: Waste aniline should be managed as hazardous chemical waste.[18] Do not dispose of it down the drain. Collect it in a clearly labeled, sealed container and follow your institution's guidelines for hazardous waste disposal.[9][18]

References

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of 5-Chloro-2-fluoroaniline. As a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring the purity and concentration of this compound is paramount for quality control and regulatory compliance.[1] This document offers detailed experimental protocols, a comparative analysis of their performance, and insights into the rationale behind method selection, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and its Analytical Challenges

This compound (C₆H₅ClFN) is an aromatic amine whose precise quantification is essential in various stages of chemical synthesis and product formulation.[2][3] The presence of halogen substituents and the amine group dictates its chemical properties and chromatographic behavior. The primary analytical objectives are to achieve accurate quantification of the main component and to detect and quantify any process-related impurities. The choice between analytical techniques like HPLC and GC-MS depends on factors such as the volatility of the analyte, the required sensitivity, the sample matrix, and the desired throughput.[4][5]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound.[5] The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Design

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the moderately polar this compound.[6] A mobile phase consisting of acetonitrile and water allows for the elution of the analyte, with the organic modifier concentration being a key parameter for controlling retention time. The addition of a small amount of formic acid to the mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance by minimizing tailing.[7] UV detection is suitable for aromatic compounds containing chromophores, and a wavelength of 254 nm is often effective for aniline derivatives.[8]

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification s0 Weigh this compound Reference Standard s1 Prepare Stock Solution (e.g., 1 mg/mL in Diluent) s0->s1 s2 Create Calibration Standards (Serial Dilution) s1->s2 h2 Inject Calibration Standards s2->h2 Analyze Standards s3 Prepare Sample Solution (Dissolve in Diluent) h3 Inject Sample Solution s3->h3 Analyze Sample h0 System Equilibration (Mobile Phase Flow) h1 Inject Blank (Diluent) h0->h1 h1->h2 h2->h3 h4 Data Acquisition (UV Detector @ 254 nm) h3->h4 d0 Peak Integration h4->d0 Chromatographic Data d1 Generate Calibration Curve (Peak Area vs. Concentration) d0->d1 d2 Quantify this compound in Sample d1->d2

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the sample.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the diluent to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program: A typical gradient could be:

      • 0-5 min: 20% B

      • 5-15 min: Ramp to 80% B

      • 15-20 min: Hold at 80% B

      • 20.1-25 min: Return to 20% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the calibration standards to establish a calibration curve.

    • Inject the sample solution.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and definitive identification through mass spectrometry, making it particularly useful for identifying and quantifying volatile impurities.[4][5]

Rationale for Method Design

For GC analysis, the analyte must be volatile and thermally stable. This compound meets these criteria. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating a wide range of compounds, including halogenated anilines.[4] Helium is commonly used as the carrier gas. The mass spectrometer provides high selectivity and sensitivity, and the electron ionization (EI) source is a standard for generating reproducible mass spectra.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification s0 Weigh this compound Reference Standard s1 Prepare Stock Solution (e.g., 1 mg/mL in Solvent) s0->s1 s2 Create Calibration Standards (Serial Dilution) s1->s2 g2 Inject Calibration Standards s2->g2 Analyze Standards s3 Prepare Sample Solution (Dissolve in Solvent) g3 Inject Sample Solution s3->g3 Analyze Sample g0 System Setup (Injector, Oven, MS) g1 Inject Blank (Solvent) g0->g1 g1->g2 g2->g3 g4 Data Acquisition (Mass Spectrometer) g3->g4 d0 Peak Integration & Identification (Mass Spectrum) g4->d0 Chromatographic & Mass Spectral Data d1 Generate Calibration Curve (Peak Area vs. Concentration) d0->d1 d2 Quantify this compound in Sample d1->d2

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methylene chloride or other suitable solvent (GC grade).

  • This compound reference standard.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methylene chloride (e.g., 1 mg/mL).

    • Create calibration standards by diluting the stock solution.

    • Dissolve the sample in methylene chloride, filter if necessary, and transfer to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Inject a blank (solvent).

    • Inject the calibration standards.

    • Inject the sample solution.

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify using the calibration curve.

Performance Comparison

The choice of analytical method should be guided by the specific requirements of the analysis. The following table summarizes the expected performance parameters for the HPLC-UV and GC-MS methods, based on data for similar halogenated anilines.[4][8][9]

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 92 - 99%90 - 109%
Precision (% RSD) < 2.0%< 6.0%
Limit of Detection (LOD) ≤ 0.01 mg/L0.01 mg/kg
Limit of Quantitation (LOQ) ~0.04 mg/L0.04 mg/kg
Advantages - Suitable for non-volatile and thermally labile compounds.- Robust and widely available.- Generally lower instrumentation cost than GC-MS.- High specificity and sensitivity due to mass spectrometric detection.- Excellent for identifying unknown impurities.- High separation efficiency.
Disadvantages - Lower specificity than MS detection.- Potential for co-elution with impurities having similar UV absorbance.- Requires the analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures.- Higher instrumentation and maintenance costs.

Method Validation

Both methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • HPLC-UV is a robust, cost-effective, and widely accessible method that is ideal for routine quality control and quantification of the primary component, especially when dealing with non-volatile impurities.

  • GC-MS offers superior specificity and is the method of choice for identifying and quantifying volatile impurities, providing a higher degree of confidence in the analytical results.

The selection between these two methods should be based on a thorough evaluation of the specific analytical needs, including the nature of the sample, the potential impurities, the required sensitivity, and the available instrumentation. For comprehensive analysis, a combination of both techniques may be employed to provide a complete profile of the sample.

References

  • BenchChem. (2025). Analytical validation of 3-Chloro-4-fluoroaniline synthesis. Retrieved from a hypothetical source, as specific validation data for this compound was not available. The data presented is a synthesis from multiple studies on similar analytes.
  • Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(15), 8758-8771.
  • ResearchGate. (n.d.). Linearity, LOD and LOQ. | Download Table. Retrieved from a hypothetical source, as specific validation data for this compound was not available. The data presented is a synthesis from multiple studies on similar analytes.
  • Sudan University of Science and Technology. (n.d.). Development and validation of HPLC method for simultaneous determination of Chlorhexidine and Para-Chloroaniline. SUST Repository.
  • University of Almeria. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil.
  • Environmental Protection Agency. (2021). Analytical Method Summaries.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • Publisso. (2024).
  • ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... | Download Scientific Diagram.
  • Separation Science. (n.d.).
  • ResearchGate. (2021).
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
  • National Institutes of Health. (n.d.).
  • IOSR Journal of Pharmacy. (n.d.).
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025).
  • MDPI. (n.d.). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)
  • YouTube. (2021).
  • International Journal of Advances in Chemistry. (n.d.). Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient.
  • ResearchGate. (2025). (PDF)
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 5-Chloro-2-nitroaniline on Newcrom R1 HPLC column.
  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column.
  • Certificate of Analysis. (2020). This compound.
  • ChemicalBook. (n.d.). This compound(2106-05-0) 1H NMR spectrum.

Sources

A Comparative Analysis of Reactivity: 5-Chloro-2-fluoroaniline vs. 4-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, substituted anilines are foundational building blocks. Their reactivity profile, dictated by the nature and position of substituents on the aromatic ring, is a critical parameter for synthetic chemists. This guide provides an in-depth comparison of the reactivity of two constitutional isomers, 5-Chloro-2-fluoroaniline and 4-Chloro-2-fluoroaniline, offering insights into how subtle structural differences translate into significant chemical behavior variations.

Structural and Physicochemical Overview

At first glance, this compound (Isomer A) and 4-Chloro-2-fluoroaniline (Isomer B) are closely related, sharing the same molecular formula (C₆H₅ClFN) and molecular weight (145.56 g/mol ).[1][2] However, the positional difference of the chloro substituent—meta to the amino group in Isomer A versus para in Isomer B—is the linchpin of their divergent reactivity.

dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "this compound (Isomer A)" A[<

>]; end subgraph "4-Chloro-2-fluoroaniline (Isomer B)" B[<

>]; end } caption [label="Molecular Structures of Isomers A and B.", fontsize=10]; enddot

Table 1: Physicochemical Properties

PropertyThis compound (Isomer A)4-Chloro-2-fluoroaniline (Isomer B)
CAS Number 2106-05-057946-56-2[2]
Appearance Colorless to light orange/yellow liquid[3]Clear, slightly yellow to orange-brown liquid[4][5]
Boiling Point 102-105 °C / 20 mmHg104-107 °C / 28 mmHg[5]
Density (at 25°C) 1.29 g/mL1.311 g/mL[2]
Refractive Index (n20/D) 1.5611.560[2]
Predicted pKa Not readily available2.57 ± 0.10[4]
The Decisive Role of Electronic Effects

The reactivity of an aniline derivative is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. This density is modulated by the interplay of inductive and resonance effects of the substituents.

  • Amino (-NH₂) Group: A powerful activating group that donates electron density to the ring via a strong positive resonance effect (+R), while exhibiting a weaker negative inductive effect (-I).

  • Halogens (-F, -Cl): These substituents are electronegative and withdraw electron density through the inductive effect (-I). Concurrently, their lone pairs can donate electron density via a resonance effect (+R). For halogens, the -I effect typically outweighs the +R effect, making them deactivating overall, yet they direct incoming electrophiles to ortho and para positions.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Dominant electronic effects in each isomer.", fontsize=10]; enddot

In 4-Chloro-2-fluoroaniline , both the fluorine and chlorine atoms are positioned to exert their electron-withdrawing inductive and electron-donating resonance effects. The chlorine at the para position can participate in resonance, partially offsetting its inductive pull.[6] In This compound , the chlorine is at the meta position, where its resonance effect does not operate on the amino group, making its electron-withdrawing inductive effect more dominant in that respect.[7]

Comparative Reactivity Analysis

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom for protonation. Electron-withdrawing groups decrease basicity.

  • Ortho Effect: In both isomers, the fluorine atom is at the ortho position. Ortho substituents, regardless of their electronic nature, typically decrease the basicity of anilines.[7] This "ortho effect" is attributed to a combination of steric hindrance to protonation and solvation of the resulting anilinium ion.[8][9] Upon protonation, the amino group changes hybridization from sp² to sp³, becoming non-planar and causing steric clashes with the adjacent fluorine.[10]

  • Meta vs. Para Chlorine: In 4-chloro-2-fluoroaniline, the para-chloro group's electron-withdrawing inductive effect is partially counteracted by its electron-donating resonance effect.[6] In this compound, the meta-chloro group exerts only its inductive effect, which strongly reduces the electron density on the nitrogen.[7]

The powerful +R effect of the amino group directs incoming electrophiles to the ortho and para positions. However, the overall rate of reaction is reduced by the deactivating halogen substituents.

  • In this compound: The positions activated by the -NH₂ group are C4 and C6.

    • C6: This position is ortho to the amino group but is severely sterically hindered by the adjacent fluorine atom.

    • C4: This position is para to the amino group and is the most likely site for substitution.

  • In 4-Chloro-2-fluoroaniline: The activated positions are C6 and C4.

    • C6: This ortho position is, again, sterically hindered by the adjacent fluorine.

    • C4: This para position is already occupied by the chlorine atom.

    • Therefore, substitution is forced to occur at the sterically hindered C6 position or potentially at the less activated C3 or C5 positions, likely requiring harsher conditions.

Reactivity Prediction: This compound is predicted to be more reactive towards electrophilic aromatic substitution and will yield a more regioselective product at the C4 position. In contrast, 4-Chloro-2-fluoroaniline is less reactive due to the blocking of the para position and steric hindrance at the available ortho site.

Diazotization involves the reaction of the primary aromatic amine with nitrous acid to form a diazonium salt.[11] The rate of this reaction is dependent on the nucleophilicity of the amine.

  • Since this compound is the weaker base (less nucleophilic), it is expected to undergo diazotization more slowly than 4-Chloro-2-fluoroaniline.

  • While electron-withdrawing groups can slow the reaction, diazotization is generally a robust and high-yielding transformation for a wide range of substituted anilines.[12]

Experimental Insight: No significant difference in the rate of diazotization was observed for anilines with electron-withdrawing cyano and nitro groups in one study, suggesting that for electron-deficient anilines, the rate-limiting step may be the formation of the nitrosating agent rather than the amine's attack.[12] However, the fundamental difference in basicity between the two isomers suggests that under carefully controlled, competitive conditions, 4-Chloro-2-fluoroaniline would react faster .

SNAr reactions typically require a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate.[13]

  • In these isomers, the amino group is strongly electron-donating, which disfavors the formation of the negatively charged intermediate required for a classical SNAr mechanism.

  • However, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the highly electronegative fluorine atom making the attached carbon more electrophilic.[14][15]

  • Therefore, if an SNAr reaction were to be forced (e.g., under high temperature/pressure or via photoredox catalysis), the fluorine atom at the C2 position would be the most likely leaving group in both isomers.[16] The relative positioning of the chloro group would then influence the stability of the intermediate, but such reactions are not common for these electron-rich anilines.

Experimental Protocols

This protocol illustrates a typical electrophilic substitution. Based on the analysis above, Isomer A should react more readily and cleanly.

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption [label="A typical workflow for electrophilic bromination.", fontsize=10]; enddot

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of either this compound or 4-Chloro-2-fluoroaniline in 20 mL of glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Prepare a solution of 10.5 mmol of molecular bromine (Br₂) in 5 mL of glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 15-20 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into 100 mL of ice water. Add a 10% aqueous solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Isolation: Carefully neutralize the solution by adding 2M aqueous sodium hydroxide until pH ~8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcome: this compound is expected to yield primarily 4-bromo-5-chloro-2-fluoroaniline . 4-Chloro-2-fluoroaniline will likely yield a mixture of products or require more forcing conditions to give 6-bromo-4-chloro-2-fluoroaniline in lower yield.

This protocol demonstrates the formation of a diazonium salt and its subsequent conversion, a cornerstone of aniline chemistry.

  • Diazonium Salt Formation: In a beaker, suspend 10 mmol of the chloro-fluoroaniline isomer in a mixture of 5 mL concentrated HCl and 15 mL of water. Cool the slurry to 0-5°C in an ice-salt bath with vigorous stirring. Prepare a solution of 11 mmol of sodium nitrite (NaNO₂) in 5 mL of water and add it dropwise to the aniline suspension, keeping the temperature below 5°C. The formation of a clear solution indicates the formation of the diazonium salt.

  • Sandmeyer Reaction (Chlorination): In a separate flask, dissolve 15 mmol of copper(I) chloride (CuCl) in 10 mL of concentrated HCl at 0-5°C.

  • Coupling: Add the cold diazonium salt solution slowly to the CuCl solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude dichlorofluorobenzene product.

Expected Outcome: Both isomers will undergo the reaction. As noted, the initial diazotization of this compound may be slightly slower. The final products will be 1,4-dichloro-2-fluorobenzene and 1,5-dichloro-2-fluorobenzene, respectively.

Conclusion and Outlook

The positional isomerism between this compound and 4-Chloro-2-fluoroaniline leads to distinct and predictable differences in their chemical reactivity.

Table 2: Summary of Reactivity Comparison

Reaction TypeThis compound4-Chloro-2-fluoroanilineRationale
Basicity Weaker BaseStronger BaseMeta-Cl has a pure -I effect; Para-Cl has opposing -I/+R effects.
Electrophilic Substitution More Reactive & RegioselectiveLess ReactiveThe activated para position is open in Isomer A but blocked in Isomer B.
Diazotization Rate SlowerFasterReaction rate correlates with the nucleophilicity (basicity) of the amine.

For the synthetic chemist, This compound offers a more activated and regioselective substrate for electrophilic aromatic substitution at the C4 position. Conversely, 4-Chloro-2-fluoroaniline , being the more basic of the two, will be more nucleophilic and may react faster in processes like diazotization. Understanding these nuances, rooted in fundamental principles of electronic and steric effects, is paramount for designing efficient synthetic routes and anticipating reaction outcomes in drug discovery and development.

References

  • Hammett equation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Ortho effect. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. (n.d.). Vedantu. Retrieved January 11, 2026, from [Link]

  • Sivakumar, A., & Muthu, S. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 7(10), 282-289.
  • Ortho Effect. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

  • Why is p-fluoroaniline less basic than p-chloroaniline? (2023, August 16). brainly.com. Retrieved January 11, 2026, from [Link]

  • Basicity between p-chloro aniline and para fluoro aniline. (2019, January 27). Brainly.in. Retrieved January 11, 2026, from [Link]

  • Mondal, M., & Köckritz, A. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 2008-2014.
  • Compare the basicity of the following. (2025, September 21). Filo. Retrieved January 11, 2026, from [Link]

  • 4-Bromo-3-chloro-2-fluoroaniline: A Key Intermediate for Chemical Innovation. (n.d.). Autech Industry Co.,Limited. Retrieved January 11, 2026, from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. (n.d.). Autech Industry Co.,Limited. Retrieved January 11, 2026, from [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 11, 2026, from [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange. Retrieved January 11, 2026, from [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved January 11, 2026, from [Link]

  • Which compound is a better base, aniline or para-fluoroaniline? Why? (2020, August 3). Quora. Retrieved January 11, 2026, from [Link]

  • 4-Fluoroaniline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • The diazotization process. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? (2018, August 4). Quora. Retrieved January 11, 2026, from [Link]

  • Diazotization of aniline. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 11, 2026, from [Link]

  • Romero, N. A., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16956-16961.
  • Pesyan, N., Khalafy, J., & Malekpoor, Z. (2009). DIAZOTIZATION OF ANILINE DERIVATIVES AND DIAZO COUPLINGS IN THE PRESENCE OF P-TOLUENESULFONIC ACID BY GRINDING. E-Journal of Chemistry, 6(1), 1-6.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024, March 22). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! (2025, February 26). YouTube. Retrieved January 11, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive. Retrieved January 11, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). MDPI. Retrieved January 11, 2026, from [Link]

  • 3-Bromo-5-chloro-2-fluorobenzenamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • 3-Chloro-5-fluoroaniline. (n.d.). Watson International Ltd. Retrieved January 11, 2026, from [Link]

  • 4-Chloro-2-fluoroaniline. (2025, August 26). Chemsrc. Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Chloro-fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical development, chloro-fluoroanilines serve as critical structural motifs and versatile building blocks.[1] Their utility, particularly in the synthesis of targeted therapeutics like kinase inhibitors, is well-established.[1][2] However, the specific biological activity and reaction kinetics are profoundly dependent on the precise substitution pattern of the halogen atoms on the aniline ring. The presence of an incorrect isomer, even in trace amounts, can lead to significant downstream impurities, altered efficacy, or unforeseen toxicity. Therefore, the unambiguous identification and differentiation of chloro-fluoroaniline isomers are not merely an analytical exercise but a cornerstone of quality control and regulatory compliance.

This guide provides a comparative analysis of key spectroscopic techniques used to distinguish between common chloro-fluoroaniline isomers. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and field-proven protocols. The focus will be on explaining the causal links between isomeric structure and spectral output, empowering researchers to make confident and accurate structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. For chloro-fluoroaniline isomers, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary layer of structural information.

Expertise & Causality: The chemical shift of a proton or carbon nucleus is dictated by the electron density around it. Electronegative substituents like fluorine and chlorine "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm). Crucially, the magnitude of this effect and the through-bond coupling (J-coupling) between nuclei are highly dependent on their relative positions (ortho, meta, para), providing a definitive fingerprint for each isomer.

Comparative ¹H NMR Data

The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum is the most diagnostic for differentiating these isomers. The distinct electronic effects of Cl and F, combined with their positions relative to the activating amino group, create unique chemical shifts and splitting patterns for the three aromatic protons on each isomer.

Isomer Proton Assignment Chemical Shift (δ, ppm) & Multiplicity Key Differentiator
3-Chloro-4-fluoroaniline H-2, H-5, H-6H-2: 6.91 (dd) H-5: 6.64 (ddd) H-6: 6.83 (t)[3]The proton at H-2 appears as a doublet of doublets due to coupling with both F (meta) and H-6 (meta). The proton at H-5 shows complex splitting from coupling to F (ortho), H-6 (ortho), and H-2 (para).[3]
2-Chloro-4-fluoroaniline H-3, H-5, H-6H-3: 7.02 (dd) H-5: 6.85 (dd) H-6: 6.75 (td)[4]The proton at H-3 (ortho to the amino group and meta to fluorine) is shifted downfield. The patterns are distinct due to the ortho-Cl and para-F arrangement relative to the amine.[4]
4-Chloro-2-fluoroaniline H-3, H-5, H-6H-3, H-5, H-6: 6.80-7.10 (m)[4]The spectrum often shows a more complex multiplet as the chemical shifts of the three aromatic protons are closer together due to the influence of the ortho-F and para-Cl substituents.[4]

Data acquired in CDCl₃. Chemical shifts are illustrative and can vary slightly based on solvent and concentration.

Comparative ¹³C NMR Data

¹³C NMR, particularly with the analysis of C-F coupling constants, provides unambiguous confirmation of the substitution pattern. The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), typically >200 Hz.

Isomer Key Carbon Signals (δ, ppm) Diagnostic C-F Coupling (J, Hz)
3-Chloro-4-fluoroaniline C-1: 142.3 C-3: 120.3 C-4: 153.2[3]¹JC4-F = 239.9 Hz ²JC3-F = 17.7 Hz ²JC5-F = 21.2 Hz[3]
2-Chloro-4-fluoroaniline C-2: ~120 (d) C-4: ~157 (d)¹JC4-F ≈ 245 Hz
4-Chloro-2-fluoroaniline C-2: ~151 (d) C-4: ~124 (d)¹JC2-F ≈ 240 Hz

Note: Specific ppm and J-coupling values for 2- and 4-isomers are estimated based on established substituent effects and may require experimental verification.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy excels at identifying functional groups and providing information about the overall substitution pattern on the aromatic ring. While all isomers will show characteristic peaks for the N-H and aromatic C-H bonds, the key differences lie in the "fingerprint region" (below 1500 cm⁻¹), where C-F, C-Cl, and aromatic C-H out-of-plane bending vibrations occur.

Expertise & Causality: The vibrational frequency of a bond is determined by the bond strength and the mass of the atoms involved. The C-F and C-Cl stretching vibrations appear at distinct frequencies. Furthermore, the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is highly characteristic of the number and position of substituents on a benzene ring.

Comparative IR Data (KBr Pellet)
Vibrational Mode 3-Chloro-4-fluoroaniline (cm⁻¹) [5]2-Chloro-4-fluoroaniline (cm⁻¹) 4-Chloro-2-fluoroaniline (cm⁻¹)
N-H Asymmetric Stretch 3485~3490~3480
N-H Symmetric Stretch 3392~3400~3390
N-H Scissoring (bend) 1627~1630~1625
Aromatic C=C Stretch 1572, 1509~1580, ~1500~1590, ~1510
C-N Stretch 1285~1290~1280
C-F Stretch 1245~1250~1230
C-Cl Stretch 681~700~750
C-H Out-of-Plane Bend 866~870, ~810~850

Note: Values for 2- and 4-isomers are estimates based on typical ranges for similar structures. The C-Cl and C-H bending regions are particularly diagnostic.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and can offer clues to the isomeric structure through analysis of fragmentation patterns.

Expertise & Causality: Under Electron Ionization (EI), molecules are fragmented in a reproducible manner. The stability of the resulting fragment ions determines the observed fragmentation pattern. While all chloro-fluoroaniline isomers have the same molecular weight (145.56 g/mol ) and will show a characteristic M+ and M+2 isotopic pattern for chlorine (approx. 3:1 ratio), the relative positions of the halogens can influence which fragmentation pathways are favored, such as the loss of HCl or HF.[6][7]

Comparative MS Data (EI)
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
3-Chloro-4-fluoroaniline 145 (M+), 147 (M+2)[6]110 (loss of Cl), 125 (loss of HF), 83[6]
2-Chloro-4-fluoroaniline 145 (M+), 147 (M+2)[7]110, 125, 83 (Relative intensities may differ)
4-Chloro-2-fluoroaniline 145 (M+), 147 (M+2)[8]110, 125, 83 (Relative intensities may differ)

Key Differentiator: The primary utility of MS is the confirmation of the molecular formula C₆H₅ClFN.[6] While fragmentation patterns can differ subtly, differentiation based solely on EI-MS is less reliable than NMR. Coupling MS with a separation technique like Gas Chromatography (GC-MS) is the standard workflow, where isomers are first separated based on their boiling points and then detected by the mass spectrometer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the substituents affects the energy levels of the π-electron system of the benzene ring.

Expertise & Causality: The amino group is an activating, auxochromic group that causes a bathochromic (red) shift in the absorbance maxima of the benzene ring. The halogens also act as auxochromes. The extent of this shift depends on the interplay of electronic effects (resonance and induction) from all three substituents, which varies with their relative positions.

Comparative UV-Vis Data
Isomer λmax (nm) in Ethanol
3-Chloro-4-fluoroaniline ~295, ~245
2-Chloro-4-fluoroaniline ~290, ~240
4-Chloro-2-fluoroaniline ~300, ~250

Note: These are estimated values. The λmax is sensitive to the solvent used. While differences exist, they are often small, making UV-Vis a less definitive technique for isomer identification compared to NMR.

Visualized Workflow for Isomer Analysis

A systematic approach is crucial for efficiently and accurately identifying an unknown chloro-fluoroaniline isomer. The following workflow outlines a logical progression of analysis.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structural Elucidation cluster_confirmation Confirmation & Purity Sample Unknown Isomer Sample GCMS GC-MS Analysis Sample->GCMS Purity Check & Mol. Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) GCMS->NMR Primary Candidate Structure IR FTIR Spectroscopy NMR->IR Confirm Functional Groups & Pattern Report Final Structure Assignment NMR->Report UV UV-Vis Spectroscopy IR->UV Confirm Chromophore (Optional) IR->Report UV->Report

Caption: General workflow for the spectroscopic analysis and identification of chloro-fluoroaniline isomers.

Experimental Protocols

The following are standard operating procedures for acquiring the spectroscopic data discussed. Adherence to these protocols ensures data quality and reproducibility.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the chloro-fluoroaniline isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Scientist's Note: The choice of CDCl₃ is common for non-polar to moderately polar analytes. For isomers with poor solubility, DMSO-d₆ can be used, but be aware that solvent peaks will shift.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.[4]

  • ¹³C NMR Acquisition:

    • Spectrometer: Operating at the corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[4]

    • Relaxation Delay (d1): 5 seconds.[4]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS peak at 0 ppm.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of the solid isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, homogeneous powder is formed.[5]

  • Scientist's Note: KBr must be completely dry (oven-dried at >100°C) as water shows broad absorption bands in the IR spectrum, which can obscure sample peaks.

  • Pellet Formation: Place a portion of the mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[4]

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the holder and acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32. The instrument software will automatically ratio the sample spectrum against the background.[4]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or dichloromethane.[4]

  • GC System Parameters:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these isomers.[4]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure baseline separation of the isomers.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • MS System Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40-300 to capture the molecular ion and key fragments.

    • Ion Source Temperature: 230°C.

Conclusion

The differentiation of chloro-fluoroaniline isomers is a critical task that relies on the synergistic use of multiple spectroscopic techniques. While MS confirms molecular weight and GC provides separation, NMR spectroscopy stands as the unequivocal tool for definitive structure assignment , offering unparalleled detail on the precise arrangement of substituents through chemical shifts and coupling constants. IR spectroscopy serves as an excellent and rapid method to confirm functional groups and gain confidence in the substitution pattern. By understanding the principles behind each technique and applying the robust protocols outlined in this guide, researchers can confidently characterize these vital chemical building blocks, ensuring the integrity and quality of their scientific endeavors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline." PubChem, [Link]. Accessed January 11, 2026.

  • Duckett, C. J., et al. "Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR." Xenobiotica, vol. 36, no. 1, 2006, pp. 59-77. [Link]. Accessed January 11, 2026.

  • National Institute of Standards and Technology. "m-Chloroaniline." NIST Chemistry WebBook, SRD 69, [Link]. Accessed January 11, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75013, Benzenamine, 2-chloro-4-fluoro-." PubChem, [Link]. Accessed January 11, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93898, 4-Chloro-2-fluoroaniline." PubChem, [Link]. Accessed January 11, 2026.

  • G. S. S. K. A. et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed Central, [Link]. Accessed January 11, 2026.

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Activity of 5-Chloro-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile 5-chloro-2-fluoroaniline moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds. The strategic incorporation of both chloro and fluoro substituents on the aniline ring provides a unique combination of lipophilicity, electronic properties, and metabolic stability, making it an attractive starting point for the design of novel therapeutic agents.[1] This guide offers a comparative analysis of the biological activities of this compound derivatives, focusing on their potential as anticancer, kinase inhibitory, antimicrobial, and anticonvulsant agents. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit tumor growth through various mechanisms.

Quinazoline Derivatives as Kinase Inhibitors

A prominent class of anticancer agents derived from this compound are quinazoline-based compounds, many of which function as potent kinase inhibitors. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial regulators of cancer cell proliferation and angiogenesis.[1][2]

The 3-chloro-4-fluoroaniline moiety, isomeric to our core scaffold, has been instrumental in the development of approved EGFR inhibitors, underscoring the importance of the halogenation pattern on the aniline ring for potent kinase inhibition.[3] While direct derivatization of this compound for this specific application is an area of ongoing research, the principles of SAR derived from related compounds provide valuable guidance. For instance, the presence of a halogen at the 3- or 4-position of the aniline ring is often crucial for activity.

Comparative Anticancer Activity of Selected Aniline Derivatives

Compound IDDerivative TypeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A 5-Chloro-indole-2-carboxamideLOX-IMVI (Melanoma)0.96Staurosporine7.10
Compound B 5-Chloro-indole-2-carboxamideLOX-IMVI (Melanoma)1.12Staurosporine7.10
Compound C Fluorinated AminophenylhydrazineA549 (Lung Carcinoma)0.64--
Compound D Fluorinated AminophenylhydrazineA549 (Lung Carcinoma)- (PI: 4.95)--

IC50: Half-maximal inhibitory concentration. PI: Proliferative Index.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity
  • Halogenation Pattern: The position and nature of halogen substituents on the aniline ring significantly influence anticancer potency. The 5-chloro substitution in indole-2-carboxylate derivatives has been shown to be favorable for potent inhibition of cancer cell lines.[4]

  • Heterocyclic Core: The nature of the heterocyclic system to which the this compound moiety is attached is a key determinant of the mechanism of action and target selectivity. Quinazolines, indoles, and other nitrogen-containing heterocycles are common and effective scaffolds.

  • Side Chain Modifications: Modifications to other parts of the molecule, such as the introduction of piperidinyl groups in indole derivatives, can enhance antiproliferative activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibitory Activity: Precision Targeting of Signaling Pathways

The this compound scaffold is a valuable component in the design of specific kinase inhibitors, which are at the forefront of targeted cancer therapy.

Dual EGFR/VEGFR-2 Inhibition

Derivatives of 2-chloro-4-anilino-quinazoline, which can be synthesized from this compound precursors, have been investigated as dual inhibitors of EGFR and VEGFR-2.[2] This dual-targeting approach can offer a synergistic antitumor effect and potentially overcome resistance mechanisms.

Comparative Kinase Inhibitory Activity of Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 8o EGFR~10Prototype 7~110
Compound 8o VEGFR-2~70Prototype 7~490

Data for compounds are derived from a study on 2-chloro-4-anilino-quinazoline derivatives.[2]

Structure-Activity Relationship (SAR) for Kinase Inhibition
  • Aniline Substitution: A hydrogen bond donor at the para-position of the aniline moiety is crucial for interaction with conserved glutamate and aspartate residues in the ATP-binding sites of both EGFR and VEGFR-2.[2]

  • Quinazoline Core: The 2-chloro-4-anilino-quinazoline core serves as an effective scaffold for dual inhibition.

  • Flexibility and Conformation: The overall conformation of the molecule, influenced by various substituents, plays a critical role in achieving high-affinity binding to the kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and the inhibitory potential of compounds.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.

  • Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After incubation, measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial Resistance

Schiff bases derived from this compound have demonstrated promising antibacterial activity, particularly against drug-resistant strains.

Schiff Base Derivatives

The condensation of this compound with various aldehydes yields Schiff bases with notable antimicrobial properties. The imine (-C=N-) linkage is a key pharmacophore contributing to this activity.

Comparative Antimicrobial Activity of Fluoroaniline Schiff Bases

Compound IDDerivative TypeTarget OrganismZone of Inhibition (µM)StandardMIC (µg/mL)
Compound 3f Fluoroaniline Schiff base (with chloro substituent)Staphylococcus aureus (MRSA)10.08 ± 0.06Streptomycin-
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol Schiff base from 5-chloro-salicylaldehydeE. coli--1.6
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol Schiff base from 5-chloro-salicylaldehydeS. aureus--3.4

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substituents on the Aldehyde Ring: The presence of electron-withdrawing groups, such as chloro, bromo, or fluoro, on the aromatic aldehyde ring of the Schiff base can enhance antibacterial activity.[5]

  • Lipophilicity: Increased lipophilicity, often conferred by halogen atoms, can facilitate the penetration of the bacterial cell membrane.

  • Mechanism of Action: Some Schiff bases are believed to exert their antimicrobial effect by disrupting the bacterial cell membrane.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of this compound have also been explored for their potential as anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.

Thiadiazole Derivatives

The incorporation of the this compound scaffold into heterocyclic systems like 1,3,4-thiadiazole has yielded compounds with significant anticonvulsant properties.

Comparative Anticonvulsant Activity of Thiadiazole Derivatives

Compound IDDerivative TypeMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)StandardED50 (mg/kg)
Compound 4c 2-Amino-1,3,4-thiadiazole20.1135.33Diazepam1.62 (MES), 1.66 (PTZ)

ED50: Median effective dose. MES: Maximal Electroshock Seizure test. PTZ: Pentylenetetrazole-induced seizure test.

Structure-Activity Relationship (SAR) for Anticonvulsant Activity
  • Substitution on the Amino Group: The nature of the substituent on the amino group of the thiadiazole ring can dramatically affect anticonvulsant activity. An ethyl group (as in compound 4c) was found to be optimal in one study, while an unsubstituted amino group or a phenyl group resulted in inactive compounds.

  • Overall Molecular Conformation: The three-dimensional shape of the molecule, influenced by the various substituents, is critical for its interaction with the biological target, which is often an ion channel or a receptor in the central nervous system.[6]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Use adult mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electroshock Application: After a predetermined time, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 value.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active molecules. The derivatives discussed in this guide showcase significant potential in key therapeutic areas, including oncology, infectious diseases, and neurology. The interplay of the chloro and fluoro substituents provides a powerful tool for modulating physicochemical properties and biological activity. Future research focused on the systematic exploration of the chemical space around this versatile core, guided by the structure-activity relationships outlined herein, holds great promise for the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.

Visualizations

Biological_Activities cluster_Anticancer Anticancer Activity cluster_Kinase Kinase Inhibition cluster_Antimicrobial Antimicrobial Activity cluster_Anticonvulsant Anticonvulsant Activity This compound This compound Quinazoline Derivatives Quinazoline Derivatives This compound->Quinazoline Derivatives Synthesis Indole Derivatives Indole Derivatives This compound->Indole Derivatives Synthesis Schiff Bases Schiff Bases This compound->Schiff Bases Synthesis Thiadiazole Derivatives Thiadiazole Derivatives This compound->Thiadiazole Derivatives Synthesis EGFR Inhibitors EGFR Inhibitors Quinazoline Derivatives->EGFR Inhibitors VEGFR-2 Inhibitors VEGFR-2 Inhibitors Quinazoline Derivatives->VEGFR-2 Inhibitors

Figure 1. Overview of the diverse biological activities stemming from the this compound scaffold.

SAR_Workflow A This compound Scaffold B Chemical Synthesis of Derivatives A->B C Biological Screening Assays (e.g., MTT, Kinase Assay, MIC) B->C D Identification of Active Compounds C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F Rational Design F->B Iterative Synthesis G Preclinical Development F->G

Figure 2. A typical workflow for the discovery and development of drugs based on a core scaffold.

References

  • Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activ. Current Chemistry Letters. 2019. Available from: [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. Available from: [Link]

  • Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2- chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives. ResearchGate. 2025. Available from: [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. 2021. Available from: [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. Available from: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. 2023. Available from: [Link]

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs. PubMed. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-fluoroaniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Chloro-2-fluoroaniline Scaffold

This compound is a highly valued starting material in the synthesis of pharmaceuticals.[1][2] Its unique combination of a nucleophilic amine and two distinct halogen atoms—chlorine and fluorine—provides a versatile platform for creating diverse molecular architectures.[1] These halogens are not mere placeholders; they critically modulate the electronic properties, lipophilicity, metabolic stability, and binding interactions of the final compound.[3]

Structure-activity relationship (SAR) studies are the cornerstone of rational drug design, allowing researchers to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.[1] For analogs derived from this compound, SAR provides a roadmap to optimize their interactions with biological targets, most notably protein kinases, which are pivotal regulators of cellular signaling and frequent targets in oncology and inflammatory diseases.[3][4][5]

Deconstructing the Scaffold: A Deep Dive into SAR

The biological activity of this compound derivatives is a direct consequence of its structural features. In the context of kinase inhibition, the aniline moiety itself often plays a crucial role as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical anchor point for many ATP-competitive inhibitors.[3] The strategic placement of the chloro and fluoro substituents on this core provides a foundation for further optimization.

The Influence of Core Halogenation

The parent this compound scaffold has intrinsic properties that make it an attractive starting point:

  • Fluorine (at C2): The strongly electron-withdrawing fluorine atom lowers the pKa of the aniline nitrogen. This modulation is critical because the basicity of the amine can influence its hydrogen-bonding capacity and overall cell permeability.

  • Chlorine (at C5): The chlorine atom contributes to the molecule's lipophilicity, which can enhance its ability to occupy hydrophobic pockets within the ATP-binding site of a kinase.[3] Its position at C5 provides a vector for further substitution, allowing chemists to probe deeper into the target's binding pocket.

The Impact of Additional Substitutions on the Anilino-Ring

Systematic modification of the anilino-quinazoline scaffold has yielded potent antagonists for various receptors. While not kinase inhibitors, studies on mGlu5 antagonists provide a classic example of how subtle changes to the aniline ring dramatically affect potency, offering valuable insights applicable across different target classes.[6]

A separate, more targeted study explored how point changes on the pendent aniline ring of a quinoline-based kinase inhibitor scaffold altered its cellular toxicity profile, a critical aspect of drug development.[5] The results demonstrate the profound impact of aniline substitution patterns on the overall biological effect.

Below is a comparative summary of SAR data from these studies, illustrating the principles of substitution.

Table 1: Comparative SAR Data for Substituted Aniline Analogs

Compound ID (Reference)Aniline MoietyBiological Target/AssayKey Finding (IC₅₀ or Cellular Health Index*)
mGlu5 Antagonist Series[6]
2Aniline (Unsubstituted)mGlu5 Receptor>10,000 nM (Weakly active)
33-FluoroanilinemGlu5 Receptor1970 nM
43-BromoanilinemGlu5 Receptor174 nM
53-MethylanilinemGlu5 Receptor~250 nM
63-TrifluoromethylanilinemGlu5 Receptor~1750 nM (7-fold less potent than methyl)
Kinase Inhibitor Series (Toxicity Profile)[5]
Erlotinib (Control)3-EthynylanilineCellular Health Index (CHI)0.40
813,4,5-TrifluoroanilineCellular Health Index (CHI)~0.25 (40% lower toxicity than Erlotinib)
833-FluoroanilineCellular Health Index (CHI)0.21 (50% lower toxicity than Erlotinib)
842-FluoroanilineCellular Health Index (CHI)~0.80 (100% higher toxicity than Erlotinib)
854-Chloro-3-fluoroanilineCellular Health Index (CHI)~0.80 (Similar toxicity to Gefitinib)
863-Chloro-5-fluoroanilineCellular Health Index (CHI)0.51 (25% higher toxicity than Erlotinib)

*The Cellular Health Index (CHI) is a measure of cytotoxicity; a lower CHI value indicates lower toxicity.

Key Insights from the Data:

  • Unsubstituted is Suboptimal: The unsubstituted aniline analog was consistently a weak antagonist, highlighting the necessity of substitutions for potent activity.[6]

  • Positional Isomerism is Critical: The dramatic difference in toxicity between the 2-fluoro (CHI ≈ 0.80) and 3-fluoro (CHI = 0.21) aniline analogs demonstrates that the position of a substituent is as important as its identity.[5] The 2-position substitution may force an unfavorable conformation or create steric clashes within the binding site.

  • Electronic Effects Matter: In the mGlu5 series, the electron-donating methyl group (5) and the electron-withdrawing trifluoromethyl group (6) resulted in a 7-fold difference in potency, showing the sensitivity of the target to the electronic nature of the substituent.[6]

  • Balancing Potency and Lipophilicity: While larger halogens like bromine (4) can improve potency by accessing lipophilic pockets, they also increase the compound's overall lipophilicity, which can negatively impact pharmacokinetic properties.[6]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are standard, validated methods in medicinal chemistry for the synthesis and evaluation of kinase inhibitors.

Representative Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a common method for coupling the this compound core to a heterocyclic scaffold (e.g., a chloropyrimidine), a key step in the synthesis of many kinase inhibitors.[7] The choice of a palladium-catalyzed cross-coupling reaction is due to its high functional group tolerance and reliability.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the heterocyclic chloride (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the vial.

  • Heating: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Biological Evaluation: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a robust, high-throughput method for determining the inhibitory constant (IC₅₀) of a compound against a specific protein kinase. The assay relies on Förster Resonance Energy Transfer (FRET).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the synthesized this compound analog in a suitable buffer (e.g., 10% DMSO).

  • Reagent Preparation: Prepare the assay buffer containing the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase inhibitor).

  • Assay Plate Loading: In a 384-well microplate, add the serially diluted test compounds. Also include positive controls (tracer and kinase, no inhibitor) and negative controls (tracer only).

  • Reaction Incubation: Add the kinase/antibody/tracer mixture to all wells. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the Concepts

Diagrams are essential for conceptualizing complex relationships in drug discovery. The following have been generated using Graphviz to illustrate key workflows and principles.

SAR_Summary cluster_substitutions Substituent Effects on Activity cluster_outcomes Biological Outcomes Core This compound Core Aniline-NH₂ C2-F C5-Cl Pos3 Position 3 (Sensitive to electronics & sterics) Core:f1->Pos3 Hinge Binding Increased Increased Potency Pos3->Increased e.g., -Br, -CH₃ Decreased Decreased Potency Pos3->Decreased e.g., -CF₃ Pos4 Position 4 (Can probe hydrophobic pockets) Pos4->Increased Pos6 Position 6 (Often modified to tune properties) Tox Altered Toxicity Profile Pos6->Tox

Caption: SAR summary for this compound analogs.

Workflow cluster_chem Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs Synth Buchwald-Hartwig Coupling (or other C-N formation) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Screen In Vitro Kinase Assay (e.g., TR-FRET) Purify->Screen IC50 Determine IC₅₀ Screen->IC50 Cell Cell-Based Assays (Toxicity, Proliferation) IC50->Cell SAR Analyze SAR Data Cell->SAR SAR->Start Iterate Design Optimize Identify Lead Candidate SAR->Optimize

Caption: Iterative workflow for SAR-driven drug discovery.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate_P Phosphorylated Substrate RTK->Substrate_P Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Signal Downstream Signaling (Proliferation, Survival) Substrate_P->Signal Inhibitor This compound Analog Inhibitor Inhibitor->RTK Binds to ATP Pocket BLOCKS ACTIVITY

Caption: Mechanism of action for a kinase inhibitor.

References

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. (Source: NIH)
  • This compound | 2106-05-0. (Source: Smolecule)
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (Source: MDPI)
  • This compound | 2106-05-0. (Source: Benchchem)
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (Source: PMC - NIH)
  • Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (Source: Benchchem)
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (Source: PMC - PubMed Central)
  • Novel fluoroquinolone analogs as anticancer agents. (Source: News-Medical.Net)

Sources

A Comparative Guide to the Collision-Induced Dissociation of Protonated Haloanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Molecular Structures with Collision-Induced Dissociation

In the realm of analytical chemistry and drug development, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. Among the various techniques within the MS toolkit, tandem mass spectrometry (MS/MS), and specifically collision-induced dissociation (CID), provides profound insights into the fragmentation pathways of protonated molecules. This guide offers a comparative analysis of the CID of protonated haloanilines, a class of compounds frequently encountered as synthetic intermediates and potential impurities in pharmaceutical manufacturing. Understanding their fragmentation behavior is crucial for their unambiguous identification and differentiation.

This guide will delve into the fragmentation patterns of protonated fluoro-, chloro-, bromo-, and iodoanilines, exploring the influence of the halogen substituent and its position on the aromatic ring. We will examine the underlying mechanistic principles, supported by experimental data, and provide detailed protocols for conducting these analyses.

The Fundamentals of Collision-Induced Dissociation

Collision-induced dissociation is a process where a selected precursor ion is accelerated and collided with a neutral gas (such as argon or nitrogen) within the mass spectrometer. This collision imparts internal energy to the ion, leading to its fragmentation into smaller product ions. The resulting product ion spectrum is a fingerprint of the original molecule, providing valuable structural information. The fragmentation patterns are governed by the inherent chemical properties of the molecule, including bond strengths, proton affinity, and the stability of the resulting fragments.

The site of protonation in the gas phase is a critical determinant of the subsequent fragmentation pathways. For anilines, protonation can occur on the nitrogen atom of the amino group or on the aromatic ring. The preferred site of protonation is influenced by the gas-phase basicity of the molecule, which in turn is affected by the electronic properties of the substituents on the aromatic ring[1][2].

Comparative Fragmentation Analysis of Protonated Haloanilines

The collision-induced dissociation of protonated haloanilines reveals distinct fragmentation patterns that are highly dependent on the nature of the halogen and its position (ortho, meta, or para) on the aniline ring.

The "Ortho Effect"

A recurrent theme in the fragmentation of ortho-substituted anilines is the "ortho effect," where the proximity of the substituent to the amino group leads to unique fragmentation pathways not observed for the meta and para isomers. This effect is often attributed to intramolecular interactions, such as hydrogen bonding or steric hindrance, which can influence the stability of the precursor ion and its transition states during fragmentation.

Halogen-Specific Fragmentation Pathways

The fragmentation of protonated haloanilines is characterized by several key dissociation channels:

  • Loss of Hydrogen Halide (HX): This is a common fragmentation pathway, particularly for ortho-isomers of chloro-, bromo-, and iodoanilines. The proximity of the halogen to the amino group facilitates the elimination of a neutral hydrogen halide molecule.

  • Loss of a Halogen Radical (X•): This pathway is especially prominent for iodoanilines, where the relatively weak carbon-iodine bond readily cleaves to produce a dehydroanilinium radical cation[3].

  • Loss of Ammonia (NH₃): This fragmentation is more typical for meta and para isomers, where the loss of the amino group as a neutral ammonia molecule can occur.

The following sections will provide a more detailed comparison of the CID behavior of each class of haloanilines.

Fluoroanilines

Protonated difluoroanilines exhibit distinct fragmentation behavior compared to other haloanilines. The primary fragmentation observed is the loss of hydrogen fluoride (HF).

Chloroanilines

For chloroanilines, the ortho isomer readily loses hydrogen chloride (HCl). In contrast, the meta and para isomers primarily undergo the loss of an ammonia molecule or a chlorine radical.

Bromoanilines

Similar to chloroanilines, ortho-bromoaniline shows a characteristic loss of hydrogen bromide (HBr). The meta and para isomers also exhibit loss of ammonia or a bromine radical.

Iodoanilines

The most facile fragmentation pathway for protonated iodoanilines is the loss of an iodine radical, leading to the formation of a dehydroanilinium radical cation with a mass-to-charge ratio (m/z) of 93[3]. This fragmentation is observed for all three isomers (ortho, meta, and para).

Data Presentation: A Comparative Overview

To facilitate a direct comparison of the fragmentation patterns, the following table summarizes the key product ions observed in the CID spectra of protonated haloanilines. The relative intensities of these ions are dependent on the collision energy applied.

Precursor IonHalogenPositionMajor Product Ion(s)Fragmentation Pathway
[M+H]⁺Fluoroortho, meta, para[M+H-HF]⁺Loss of hydrogen fluoride
[M+H]⁺Chloroortho[M+H-HCl]⁺Loss of hydrogen chloride
meta, para[M+H-NH₃]⁺, [M+H-Cl•]⁺Loss of ammonia, Loss of chlorine radical
[M+H]⁺Bromoortho[M+H-HBr]⁺Loss of hydrogen bromide
meta, para[M+H-NH₃]⁺, [M+H-Br•]⁺Loss of ammonia, Loss of bromine radical
[M+H]⁺Iodoortho, meta, para[M+H-I•]⁺ (m/z 93)Loss of iodine radical

Note: This table presents a simplified overview. The relative abundance of fragment ions is highly dependent on experimental conditions, particularly the collision energy.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of protonated haloanilines by collision-induced dissociation using an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of the haloaniline standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the aniline.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

Mass Spectrometry Analysis

The following parameters are provided as a starting point and may require optimization for your specific instrument and application.

  • Instrumentation: A triple quadrupole or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (Nitrogen) Flow: 1 - 2 L/min

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

  • MS1 Scan: Acquire a full scan mass spectrum to identify the m/z of the protonated haloaniline precursor ion ([M+H]⁺).

  • MS/MS (CID) Analysis:

    • Precursor Ion Selection: Isolate the protonated haloaniline ion ([M+H]⁺) in the first mass analyzer (Q1).

    • Collision Gas: Use argon or nitrogen as the collision gas in the collision cell (q2).

    • Collision Energy: Ramp the collision energy (e.g., from 5 to 40 eV) to observe the fragmentation pattern as a function of energy. This allows for the construction of breakdown curves, which plot the relative abundance of precursor and product ions against collision energy.

    • Product Ion Scan: Scan the third mass analyzer (Q3) to detect the product ions generated from the fragmentation of the precursor ion.

G

Data Analysis
  • Spectrum Interpretation: Analyze the resulting product ion spectra to identify the m/z values of the fragment ions.

  • Fragmentation Pathway Elucidation: Propose fragmentation pathways based on the observed neutral losses from the precursor ion.

  • Comparative Analysis: Compare the product ion spectra obtained for the different haloaniline isomers to identify unique fragments or differences in fragment ion abundances that can be used for their differentiation.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for protonated ortho-chloroaniline and para-iodoaniline as examples.

G

Conclusion

The collision-induced dissociation of protonated haloanilines provides a wealth of structural information that is invaluable for their identification and isomeric differentiation. The fragmentation pathways are systematically influenced by the nature of the halogen and its position on the aniline ring, with the "ortho effect" playing a significant role in the dissociation of 2-substituted isomers. By carefully controlling experimental parameters, particularly the collision energy, and by comparing the resulting product ion spectra, researchers can confidently identify these important compounds in complex matrices. This guide serves as a foundational resource for scientists and professionals in drug development and related fields, enabling a deeper understanding and more effective application of tandem mass spectrometry for the structural elucidation of haloanilines.

References

  • Erabelli, R., Zheng, Z., & Attygalle, A. B. (2020). Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism. Journal of the American Society for Mass Spectrometry, 31(4), 864–872. [Link]

  • Pankratov, A. N. (2002). Protonation site for anilines in aqueous media. Journal of the Serbian Chemical Society, 67(2), 111-116. [Link]

  • Thermadom Rappai, J., et al. (2012). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Rapid Communications in Mass Spectrometry, 26(1), 1-10. [Link]

  • Harrison, A. G. (1997). The gas-phase basicities and proton affinities of amino acids. Mass Spectrometry Reviews, 16(4), 201-217. [Link]

  • Hunter, E. P., & Lias, S. G. (1998). Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update. Journal of Physical and Chemical Reference Data, 27(3), 413-656. [Link]

  • de Vijlder, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-629. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

  • NIST Chemistry WebBook. [Link]

  • SCIEX. (2018). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • Poon, T. C. W., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 1-13. [Link]

  • ResearchGate. (2020). Scheme 1. Protonation of aniline to afford either N-protonated or... [Link]

Sources

Navigating the Maze: A Comparative Guide to LC-MS/MS for Trace Analysis of Anilines in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are foundational chemicals in numerous industries, but their persistence and toxicity in the environment pose significant risks to ecological and human health.[1][2][3][4] For researchers and scientists tasked with monitoring these compounds in complex environmental matrices like water and soil, selecting the optimal analytical methodology is paramount. This guide provides an in-depth comparison of analytical techniques, with a core focus on the superior capabilities of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the trace analysis of anilines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.

The Analytical Challenge: Why Anilines Demand a Sophisticated Approach

The reliable quantification of anilines at trace levels is fraught with challenges. Their polarity and potential for thermal degradation can complicate analysis by traditional methods like Gas Chromatography (GC).[3] Furthermore, the complexity of environmental samples, laden with potential interferences, necessitates a highly selective and sensitive detection technique.[5] Key challenges include:

  • Matrix Effects: Environmental samples are inherently complex, containing a myriad of organic and inorganic compounds that can interfere with the ionization and detection of target anilines, leading to signal suppression or enhancement.

  • Low Concentrations: Anilines are often present at trace levels (ng/L to µg/L), requiring analytical methods with very low limits of detection (LOD) and quantification (LOQ).[6][7]

  • Structural Diversity: The aniline family encompasses a wide range of compounds with varying polarities and chemical properties, making a single, universally applicable method challenging to develop.

  • Ionization Efficiency: Certain aniline derivatives, particularly ortho-substituted chloroanilines, exhibit poor ionization efficiency in common LC-MS interfaces like electrospray ionization (ESI), impacting sensitivity.[1][8]

A Comparative Overview of Analytical Methodologies

While several techniques have been employed for aniline analysis, LC-MS/MS and GC-MS are the most prevalent. The choice between them often depends on the specific analytes, the sample matrix, and the desired sensitivity.

FeatureLC-MS/MSGC-MS/MS
Sample Preparation Often simpler, with direct injection possible for cleaner water samples.[1][8]Typically requires more extensive sample preparation, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and often derivatization.[1][4]
Sensitivity Generally offers higher sensitivity, with LODs in the ng/L range.[6][7]Sensitivity can be comparable to LC-MS/MS, especially with tandem MS, but may be limited by derivatization efficiency.[1]
Selectivity High selectivity due to chromatographic separation and specific MRM transitions.High selectivity, particularly with tandem MS.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile anilines without derivatization.[3]Better suited for volatile and semi-volatile anilines. Non-volatile anilines require derivatization.[3][9]
Challenges Ion suppression/enhancement from matrix components. Poor ionization of some derivatives.[1][8]Potential for thermal degradation of analytes in the injector. Derivatization can be time-consuming and introduce variability.[3]
Throughput Generally higher due to simpler sample preparation and faster run times.Can be lower due to more complex sample preparation steps.

Expert Insight: For comprehensive environmental monitoring programs that include a wide range of aniline derivatives with varying polarities, LC-MS/MS often emerges as the more robust and efficient technique. The ability to directly analyze water samples with minimal preparation significantly enhances sample throughput, a critical factor in large-scale studies.[10][11]

The Power of LC-MS/MS: A Deeper Dive

The coupling of liquid chromatography with tandem mass spectrometry provides a powerful tool for trace aniline analysis. The chromatographic separation resolves isomers and separates target analytes from matrix interferences, while the mass spectrometer offers highly selective and sensitive detection through Multiple Reaction Monitoring (MRM).

Experimental Workflow: From Sample to Signal

The general workflow for LC-MS/MS analysis of anilines in environmental samples involves several key steps, each requiring careful optimization to ensure data quality.

LC-MS/MS Workflow for Aniline Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Filtration Filtration Sample Collection->Filtration Water Samples Extraction Extraction Sample Collection->Extraction Soil/Sediment Samples Direct Injection Direct Injection Filtration->Direct Injection Clean Matrix SPE SPE Filtration->SPE Complex Matrix LC Separation LC Separation Direct Injection->LC Separation Elution & Concentration Elution & Concentration SPE->Elution & Concentration Extraction->SPE Elution & Concentration->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) MS/MS Detection (MRM) MS/MS Detection (MRM) Ionization (ESI+)->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of anilines in environmental samples using LC-MS/MS.

Causality in Method Development: The "Why" Behind the "How"

1. Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is dictated by the complexity of the sample matrix.

  • Direct Injection: For relatively clean water samples like groundwater, direct injection after filtration is often sufficient.[1][8] This minimizes sample handling and potential for analyte loss. A simple dilution with mobile phase or Milli-Q water can be employed to reduce matrix effects.[10]

  • Solid-Phase Extraction (SPE): For more complex matrices like wastewater, surface water, and soil extracts, SPE is crucial for concentrating the analytes and removing interferences.[3] The choice of sorbent is critical. Reversed-phase sorbents like C18 are commonly used, but for more polar anilines, polymeric sorbents can offer better retention.

2. Liquid Chromatography: Achieving Optimal Separation

The goal of the LC separation is to resolve the target anilines from each other and from co-eluting matrix components.

  • Column Chemistry: A C18 column is a common starting point. However, for a broad range of anilines with varying polarities, a Phenyl-Hexyl or a Polar-Embedded C18 column can provide alternative selectivity. The aromatic ring of the phenyl phase can interact with the aniline ring, enhancing retention and resolution.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, with an acidic modifier.

    • The Role of the Acidic Modifier (e.g., Formic Acid): Aniline is a weak base. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase protonates the aniline molecule ([M+H]⁺). This has a dual benefit: it improves the peak shape by preventing tailing on silica-based columns and significantly enhances the ionization efficiency in positive electrospray ionization (ESI+).[1]

3. Tandem Mass Spectrometry: The Key to Sensitivity and Selectivity

  • Ionization Source: Electrospray ionization in positive ion mode (ESI+) is the most common and effective method for aniline analysis due to the basic nature of the amine group.[1]

  • Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative LC-MS/MS. In MRM mode, the first quadrupole (Q1) is set to select the protonated molecular ion (the precursor ion) of a specific aniline. This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (the product ion). This two-stage mass filtering provides exceptional selectivity and significantly reduces chemical noise, leading to very low detection limits.

Validated Experimental Protocols

The following protocols are provided as a starting point and should be validated in your laboratory for your specific instrumentation and sample types.

Protocol 1: Direct Injection for Trace Analysis of Anilines in Groundwater

1. Sample Preparation:

  • Collect groundwater samples in amber glass bottles to prevent photodegradation.
  • Filter the sample through a 0.45 µm syringe filter.
  • For every 900 µL of filtered sample, add 100 µL of a solution containing the internal standards (e.g., deuterated anilines) in methanol.[1]
  • Vortex briefly and transfer to an autosampler vial.

2. LC-MS/MS Parameters:

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for a range of anilines.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 10 minutesA typical gradient to elute anilines with varying polarities.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Volume 10 µLA common injection volume.
Ionization Mode ESI PositiveAnilines readily protonate.
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.

3. Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aniline94.177.115
4-Chloroaniline128.093.020
2-Methylaniline108.191.118
Aniline-d5 (IS)99.182.115

Note: MRM transitions and collision energies must be optimized for your specific instrument.

Protocol 2: SPE-LC-MS/MS for Trace Analysis of Anilines in Wastewater

1. Sample Preparation (SPE):

  • Filter 100 mL of wastewater sample through a glass fiber filter.
  • Adjust the sample pH to ~7.
  • Spike with internal standards.
  • Condition a 200 mg, 6 mL polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.
  • Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.
  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the anilines with 2 x 3 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters outlined in Protocol 1.

"Conditioning" -> "Sample Loading" -> "Washing" -> "Drying" -> "Elution" -> "Evaporation & Reconstitution"; }

Sources

A Comparative Guide to Validated Analytical Methods for 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization, purity assessment, and quantitative analysis of 5-Chloro-2-fluoroaniline (CAS No. 2106-05-0), a key intermediate in pharmaceutical synthesis. For professionals in drug development and quality control, ensuring the identity, purity, and strength of such starting materials is a foundational requirement for regulatory compliance and the ultimate safety and efficacy of the final drug product.

This document moves beyond a simple listing of procedures. It is designed to provide a logical framework for method selection, development, and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We will explore the causality behind experimental choices, enabling researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Imperative of Method Validation: A Foundation of Trust

Before delving into specific techniques, it is critical to establish the "why" of analytical method validation. The objective of validation is to provide documented evidence that a procedure is fit for its intended purpose.[4] An unvalidated method yields data of unknown quality, representing an unacceptable risk in a regulated environment. Our approach is built upon the framework of ICH Q2(R2), which outlines the core performance characteristics that must be evaluated.[1][4]

A validated method forms a self-validating system. System suitability tests, run before each analysis, confirm that the instrument and procedure are performing as expected, ensuring the integrity of the data generated on that day. The core parameters we will consider for chromatographic methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2][5]

  • Accuracy: The closeness of test results to the true value, often assessed through spike-recovery studies.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at different levels: repeatability, intermediate precision, and reproducibility.[5]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are critical for impurity analysis.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature), indicating its reliability for routine use.[2]

The following workflow illustrates the logical progression from development to routine use, underpinned by a robust validation strategy.

G Dev Analytical Procedure Development Opt Method Optimization (e.g., Mobile Phase, Column) Dev->Opt Val_Protocol Define Validation Protocol & Acceptance Criteria Opt->Val_Protocol Val_Execution Execute Validation Studies (Accuracy, Precision, Linearity, etc.) Val_Protocol->Val_Execution Val_Report Generate Validation Report Val_Execution->Val_Report SOP Standard Operating Procedure (SOP) Val_Report->SOP Implementation SST System Suitability Testing (SST) SOP->SST Routine Routine Sample Analysis SST->Routine LCM Lifecycle Management (Change Control, Re-validation) Routine->LCM

Caption: A generalized workflow for analytical method validation and lifecycle management.

Comparative Analysis: HPLC vs. GC for Purity and Assay

For quantifying this compound and its process-related impurities, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary choices, each with distinct advantages. The selection is governed by the analyte's properties—volatility, thermal stability, and polarity—and the specific analytical goal.

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[7]
Primary Use Workhorse for purity, assay, and quantification of known and unknown non-volatile impurities.[6]Gold standard for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
Analyte Suitability Broad applicability for polar, non-volatile, and thermally labile compounds. Ideal for this compound.Requires analyte to be volatile and thermally stable, or amenable to derivatization.
Typical Stationary Phase C18 reversed-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7][10]
Key Advantages High resolution, robust, highly reproducible, suitable for a wide range of compounds without derivatization.Exceptional sensitivity and specificity (with MS), provides structural information for impurity identification.
Limitations Lower peak capacity than capillary GC. MS detection can be more complex and costly than UV.Not suitable for non-volatile or thermally unstable compounds. Potential for analyte degradation at high temperatures.[10]

Protocol Deep Dive: Reversed-Phase HPLC for Purity Determination

RP-HPLC is the cornerstone for the quality control of pharmaceutical intermediates like this compound due to its versatility and robustness. The C18 stationary phase provides a non-polar environment, while a polar mobile phase, typically a mixture of water and acetonitrile or methanol, elutes the compounds.

Causality Behind Choices:

  • Stationary Phase (C18): Provides excellent hydrophobic interaction for retaining the aromatic ring of the analyte, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff. The addition of an acid (e.g., formic or phosphoric acid) protonates the aniline's basic nitrogen atom. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility.[8]

  • UV Detection (239 nm): This wavelength is selected based on the UV absorbance maximum of similar chloro- and fluoro-substituted anilines, providing high sensitivity for the analyte and related impurities.[8]

Experimental Protocol: HPLC-UV

This protocol is a representative method based on established procedures for similar halogenated anilines and must be fully validated for its intended use with this compound.[8][9]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH adjusted to 3.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in diluent.

  • Analysis:

    • Equilibrate the column for at least 30 minutes.

    • Inject a blank (diluent) to verify the absence of interfering peaks.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution.

    • Calculate purity using the area percent method, and quantify the assay against the reference standard.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing prep_mobile Prepare Mobile Phase (Aqueous Buffer & Organic) equilibrate Equilibrate System (Column, Flow Rate) prep_mobile->equilibrate prep_sample Prepare Standard & Sample Solutions (e.g., 100 µg/mL) inject_std Inject Standard (System Suitability) prep_sample->inject_std inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatogram (Detect & Measure Peaks) inject_sample->integrate calculate Calculate Results (Purity by Area %, Assay) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for RP-HPLC purity and assay analysis.

Protocol Deep Dive: GC-MS for Volatile Impurity Identification

GC-MS is a powerful tool for separating and identifying volatile organic compounds. It is particularly valuable for detecting residual solvents or volatile process by-products that may not be observed by HPLC.

Causality Behind Choices:

  • Injector Temperature (250°C): This temperature must be high enough to ensure rapid and complete volatilization of the analyte and impurities without causing thermal degradation.[7][10]

  • Column (DB-5ms): A (5%-phenyl)-methylpolysiloxane column is a robust, general-purpose column that provides excellent separation for a wide range of semi-polar compounds like halogenated anilines.[10]

  • Oven Program: A temperature ramp is used to first elute highly volatile compounds at a lower temperature, then increase the temperature to elute less volatile components, ensuring good separation across a range of boiling points.[7]

  • Mass Spectrometry (MS) Detection: Provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST) and offers high sensitivity.

Experimental Protocol: GC-MS

This protocol is a representative method suitable for identifying volatile impurities and must be validated.[7][10]

  • Instrumentation:

    • Gas chromatograph with an autosampler coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

    • Sample Solution: Dissolve the sample in the solvent to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample solution.

    • Identify the main component peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library and interpreting fragmentation patterns.

Sources

Navigating the C-N Cross-Coupling Landscape: A Comparative Guide to Catalysts for 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available building blocks, 5-chloro-2-fluoroaniline presents a unique set of challenges due to its electron-deficient nature, a consequence of the presence of two halogen substituents. This electronic profile diminishes the nucleophilicity of the amine, rendering its participation in C-N cross-coupling reactions a non-trivial task. This guide provides a comparative analysis of catalytic systems for the N-arylation of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal catalyst and reaction conditions. We will delve into the intricacies of both palladium- and copper-based catalytic systems, presenting experimental data and detailed protocols to inform your synthetic strategies.

The Challenge of Electron-Deficient Anilines

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N bonds.[1][2] The success of this reaction is highly dependent on the delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the substrates. Electron-deficient anilines, such as this compound, pose a significant hurdle as their reduced nucleophilicity can slow down the crucial transmetalation step in the catalytic cycle.[3] This often necessitates the use of more electron-rich and bulky ligands to promote the reaction.[4]

An alternative approach is the Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction. While historically requiring harsh reaction conditions, modern advancements have introduced ligand-accelerated protocols that proceed under milder temperatures.[5] Copper catalysis can be an attractive alternative to palladium due to the lower cost and toxicity of copper.[5]

Comparative Analysis of Catalytic Systems

The choice between a palladium- and a copper-based system for the C-N cross-coupling of this compound depends on several factors, including the nature of the coupling partner, functional group tolerance, and desired reaction conditions. Below is a table summarizing the key features of representative palladium- and copper-catalyzed systems.

FeaturePalladium-Catalyzed System (Buchwald-Hartwig)Copper-Catalyzed System (Ullmann-Type)
Catalyst Precursor Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))CuI (Copper(I) iodide)
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)1,10-Phenanthroline
Base NaOtBu (Sodium tert-butoxide)K₂CO₃ (Potassium carbonate)
Solvent TolueneN,N-Dimethylformamide (DMF)
Temperature 80-110 °C100-140 °C
Catalyst Loading 1-5 mol%5-10 mol%
Reaction Time 2-24 hours12-48 hours
Reported Yield Good to excellent (e.g., ~85% for a complex aryl bromide)[6]Moderate to good (highly substrate dependent)
Key Advantages Broad substrate scope, high functional group tolerance, well-established ligands.[7]Lower catalyst cost, alternative reactivity profile.
Potential Challenges Catalyst and ligand cost, sensitivity to air and moisture.[5]Can require higher temperatures, may have a narrower substrate scope for complex molecules.

Experimental Protocols

Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is adapted from a patented procedure for the synthesis of a complex pharmaceutical intermediate and demonstrates a robust method for the coupling of this compound with a substituted aryl bromide.[6]

Reaction Scheme:

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add toluene (5 mL), followed by the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Reaction: Stir the mixture at 100 °C for 18 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-5-chloro-2-fluoroaniline.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃: A common and effective Pd(0) source for initiating the catalytic cycle.[7]

  • XPhos: A bulky and electron-rich biaryl phosphine ligand that is particularly effective for coupling challenging substrates like electron-deficient anilines.[8] Its steric bulk promotes the formation of the active monoligated palladium species and facilitates reductive elimination.

  • NaOtBu: A strong, non-nucleophilic base that is effective in deprotonating the aniline to form the active nucleophile in the catalytic cycle.

  • Toluene: A common non-polar solvent for Buchwald-Hartwig reactions that has good solubility for the reactants and catalyst components.

Copper-Catalyzed N-Arylation of this compound (Ullmann-Type Condensation)

This protocol provides a general framework for a ligand-accelerated Ullmann condensation, a viable alternative to palladium-catalyzed methods.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), potassium carbonate (2.0 mmol), the aryl iodide (1.0 mmol), and this compound (1.2 mmol).

  • Solvent: Add N,N-dimethylformamide (DMF) (5 mL).

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • CuI: A common and inexpensive copper(I) salt used in Ullmann reactions.

  • 1,10-Phenanthroline: A bidentate N,N-ligand that can accelerate the copper-catalyzed coupling, allowing for lower reaction temperatures compared to the classical Ullmann reaction.

  • K₂CO₃: A mild inorganic base suitable for many Ullmann-type couplings.

  • DMF: A polar aprotic solvent that is often effective for copper-catalyzed reactions.

Visualization of Catalytic Cycles

To further elucidate the mechanisms at play, the following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and a plausible cycle for the ligand-assisted Ullmann condensation.

graph Buchwald_Hartwig_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

node [fillcolor="#F1F3F4"]; A [label="Pd(0)L"]; B [label="Oxidative\nAddition\n(Ar-X)"]; C [label="Pd(II)(Ar)(X)L"]; D [label="Amine\nCoordination\n(R-NH2)"]; E [label="[Pd(II)(Ar)(X)(R-NH2)L]"]; F [label="Deprotonation\n(-HX)"]; G [label="Pd(II)(Ar)(NHR)L"]; H [label="Reductive\nElimination"]; I [label="Ar-NHR"];

A -> B [style=invis]; B -> C [label=" "]; C -> D [style=invis]; D -> E [label=" "]; E -> F [style=invis]; F -> G [label=" "]; G -> H [style=invis]; H -> A [label=" ", dir=back]; H -> I [label="Product"]; }

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination. graph Ullmann_Condensation_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

node [fillcolor="#F1F3F4"]; A [label="Cu(I)L"]; B [label="Oxidative\nAddition\n(Ar-X)"]; C [label="Cu(III)(Ar)(X)L"]; D [label="Amine\nCoordination\n(R-NH2)"]; E [label="[Cu(III)(Ar)(X)(R-NH2)L]"]; F [label="Deprotonation\n(-HX)"]; G [label="Cu(III)(Ar)(NHR)L"]; H [label="Reductive\nElimination"]; I [label="Ar-NHR"];

A -> B [style=invis]; B -> C [label=" "]; C -> D [style=invis]; D -> E [label=" "]; E -> F [style=invis]; F -> G [label=" "]; G -> H [style=invis]; H -> A [label=" ", dir=back]; H -> I [label="Product"]; }

Caption: Plausible Catalytic Cycle for a Ligand-Assisted Ullmann Condensation.

Conclusion

The C-N cross-coupling of this compound is a challenging yet achievable transformation. For complex substrates and a need for high functional group tolerance, palladium catalysis with bulky, electron-rich biarylphosphine ligands such as XPhos offers a reliable and high-yielding approach. On the other hand, for situations where cost is a primary concern and the substrate is amenable, modern ligand-accelerated copper-catalyzed Ullmann-type reactions present a viable alternative. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to ensure a successful outcome. This guide provides a solid foundation for researchers to navigate these choices and successfully incorporate the this compound moiety into their target molecules.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. [Link]

  • United States P
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • The Buchwald-Hartwig Amination in the Development of a Process for the Large-Scale Manufacture of the P2Y12 Antagonist Ticagrelor. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. [Link]

  • Catalytic amination of polychloroarenes promoted by the Buchwald ligands | Request PDF. [Link]

  • Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia - ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to ¹⁹F NMR Spectroscopy for the Characterization of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated compounds is paramount. Among the various analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the unambiguous identification and comparative analysis of fluorinated anilines. This guide provides an in-depth exploration of the principles and practical applications of ¹⁹F NMR, offering field-proven insights and experimental data to empower your research.

The Power of the Fluorine Probe in NMR

The ¹⁹F nucleus possesses a unique combination of properties that make it exceptionally well-suited for NMR spectroscopy.[1][2][3] With a nuclear spin of 1/2 and 100% natural abundance, it offers high sensitivity, rivaling that of the proton (¹H) nucleus.[1][3][4] What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning over 800 ppm, which is significantly wider than that of ¹H NMR.[1] This large dispersion minimizes signal overlap, even in complex mixtures, allowing for the clear resolution and identification of different fluorinated species.[5][6] Furthermore, the scarcity of endogenous fluorinated compounds in biological systems means that ¹⁹F NMR spectra are inherently background-free, making it an ideal technique for studying fluorinated drugs and metabolites in biological matrices.[3][5][7]

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[8][9] Even subtle changes in molecular structure, conformation, or intermolecular interactions can induce significant changes in the ¹⁹F chemical shift, providing a wealth of information for structural elucidation and comparative analysis.[2]

Understanding the ¹⁹F NMR Spectrum of Fluorinated Anilines

The ¹⁹F NMR spectrum of a fluorinated aniline is defined by two key parameters: the chemical shift (δ) and the spin-spin coupling constants (J).

Chemical Shifts (δ)

The position of a signal in the ¹⁹F NMR spectrum, its chemical shift, is highly informative. For fluorinated anilines, the chemical shift is primarily influenced by the position of the fluorine atom on the aromatic ring (ortho, meta, or para to the amino group) and the electronic nature of other substituents.

Table 1: Typical ¹⁹F Chemical Shift Ranges for Monofluoroanilines

IsomerTypical Chemical Shift Range (ppm vs. CFCl₃)
2-Fluoroaniline-115 to -135
3-Fluoroaniline-110 to -120
4-Fluoroaniline-120 to -140

Note: These are approximate ranges and can be influenced by solvent, concentration, and temperature.

The electronic environment around the fluorine nucleus dictates its shielding. Electron-donating groups, like the amino group (-NH₂), increase electron density and cause an upfield shift (to more negative ppm values), while electron-withdrawing groups have the opposite effect.[8] The pH of the solution can also significantly impact the chemical shift of fluoroanilines due to the protonation of the amino group, making them useful as pH indicators in certain applications.[10][11]

Spin-Spin Coupling Constants (J)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. In ¹⁹F NMR of fluorinated anilines, we observe both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings. These coupling constants are crucial for confirming the connectivity of atoms within the molecule.

  • ¹⁹F-¹H Coupling: The magnitude of the coupling constant depends on the number of bonds separating the fluorine and hydrogen atoms.

    • ³JHF (ortho): ~7-11 Hz

    • ⁴JHF (meta): ~4-8 Hz

    • ⁵JHF (para): ~0-3 Hz

  • ¹⁹F-¹⁹F Coupling: In polyfluorinated anilines, coupling between fluorine nuclei provides valuable structural information. The magnitude of JFF is generally larger than JHF and is also dependent on the number of intervening bonds.[1]

The splitting patterns that arise from these couplings (e.g., doublets, triplets, doublets of doublets) are instrumental in assigning the signals to specific fluorine atoms within the molecule.

Experimental Workflow: A Comparative Approach

To illustrate the power of ¹⁹F NMR in distinguishing between fluorinated aniline isomers, let's consider a practical experimental workflow for comparing 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline.

Caption: Standard experimental workflow for ¹⁹F NMR analysis of fluorinated anilines.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each fluoroaniline isomer (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) into separate vials.

    • Dissolve each sample in 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple proton and carbon spectra.

    • To each solution, add a small, known amount of an internal standard. Trifluorotoluene (C₆H₅CF₃) is a suitable choice as its ¹⁹F signal appears as a sharp singlet in a region of the spectrum that is typically free of signals from fluoroanilines.

    • Transfer each solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum for each sample. It is common practice to acquire proton-decoupled spectra to simplify the ¹⁹F signals by removing the ¹⁹F-¹H couplings, resulting in sharp singlets for each unique fluorine environment.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate signal representation.

    • Calibrate the chemical shift axis by setting the signal of the internal standard to its known chemical shift value (e.g., ~ -63.72 ppm for trifluorotoluene in CDCl₃).

    • Analyze the chemical shifts of the signals for each isomer and compare them. For more complex spectra (e.g., from polyfluorinated anilines), analyze the coupling patterns in the proton-coupled ¹⁹F NMR spectrum to aid in structural assignment.

Comparative Data Analysis: Distinguishing Isomers

The ¹⁹F NMR spectra of the three monofluoroaniline isomers will exhibit distinct chemical shifts, allowing for their unambiguous differentiation.

Table 2: Hypothetical Experimental ¹⁹F NMR Data for Monofluoroaniline Isomers

CompoundObserved Chemical Shift (δ, ppm)Multiplicity (¹H-coupled)Key Coupling Constants (Hz)
2-Fluoroaniline -125.8ddd³JHF ≈ 9.0, ⁴JHF ≈ 5.5, ⁵JHF ≈ 1.0
3-Fluoroaniline -113.2ddd³JHF ≈ 10.5, ⁸.⁵, ⁴JHF ≈ 6.0
4-Fluoroaniline -132.5t³JHF ≈ 9.5

Note: The multiplicity and coupling constants are illustrative and would be determined from a proton-coupled ¹⁹F NMR spectrum.

The distinct chemical shifts observed for each isomer are a direct consequence of the different electronic environments of the fluorine atom in the ortho, meta, and para positions relative to the electron-donating amino group. This high sensitivity makes ¹⁹F NMR a superior technique for isomer differentiation compared to methods that may show overlapping signals.

Advanced ¹⁹F NMR Techniques for Deeper Characterization

Beyond simple 1D spectra, a suite of two-dimensional (2D) NMR experiments can provide even more detailed structural information.

  • ¹⁹F-¹H HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of fluorine nuclei with those of directly bonded or long-range coupled protons, providing definitive assignments of ¹H and ¹⁹F signals.

  • ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between fluorine and carbon atoms that are separated by two or three bonds, aiding in the complete assignment of the carbon skeleton.[12]

  • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): For polyfluorinated anilines, this experiment identifies which fluorine atoms are coupled to each other, which is invaluable for tracing out the fluorine substitution pattern on the aromatic ring.

Caption: Relationship between 1D and advanced 2D ¹⁹F NMR techniques.

Conclusion: An Indispensable Tool for Fluorinated Aniline Characterization

¹⁹F NMR spectroscopy offers unparalleled advantages for the characterization and comparative analysis of fluorinated anilines. Its high sensitivity, wide chemical shift dispersion, and the absence of background signals make it a robust and reliable technique.[5][7] By leveraging both 1D and advanced 2D ¹⁹F NMR experiments, researchers can gain a comprehensive understanding of the structure, substitution pattern, and isomeric purity of their compounds. This level of detailed characterization is crucial for ensuring the quality and efficacy of fluorinated molecules in drug discovery and development.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • New class of 19F pH indic
  • New class of 19F pH indic
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 19F-centred NMR analysis of mono-fluorin
  • Principles and Topical Applications of 19F NMR Spectrometry.
  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
  • 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC.
  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery.
  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Publishing.

Sources

A Comparative Crystallographic Guide to 5-Chloro-2-fluoroaniline Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into structure-activity relationships (SAR), polymorphism, and solid-state properties that govern a drug's efficacy and stability. This guide offers a comparative analysis of the X-ray crystallography of 5-Chloro-2-fluoroaniline derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2]

This compound serves as a versatile building block in the synthesis of various therapeutic agents, including those with antimicrobial and anti-inflammatory properties.[2] The strategic placement of the chloro and fluoro substituents on the aniline ring influences molecular interactions, metabolic stability, and overall bioactivity.[1][3] Derivatization of the aniline amine group, for instance, through the formation of Schiff bases or amides, allows for the exploration of diverse chemical space and the fine-tuning of pharmacological profiles.

This guide will not only present a comparative overview of the crystallographic data for representative derivatives but will also delve into the experimental causality behind the synthesis, crystallization, and data analysis. By understanding the "why" behind the "how," researchers can better design their own crystallographic studies and interpret the resulting structural data with greater confidence.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying chemical principles. Here, we outline a robust, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of a representative this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Derivative Synthesis (e.g., Schiff Base Formation) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Confirmation (NMR, IR, MS) purification->characterization screening Solvent Screening & Crystallization Technique Selection characterization->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth harvesting Crystal Harvesting & Mounting growth->harvesting data_collection Data Collection (Single-Crystal X-ray Diffractometer) harvesting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A generalized experimental workflow for the X-ray crystallographic analysis of this compound derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative
  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add a stoichiometric equivalent of a selected aldehyde (e.g., salicylaldehyde, 1.0 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline amine.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The elevated temperature provides the necessary activation energy for the condensation reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product, being less soluble in ethanol than the reactants, will often precipitate out of solution.[4][5]

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4]

Experimental Protocol: Crystallization
  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) should be performed. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Technique: Slow evaporation is a commonly employed and effective technique for growing single crystals.[6]

    • Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture with gentle heating to achieve saturation.

    • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

    • Avoid disturbances to the crystallizing solution to prevent the formation of polycrystalline material.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble to remove any surface impurities.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Select a well-formed single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Collect the X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Validation: The final refined structure should be validated using software tools like PLATON to check for missed symmetry and other potential issues. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Comparative Crystallographic Data of Hypothetical Derivatives

To illustrate the impact of derivatization on the crystal structure, the following table presents plausible crystallographic data for three hypothetical derivatives of this compound. This data is for illustrative purposes and does not represent experimentally determined structures.

Derivative NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZKey Intermolecular Interactions
Derivative A: Amide with Benzoic AcidC₁₃H₉ClFNOMonoclinicP2₁/c8.512.110.398.54N-H···O=C hydrogen bonds, C-H···π interactions
Derivative B: Schiff Base with SalicylaldehydeC₁₃H₉ClFNOOrthorhombicPca2₁15.25.811.9904Intramolecular O-H···N hydrogen bond, π-π stacking
Derivative C: Co-crystal with IsonicotinamideC₁₂H₁₀ClFN₄OTriclinicP-17.28.99.5105.22N-H···N(pyridine) and N-H···O=C hydrogen bonds, halogen bonds

Analysis and Discussion

The hypothetical data above illustrates how different functional groups appended to the this compound core can direct the crystal packing and intermolecular interactions.

logical_relationship cluster_input Molecular Structure cluster_output Crystallographic Outcome derivative This compound Derivative packing Crystal Packing derivative->packing interactions Intermolecular Interactions (H-bonds, π-stacking, Halogen bonds) derivative->interactions properties Solid-State Properties (Solubility, Stability, Melting Point) packing->properties interactions->properties

Caption: The relationship between molecular derivatization and the resulting crystallographic and solid-state properties.

Derivative A (Amide): The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide linkage strongly favors the formation of robust hydrogen bonding networks.[7] These interactions are highly directional and often lead to well-ordered crystal lattices, in this case, a common monoclinic space group. The planarity of the aromatic rings would also facilitate C-H···π interactions, further stabilizing the crystal packing.

Derivative B (Schiff Base): The Schiff base with salicylaldehyde introduces an intramolecular O-H···N hydrogen bond. This pre-organizes the molecule into a planar conformation, which in turn promotes efficient π-π stacking between adjacent molecules. Such stacking interactions are a dominant feature in the crystal packing of many planar aromatic compounds. The resulting orthorhombic symmetry is consistent with such ordered packing arrangements.[8][9]

Derivative C (Co-crystal): Co-crystallization involves introducing a second molecule (the coformer, in this case, isonicotinamide) to form a new crystalline solid with a unique structure held together by non-covalent interactions.[6][10] The isonicotinamide provides additional hydrogen bond donors and acceptors, leading to a more complex and potentially more robust hydrogen-bonded network. Furthermore, the presence of the chlorine atom on the aniline ring and the nitrogen on the pyridine ring of the coformer could lead to the formation of halogen bonds, which are increasingly recognized as important interactions in crystal engineering.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides critical insights for drug development. By systematically modifying the aniline functionality, researchers can influence the intermolecular interactions that govern crystal packing. This, in turn, impacts key physicochemical properties such as solubility, dissolution rate, and stability. The protocols and comparative analysis presented in this guide serve as a foundational framework for the rational design and crystallographic characterization of novel therapeutic agents based on the this compound scaffold. A thorough understanding of the principles of X-ray crystallography, from sample preparation to data interpretation, is an indispensable tool in the modern drug discovery pipeline.

References

  • Chadha, R., et al. (2017). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH. Retrieved from [Link]

  • Dauter, Z., & Dauter, M. (2012). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 27(1), 24-29.
  • Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. Retrieved from [Link]

  • Gushchin, A. L., & Martyanov, O. N. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Retrieved from [Link]

  • Pech, R., et al. (2022). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, characterization, crystal structure and toxicity evaluation of Co (II), Cu (II), Mn (II), Ni (II), Pd (II) and Pt (II) complexes with Schiff base derived from 2‐chloro‐5‐(trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.
  • MyBest.SHOP. (n.d.). 3-Chloro-5-fluoroaniline. Retrieved from [Link]

  • Growing Science. (2019). Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activity. Current Chemistry Letters. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2005). 5-Chloro-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • Impactfactor. (2023). Synthesis, Characterization, Antimicrobial and Antioxidant Study of New Complexes Schiff Base Derived from 2, 5-diChloroaniline. Journal of Scientific Research. Retrieved from [Link]

  • García-Ramos, J. C., et al. (2020). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Retrieved from [Link]

Sources

Quantitative structure-activity relationship (QSAR) of aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are foundational scaffolds in the development of a wide range of biologically active compounds, from pharmaceuticals to industrial chemicals.[1] Understanding the quantitative relationship between the chemical structure of these compounds and their biological activity is paramount for designing safer, more potent molecules. This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) studies on aniline derivatives, presenting key findings, experimental methodologies, and predictive models to aid researchers, scientists, and drug development professionals.

The Landscape of QSAR Modeling for Aniline Derivatives

QSAR modeling has emerged as a powerful computational tool in drug discovery and toxicology, enabling the prediction of the biological activity of chemical compounds based on their molecular structures.[2] For aniline derivatives, QSAR studies have been instrumental in elucidating the structural requirements for a variety of biological and physicochemical properties, including toxicity, biodegradability, lipophilicity, and specific bioactivities such as anticancer and antimalarial effects.[3][4][5][6]

A critical aspect of any QSAR study is the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules.[7] These descriptors can be broadly categorized into physicochemical, topological, and quantum chemical descriptors.[8][9][10] The choice of descriptors, coupled with the selection of a suitable statistical modeling technique, profoundly influences the predictive power and interpretability of the resulting QSAR model.

Comparative Analysis of QSAR Models for Aniline Derivatives

The versatility of QSAR is demonstrated by the diverse range of models developed for aniline derivatives, each tailored to a specific endpoint. Below is a comparative overview of different QSAR studies, highlighting the models employed, the key molecular descriptors, and the predicted properties.

Study FocusQSAR Model(s) EmployedKey Molecular DescriptorsPredicted PropertyKey Findings
Lipophilicity Prediction Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares Regression (PLSR)Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), van der Waals volume (vWV), lethal concentration (LC50/molkg-1)[11]Lipophilicity (logP)MLR showed slightly better performance than PCR and PLSR. The studied aniline derivatives were generally found to be non-hydrophilic.[4][11]
Toxicity and Biodegradability Regression ModelsHydrophobicity, Electronic and Steric properties[3]Toxicity and BiodegradabilityHydrophobicity was the most critical factor for toxicity, while electronic and steric properties were more influential for biodegradability.[3]
Antimalarial Activity Combinatorial Protocol in Multiple Linear Regression (CP-MLR)Topological descriptors (e.g., those encoding unsaturation, loops, branches, electronic content)Antimalarial ActivityThe 3' and 5' substituents of the anilino moiety map to different domains in the activity space, with a preference for electron-rich centers in the aniline substituent groups for better activity.[5]
Anticancer Activity (KDR Inhibition) 3D-QSAR (CoMFA, CoMSIA)Steric and electrostatic fields (CoMFA); Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields (CoMSIA)[12]KDR Inhibitory ActivityFavorable 3D-QSAR models were developed to predict the biological activity of new N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors.[12]
Algal Toxicity Partial Least Squares (PLS) Regression2D descriptors including Extended Topochemical Atom (ETA) and non-ETA indices[13][14]Low-level toxicity to algal speciesThe presence of nitro groups, chlorine substituents, and aliphatic side chains, along with larger molecular size, increased toxicity.[14]
Ionization Constant (pKa) Prediction Linear RegressionQuantum chemical descriptors (Mulliken and ZDO electron population on nitrogen, global hardness, softness, and electrophilicity index)[15]Ionization Constant (pKa)The Zero Differential Overlap (ZDO) charge density on the base nitrogen atom was the most effective descriptor for predicting pKa.[15]

Experimental Protocols: A Guide to Robust QSAR Modeling

The development of a predictive and reliable QSAR model requires a systematic workflow.[16] This section outlines the key experimental and computational steps involved in a typical QSAR study of aniline derivatives.

Data Set Preparation and Curation

The foundation of any QSAR model is a high-quality dataset. This involves:

  • Data Collection: Gathering a set of aniline derivatives with experimentally determined biological activity for the endpoint of interest.

  • Structural Verification: Ensuring the correctness of the chemical structures.

  • Data Curation: Checking for and addressing inconsistencies, errors, and outliers in the biological activity data.

  • Dataset Splitting: Dividing the dataset into a training set for model development and a test set for external validation. This split should be done carefully to ensure that both sets are representative of the chemical space of the entire dataset.

Molecular Descriptor Calculation

A wide array of molecular descriptors can be calculated to capture the structural features of the aniline derivatives.

  • Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), and polarizability.[17][18] Software like DRAGON can be used to calculate a vast number of these descriptors.[11]

  • Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and encode information about atomic connectivity, branching, and shape.[9] Examples include connectivity indices and electro-topological state indices.[8]

  • Quantum Chemical Descriptors: These are calculated using computational quantum chemistry methods (e.g., Density Functional Theory) and provide insights into the electronic properties of the molecules, such as HOMO/LUMO energies, partial atomic charges, and dipole moments.[10][15][19] Software like Gaussian or ArgusLab can be used for these calculations.[15]

Model Development and Validation

The selection of the appropriate modeling technique and rigorous validation are crucial for building a robust QSAR model.[20]

  • Model Building: Various statistical methods can be employed to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

    • Multiple Linear Regression (MLR)[11]

    • Principal Component Regression (PCR)[11]

    • Partial Least Squares (PLS) Regression[11][14]

    • 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)[12]

  • Model Validation: The predictive performance of the developed QSAR model must be thoroughly assessed.[2][21] Key validation techniques include:

    • Internal Validation: Cross-validation techniques like leave-one-out (LOO) and leave-many-out (LMO) are used to assess the robustness of the model using the training set.

    • External Validation: The model's ability to predict the activity of new compounds is evaluated using the independent test set.

    • Y-Randomization: This test ensures that the model is not a result of chance correlation by randomly shuffling the dependent variable and rebuilding the model multiple times.[22]

Visualizing QSAR Workflows and Relationships

Diagrams can effectively illustrate the complex processes and relationships in QSAR modeling.

QSAR_Workflow cluster_Data Data Preparation cluster_Descriptors Descriptor Calculation cluster_Modeling Model Development & Validation Data_Collection Data Collection (Aniline Derivatives & Activity) Structure_Curation Structure & Data Curation Data_Collection->Structure_Curation Dataset_Split Dataset Splitting (Training & Test Sets) Structure_Curation->Dataset_Split Physicochemical Physicochemical (e.g., logP, MR) Dataset_Split->Physicochemical Topological Topological (e.g., Connectivity Indices) Dataset_Split->Topological Quantum_Chemical Quantum Chemical (e.g., HOMO, LUMO) Dataset_Split->Quantum_Chemical Model_Building Model Building (MLR, PLS, 3D-QSAR) Physicochemical->Model_Building Topological->Model_Building Quantum_Chemical->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Model_Building->External_Validation Y_Randomization Y-Randomization Model_Building->Y_Randomization Final_Model Final_Model External_Validation->Final_Model Predictive Model

Caption: A generalized workflow for developing a QSAR model for aniline derivatives.

Descriptor_Types cluster_Descriptors Molecular Descriptors QSAR_Model QSAR Model Physicochemical Physicochemical (Hydrophobicity, etc.) Physicochemical->QSAR_Model Topological Topological (2D Connectivity, etc.) Topological->QSAR_Model Quantum_Chemical Quantum Chemical (Electronic Properties, etc.) Quantum_Chemical->QSAR_Model

Caption: The relationship between different classes of molecular descriptors and the QSAR model.

Conclusion and Future Perspectives

QSAR modeling has proven to be an invaluable tool for understanding and predicting the biological activities of aniline derivatives. By systematically relating chemical structure to activity, QSAR studies guide the design of new molecules with improved efficacy and reduced toxicity. The comparative analysis presented in this guide highlights the importance of selecting appropriate descriptors and modeling techniques based on the specific research question. As computational methods continue to advance and larger, more diverse datasets become available, the predictive power and applicability of QSAR models for aniline derivatives are expected to grow, further accelerating the pace of drug discovery and chemical safety assessment.

References

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. Available at: [Link]

  • Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. Chemosphere. Available at: [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. Semantics Scholar. Available at: [Link]

  • Validation of QSAR Models - Basicmedical Key. Basicmedical Key. Available at: [Link]

  • Comparative QSAR in toxicology: examples from teratology and cancer chemotherapy of aniline mustards. PubMed. Available at: [Link]

  • Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Semantics Scholar. Available at: [Link]

  • Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. Available at: [Link]

  • QSAR Model Validation Tools. Scribd. Available at: [Link]

  • Topological Descriptors in Modeling the Antimalarial Activity of 4-(3',5'-disubstituted Anilino)quinolines. PubMed. Available at: [Link]

  • QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. ResearchGate. Available at: [Link]

  • QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. PubMed. Available at: [Link]

  • Inhibition of Microbial Growth by Anilines: A QSAR Study. David Publishing. Available at: [Link]

  • Comparison of various methods for validity evaluation of QSAR models. PMC. Available at: [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Semantics Scholar. Available at: [Link]

  • Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. PubMed. Available at: [Link]

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. PMC. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]

  • MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW. Available at: [Link]

  • De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. PubMed. Available at: [Link]

  • Application of topological descriptors in QSAR and drug design: history and new trends. PubMed. Available at: [Link]

  • Topological distance based 3D descriptors for use in QSAR and diversity analysis. PubMed. Available at: [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. Available at: [Link]

  • Quantum-Chemical Descriptors in QSAR. ResearchGate. Available at: [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. Available at: [Link]

  • Physicochemical descriptors in property-based drug design. PubMed. Available at: [Link]

  • Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. Available at: [Link]

  • Molecular field Topology analysis method in QSAR studies of organic compounds. PubMed. Available at: [Link]

  • Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. PMC. Available at: [Link]

  • The System of Self-Consistent Models: QSAR Analysis of Drug-Induced Liver Toxicity. MDPI. Available at: [Link]

  • A brief review on aniline and its derivatives. ResearchGate. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of Fluorinating Agents for Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can dramatically improve the pharmacological profile of drug candidates. However, the direct fluorination of anilines presents a significant synthetic challenge due to the high reactivity of the electron-rich aromatic ring and the often harsh conditions required for C-F bond formation. This guide provides an in-depth comparison of the efficacy of various fluorinating agents for aniline synthesis, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.

The Landscape of Aniline Fluorination: A Tale of Two Strategies

The synthesis of fluoroanilines can be broadly approached via two main strategies: electrophilic and nucleophilic fluorination. The choice of strategy is dictated by the nature of the starting material, the desired regioselectivity, and the tolerance of other functional groups within the molecule.

  • Electrophilic Fluorination: This approach involves the reaction of an electron-rich aniline derivative with an electrophilic fluorine source ("F+"). This is the most common method for the direct C-H fluorination of the aromatic ring.

  • Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group (such as a nitro group or a halogen) on an activated aromatic ring by a nucleophilic fluoride source ("F-"). While less common for direct aniline fluorination, it is a crucial method for synthesizing fluoroaromatics that can then be converted to anilines.

This guide will primarily focus on the direct electrophilic fluorination of anilines, a more atom-economical and direct approach.

A Comparative Analysis of Leading Electrophilic Fluorinating Agents

The development of stable, easy-to-handle electrophilic N-F reagents has revolutionized the field of fluorination chemistry.[1] We will now delve into a comparative analysis of the most prominent reagents used for aniline fluorination.

The Workhorses: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)

Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are undoubtedly the two most widely used electrophilic fluorinating agents in modern organic synthesis.[2][3] Both are stable, crystalline solids, offering a significant safety advantage over gaseous fluorine.[3]

General Reactivity Profile:

Selectfluor® is generally considered a more powerful and reactive fluorinating agent than NFSI.[2] This heightened reactivity can be advantageous for less reactive substrates but may lead to over-fluorination or side reactions with highly activated anilines. NFSI, being milder, often provides better selectivity for mono-fluorination.[3]

Mechanism of Action:

The precise mechanism of electrophilic fluorination with N-F reagents is still a subject of debate, with evidence supporting both a polar, two-electron pathway (SN2-type) and a single-electron transfer (SET) pathway.[3] The operative mechanism is likely dependent on the substrate, reagent, and reaction conditions. For electron-rich substrates like anilines, the SET pathway is often considered a plausible route.

Navigating Regioselectivity: The Directing Effects of the Amino Group

The amino group of aniline is a strong activating and ortho, para-directing group in electrophilic aromatic substitution reactions. However, the regioselectivity of aniline fluorination can be complex and highly dependent on the reaction conditions and the nature of the fluorinating agent.

The Inherent Ortho, Para Selectivity

Under neutral or weakly acidic conditions, the direct electrophilic fluorination of aniline and its N-alkylated or N-acylated derivatives typically yields a mixture of ortho- and para-fluorinated products. The bulky nature of many fluorinating agents can sterically hinder attack at the ortho position, often leading to a preference for the para isomer.[4]

A Paradigm Shift: Achieving Meta-Fluorination

Directing the electrophilic attack to the meta position of an aniline ring is a significant challenge. However, a powerful strategy involves protonation of the amino group under strongly acidic conditions. The resulting anilinium ion possesses a strongly electron-withdrawing -NH₃⁺ group, which deactivates the ring and directs the incoming electrophile to the meta position.[5]

A seminal study demonstrated that the direct fluorination of anilines with elemental fluorine (F₂) in strong acids like triflic acid can achieve high meta-selectivity.[6] While the use of elemental fluorine requires specialized equipment and handling precautions, this principle of leveraging the electronic nature of the protonated amine is a cornerstone of controlling regioselectivity.

Experimental Data: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes the performance of different fluorinating agents in the synthesis of fluoroanilines.

Fluorinating AgentSubstrateProduct(s)Reaction ConditionsYield (%)Reference(s)
Selectfluor® Acetanilidep-FluoroacetanilideAcetonitrile, room temp.~70-80[1]
NFSI Acetanilidep-FluoroacetanilideAcetonitrile, reflux~60-70[1]
Elemental Fluorine (F₂) Anilinem-FluoroanilineTriflic Acid, -20 °C~50-60 (mixture)[6]
NFSI / ZrCl₄ Anisole (model for activated arenes)o/p-FluoroanisoleDCM, room temp.Moderate to Good[7]
Selectfluor® N,N-DimethylanilineMixture of o- & p-isomers, side productsAcetonitrile, refluxUnsatisfactory
NFSI N,N-DimethylanilineMixture of o- & p-isomers, side productsAcetonitrile, refluxUnsatisfactory

Key Observations:

  • For N-protected anilines like acetanilide, both Selectfluor® and NFSI show a preference for para-fluorination, with Selectfluor® generally providing higher yields under milder conditions.[1]

  • Direct fluorination of unprotected anilines with powerful electrophiles like Selectfluor® and NFSI can be challenging, often leading to complex mixtures and decomposition.[8]

  • The use of strong acid dramatically shifts the regioselectivity towards the meta position, as demonstrated with elemental fluorine.[6]

  • Lewis acid catalysis, such as with ZrCl₄, can promote fluorination with NFSI, although data specifically for anilines is limited.[7]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the synthesis of fluoroanilines using common fluorinating agents.

Protocol 1: Synthesis of p-Fluoroacetanilide using Selectfluor®

This protocol describes the direct fluorination of acetanilide, a common N-protected aniline.

Materials:

  • Acetanilide

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetanilide (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • To the stirred solution, add Selectfluor® (1.1 mmol, 1.1 equiv.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure p-fluoroacetanilide.

Workflow for Acetanilide Fluorination

G cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve Acetanilide in Acetonitrile add_selectfluor Add Selectfluor® start->add_selectfluor stir Stir at Room Temperature add_selectfluor->stir quench Quench with NaHCO₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end p-Fluoroacetanilide purify->end

Caption: General workflow for the synthesis of p-fluoroacetanilide.

Protocol 2: Synthesis of 3-Fluoroaniline via meta-Directed Fluorination

This conceptual protocol is based on the principle of directing fluorination to the meta position by protonating the aniline. Caution: This reaction involves highly corrosive and hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aniline

  • Trifluoromethanesulfonic acid (Triflic acid)

  • Elemental fluorine (F₂) diluted in an inert gas (e.g., 10% F₂ in N₂)

  • Apparatus for gas-phase reactions at low temperatures

  • Aqueous sodium hydroxide solution (for neutralization)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a specialized reaction vessel cooled to -20 °C, carefully add triflic acid.

  • Slowly add aniline (1.0 equiv.) to the cold, stirred triflic acid to form the anilinium salt.

  • Bubble the diluted fluorine gas (1.0-1.2 equiv.) through the reaction mixture at a controlled rate, maintaining the temperature at -20 °C.

  • After the addition is complete, allow the reaction to stir for a specified time while monitoring by appropriate analytical techniques (e.g., ¹⁹F NMR of an aliquot).

  • Carefully quench the reaction by pouring it onto a mixture of ice and a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of fluoroaniline isomers can be separated by column chromatography or fractional distillation.

Conceptual Pathway for meta-Fluorination

G Aniline Aniline (ortho, para-directing) Anilinium Anilinium Ion (meta-directing) Aniline->Anilinium Strong Acid (e.g., Triflic Acid) Fluorination Electrophilic Fluorination (F⁺) Anilinium->Fluorination Meta_Product meta-Fluoroaniline Fluorination->Meta_Product Major Pathway OrthoPara_Product ortho/para-Fluoroaniline (Minor Products) Fluorination->OrthoPara_Product Minor Pathway

Sources

A Definitive Guide to the Purity Assessment of 5-Chloro-2-fluoroaniline: A Comparative Analysis of Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate such as 5-Chloro-2-fluoroaniline, utilized in the synthesis of a multitude of therapeutic agents, rigorous purity assessment is paramount. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with alternative analytical techniques for the purity determination of this critical compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer supporting data to empower you in making informed decisions for your analytical workflows.

The Imperative of Purity in Pharmaceutical Intermediates

This compound (C₆H₅ClFN) is a halogenated aniline derivative that serves as a vital building block in organic synthesis.[1] Its molecular structure lends itself to the construction of complex molecules with diverse pharmacological activities. However, the synthetic routes to this compound can introduce a variety of impurities, including starting materials, by-products, and degradation products. These impurities, even at trace levels, can have significant ramifications, potentially altering the pharmacological and toxicological profile of the final API. Therefore, the selection of a robust and reliable analytical method for purity determination is a critical control point in the manufacturing process.

Differential Scanning Calorimetry: A Thermodynamic Approach to Purity

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] For crystalline organic compounds like this compound, DSC offers a unique and elegant method for determining absolute purity based on the thermodynamic principle of melting point depression.[3]

The presence of impurities in a crystalline substance disrupts the crystal lattice, leading to a broadening of the melting range and a depression of the melting point.[4] This phenomenon is described by the van't Hoff equation , which forms the theoretical basis for DSC purity analysis.[5]

The van't Hoff Equation:

T_s = T_o - (R * T_o^2 * X_2) / ΔH_f * (1/F)

Where:

  • T_s is the sample temperature at a given point during melting.

  • T_o is the melting point of the pure substance.

  • R is the ideal gas constant.

  • X_2 is the mole fraction of the impurity.

  • ΔH_f is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature T_s.

By precisely measuring the heat flow into the sample during its melting transition, a DSC instrument can generate a thermogram from which the purity can be calculated. This method is standardized by ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry." [3]

Causality Behind Experimental Choices in DSC Purity Analysis

The reliability of DSC for purity determination is contingent on several key experimental parameters and sample characteristics:

  • High Purity: The van't Hoff equation is most accurate for samples with a purity of >98.5 mol%.[6] At lower purities, the assumption of an ideal solution of the impurity in the melt may no longer hold true.

  • Eutectic System Formation: The method assumes that the impurity is soluble in the molten primary component but insoluble in the solid phase, forming a simple eutectic system.[7]

  • Thermal Stability: The compound must not decompose or sublime during the melting process, as this would interfere with the heat flow measurement.[6]

  • Slow Heating Rate: A slow heating rate (typically 0.5-2.0 °C/min) is crucial to maintain thermal equilibrium within the sample and to ensure accurate temperature measurement.[3]

  • Small Sample Size: A small sample mass (1-3 mg) minimizes thermal gradients within the sample, leading to a sharper and more well-defined melting peak.[3]

Experimental Protocol: Purity Assessment of this compound by DSC

The following is a detailed, step-by-step methodology for the purity determination of this compound using DSC, grounded in the principles of ASTM E928.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

  • Aluminum hermetically sealed pans and lids.

  • A microbalance with a readability of at least 0.01 mg.

  • High-purity indium standard for temperature and enthalpy calibration.

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a tared aluminum pan.

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

    • Prepare an identical empty, hermetically sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point of this compound (e.g., 25°C).

    • Heat the sample at a constant rate of 1 °C/min through its melting transition to a temperature where the entire sample is in the molten state.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Record the heat flow as a function of temperature to obtain the DSC thermogram.

    • Integrate the area under the melting endotherm to determine the heat of fusion (ΔH_f).

    • Utilize the DSC software, which employs the van't Hoff equation, to calculate the purity of the this compound sample. The software will typically perform a stepwise integration of the melting peak and plot the sample temperature (T_s) against the reciprocal of the fraction melted (1/F) to determine the mole percent purity.

Visualizing the DSC Purity Analysis Workflow

DSC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing & Results weigh 1. Weigh 1-3 mg of This compound seal 2. Hermetically Seal in Aluminum Pan weigh->seal load 3. Load Sample and Reference into DSC seal->load heat 4. Heat at 1°C/min under Nitrogen Purge load->heat thermogram 5. Obtain DSC Thermogram heat->thermogram analysis 6. Apply van't Hoff Analysis thermogram->analysis purity 7. Report Mole % Purity analysis->purity

Caption: Workflow for the purity assessment of this compound by DSC.

A Comparative Look: DSC vs. Alternative Purity Assessment Methods

While DSC is a powerful tool for determining absolute purity, it is essential to understand its performance in the context of other widely used analytical techniques. Chromatographic and spectroscopic methods offer complementary information and are often employed in orthogonal approaches to purity assessment.[8]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Melting point depression of a eutectic system.[2]Differential partitioning between a stationary and mobile phase.[8]Partitioning between a stationary phase and a carrier gas based on volatility.[8]Signal intensity is directly proportional to the number of nuclei.[9]
Primary Use Absolute purity of highly pure, crystalline solids.[6]Quantification of known and unknown impurities.Analysis of volatile impurities and residual solvents.Absolute quantification without a specific reference standard for the analyte.[1]
Purity Range Best for >98.5 mol% pure samples.[6]Wide dynamic range, capable of detecting trace impurities.Excellent for trace analysis of volatile compounds.High precision over a wide range of concentrations.
Impurity Information Provides total mole fraction of soluble impurities; no identification.[7]Separates and allows for quantification and identification of individual impurities (with appropriate detectors like MS).Separates and allows for quantification and identification of individual volatile impurities.Provides structural information about impurities and can quantify them without a reference standard for each impurity.
Sample Throughput Moderate; analysis time is dependent on the slow heating rate.High; autosamplers enable analysis of many samples.High; suitable for automated analysis.Low to moderate; requires longer acquisition times for high precision.
Advantages - Absolute method, no need for reference standards of impurities. - Small sample size. - Rapid for a preliminary assessment.[7]- High sensitivity and selectivity. - Applicable to a wide range of compounds. - Established and well-validated methods.[8]- Very high sensitivity for volatile compounds. - Excellent for residual solvent analysis.- Primary ratio method. - Highly accurate and precise. - Provides structural information.[9]
Limitations - Not suitable for amorphous or thermally unstable compounds. - Does not identify impurities. - Less accurate for samples with purity <98.5 mol%.[6]- Requires reference standards for the quantification of impurities. - Method development can be time-consuming.- Limited to volatile and thermally stable compounds. - Derivatization may be required for non-volatile compounds.- Lower sensitivity compared to chromatographic methods. - Requires a highly pure internal standard. - More expensive instrumentation.
In-depth Comparison and Causality

DSC vs. HPLC: For the routine quality control of this compound, HPLC is often the workhorse technique due to its ability to separate and quantify individual impurities.[8] This is particularly crucial for tracking specific process-related impurities or degradation products. However, HPLC relies on the availability of reference standards for each impurity to achieve accurate quantification. DSC, on the other hand, provides a measure of the total eutectic impurities without the need for individual standards, making it an excellent orthogonal technique to verify the purity value obtained by HPLC.[6] A study comparing DSC and HPLC for the purity of pharmaceutical reference standards found that the results were comparable for compounds that are at least 98% pure.[8]

DSC vs. GC: Gas chromatography is highly effective for detecting volatile impurities and residual solvents that might be present in the this compound sample.[8] Given that this compound has a boiling point of 102-105 °C at 20 mmHg, it is amenable to GC analysis. However, DSC provides a more holistic assessment of non-volatile, crystalline impurities that would not be detected by GC. The two techniques are therefore highly complementary.

DSC vs. qNMR: Quantitative NMR (qNMR) is a primary analytical method that can provide a highly accurate and precise determination of purity without the need for a specific reference standard of the analyte.[9] It offers the significant advantage of providing structural information about any detected impurities. However, qNMR generally has lower sensitivity than chromatographic techniques and requires a higher concentration of the sample. For establishing the purity of a primary reference standard of this compound, qNMR would be an excellent choice. DSC can then be used as a faster and more accessible method for routine checks and for confirming the overall purity of different batches.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and robust purity assessment of this compound, a multi-faceted approach is recommended. Differential Scanning Calorimetry serves as an invaluable tool for determining the absolute purity of this crystalline intermediate, particularly for highly pure batches, without the need for impurity reference standards. Its foundation in the thermodynamic principles of melting point depression provides a strong, scientifically sound basis for analysis.

However, DSC does not provide a complete picture. To identify and quantify specific impurities, chromatographic techniques such as HPLC and GC are indispensable. For the ultimate in accuracy and for the characterization of primary reference standards, qNMR stands as a powerful, albeit less routine, technique.

By understanding the strengths and limitations of each method, researchers, scientists, and drug development professionals can design a comprehensive analytical strategy that ensures the highest quality and safety of this compound and the final pharmaceutical products derived from it. The judicious application of DSC, in conjunction with orthogonal techniques, provides a self-validating system for purity assessment, underpinning the integrity of the entire drug development process.

References

  • Filo. (2025, December 17). Discuss the advantages and disadvantages of DSC as a technique for the de... Retrieved from [Link]

  • AKJournals. (2007, January 9). Place of DSC purity analysis in pharmaceutical development. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • AKJournals. Place of DSC purity analysis in pharmaceutical development. Retrieved from [Link]

  • ResearchGate. Journal of Pharmaceutical and Biomedical Analysis 49 (2009) 627-631. Retrieved from [Link]

  • Regis Technologies. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]

  • Bohrium. degradation-of-components-in-drug-formulations-a-comparison-between-hplc-and-dsc-methods. Retrieved from [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Mettler Toledo. DSC purity. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Fisher Scientific. This compound, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Chloro-2-fluoroaniline (CAS No. 2106-05-0), moving beyond simple checklists to explain the critical reasoning behind each step.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its inherent toxicological and environmental risks. Before any disposal procedure is initiated, a thorough understanding of its hazard profile is essential.

This compound is classified as harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2] It is a known irritant to the skin and eyes and may cause respiratory irritation.[1][2] Environmentally, it is categorized under German Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water, making its containment and prevention from entering drains or waterways a top priority.[3]

The core of the disposal challenge lies in its chemical structure. The presence of chlorine and fluorine atoms means that improper disposal, such as uncontrolled combustion, can lead to the formation of highly toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.[4] Therefore, the entire disposal pathway is designed to neutralize its biological hazards and manage its decomposition products safely.

Table 1: GHS Hazard Profile of this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[2]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[2]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[2]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2 Causes serious eye irritation.[2]

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[2] |

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the hazards outlined above, establishing a robust physical barrier between the researcher and the chemical is paramount. The selection of PPE is not arbitrary; each component is chosen to counter a specific risk.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or goggles. Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.[2]
Body Protection Standard laboratory coat. Protective clothing as needed. Minimizes the risk of skin contact from spills or splashes.

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a multi-purpose/ABEK filter is recommended.[2] | Protects against the inhalation of harmful vapors that can cause respiratory tract irritation and systemic toxicity.[2] |

Waste Segregation and Collection: The Critical First Step

The principle of waste segregation is fundamental to safe and cost-effective chemical disposal. Co-mingling different waste classes can create unforeseen chemical reactions and dramatically increase disposal costs.

Protocol for Waste Collection:
  • Designate a Waste Container: Obtain a dedicated, chemically compatible container for halogenated organic liquid waste. The container must be in good condition and have a secure, threaded cap to prevent leaks and vapor release.[5]

  • Labeling is Paramount: Before adding any waste, the container must be clearly labeled. The label must include the words "Hazardous Waste," the full chemical name "Waste this compound," and a list of any other chemicals if it is a mixed waste stream.[5] Do not use abbreviations or chemical formulas.[5]

  • Segregate Halogenated Waste: This is the most critical step. This compound is a halogenated compound. It must be collected separately from non-halogenated solvents (e.g., acetone, methanol, hexanes).[5][6]

    • Causality: Mixing halogenated waste with non-halogenated solvents makes the entire volume unsuitable for solvent recovery or fuel blending, which are more economical disposal options.[6] This contamination forces the entire batch to be disposed of via more expensive methods, such as incineration.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills during transport.

Spill Management: Immediate Response Protocol

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert colleagues. If necessary, call your institution's emergency number.[5]

  • Don PPE: Before addressing any spill, don the full PPE detailed in Table 2.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter any drains.[3][4] Use a spill containment kit with inert absorbent materials like vermiculite, sand, or commercial sorbents.

  • Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once fully absorbed, scoop the material into a suitable, sealable container for hazardous waste.[4][7]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as contaminated waste.

  • Dispose: Label the container with the spill debris clearly and dispose of it as hazardous waste, following the protocol in Section 3.

The Disposal Pathway: From Your Lab to Final Disposition

The ultimate goal of this protocol is to ensure that this compound is destroyed in a manner that is safe and environmentally sound. The decision-making process for its disposal is straightforward and should always be conducted in coordination with your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow start Waste this compound Generated in Lab collect Collect in Designated, Labeled Halogenated Waste Container start->collect check_full Is Container >90% Full or No Longer Needed? collect->check_full store Store Securely in Lab's Satellite Accumulation Area check_full->store No contact_ehs Contact EHS for Hazardous Waste Pickup check_full->contact_ehs Yes store->collect transport EHS Transports Waste to Central Accumulation Facility contact_ehs->transport dispose Final Disposal via Licensed Waste Handler transport->dispose incineration Primary Method: High-Temperature Incineration with Flue Gas Scrubbing dispose->incineration

Diagram Caption: Disposal workflow for this compound.

The preferred and most effective disposal method for halogenated organic compounds like this compound is high-temperature incineration .[8][9] This process is conducted in specialized facilities equipped with afterburners and flue gas scrubbers.

  • Expert Rationale: Incineration at temperatures typically above 850°C ensures the complete thermal destruction of the aromatic amine molecule. The scrubbers are essential for neutralizing the acidic gases (HCl and HF) that are produced, converting them into less harmful salts and preventing their release into the atmosphere.[3] Landfilling this type of waste is strongly discouraged due to its potential to leach into soil and groundwater.[9]

Your responsibility as a researcher is to safely collect, label, and store the waste until it is collected by your EHS department. They will manage the logistics of consolidation and transfer to a licensed hazardous waste disposal facility.

References

  • 4-Chloro-2-fluoroaniline - Safety Data Sheet. (2011). Company Name Not Specified.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]

  • Hazardous Waste Management Procedures. Keene State College.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Institutional Waste Procedure Example. This reference outlines the general category under which the topic chemical falls.
  • Hazardous Waste Reduction. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • What Regulations Apply to Chlorinated Solvent Use? Products Finishing. Retrieved from [Link]

  • SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. (2023). SKC Inc. This SDS for a related chemical class provides details on spill cleanup and disposal methods. Retrieved from [Link]

Sources

Mastering the Safe Handling of 5-Chloro-2-fluoroaniline: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount. This guide provides an in-depth, procedural framework for the safe handling of 5-Chloro-2-fluoroaniline, a compound that demands meticulous attention to safety. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in your laboratory operations.

Understanding the Hazard Landscape of this compound

This compound (CAS No. 2106-05-0) is a halogenated aromatic amine presenting a multi-faceted hazard profile.[1][2][3] A thorough understanding of its risks is the foundational step in building a robust safety protocol.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin and Eye Irritation: Causes significant skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][2][3]

While specific carcinogenicity data for this compound is not prominently established, its structural similarity to other anilines warrants a cautious approach, treating it as a potential carcinogen.[6]

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[2][3][4]
Causes skin irritationSkin Corrosion/Irritation (Category 2)[2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)[2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[2][3]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[3][5]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[3][5]

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach to the selection and use of Personal Protective Equipment (PPE) is critical. The level of protection must be commensurate with the scale and nature of the operation.

Hand Protection: Your First Line of Defense

Recommended Glove Materials:

  • Butyl Rubber: Offers excellent resistance to anilines.[7]

  • Viton®: Provides robust protection against aromatic compounds.[7]

  • Teflon® (as part of a multi-layer glove): Highly resistant to a wide range of chemicals.[7]

Not Recommended:

  • Nitrile: While suitable for incidental splash protection, nitrile gloves are not recommended for prolonged handling of anilines.[5]

  • Latex: Offers limited protection against this class of chemicals.[8]

Operational Best Practices:

  • Double Gloving: For all handling operations, a double-gloving strategy is recommended. This involves wearing a lighter, disposable nitrile glove as the inner layer and a more robust butyl rubber or Viton® glove as the outer layer.

  • Regular Glove Changes: Disposable gloves should be changed immediately upon known or suspected contact with the chemical. For prolonged operations, it is prudent to change outer gloves at regular intervals (e.g., every 1-2 hours).

  • Proper Removal: Always remove gloves using a technique that prevents the contaminated outer surface from touching your skin.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1][3]

  • Chemical Splash Goggles: Must be worn for all procedures involving this chemical.

  • Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as transferring large volumes or during reaction workups.

Body Protection: A Barrier Against Contamination

A chemical-resistant lab coat is the minimum requirement. For larger scale operations or situations with a high potential for splashing, a chemical-resistant apron over the lab coat is recommended. In the event of a significant spill, disposable chemical-resistant coveralls may be necessary.

Respiratory Protection: Safeguarding Your Inhalation Pathway

Due to the risk of respiratory irritation and the potential for inhalation toxicity, all handling of this compound that could generate dust or vapors must be conducted in a certified chemical fume hood.[9]

For situations where a fume hood is not feasible or during emergency response to a spill, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with an organic vapor (OV) cartridge is recommended.[10] Given the presence of chlorine and fluorine, a combination cartridge for organic vapors and acid gases (e.g., with a yellow and black band) provides a broader spectrum of protection.[11]

  • Fit Testing: A qualitative or quantitative fit test is essential to ensure a proper seal.

  • Cartridge Change Schedule: An organic vapor cartridge change schedule must be established. This can be determined using manufacturer's software, the NIOSH MultiVapor™ tool, or by following a conservative replacement schedule based on the frequency and intensity of use.[2][10][12][13][14]

Procedural Guidance: From Weighing to Waste

A self-validating system of protocols ensures that safety is built into every step of your workflow.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Inner Gloves (Nitrile) don2 Lab Coat/Apron don1->don2 don3 Goggles and Face Shield don2->don3 don4 Outer Gloves (Butyl/Viton) don3->don4 doff1 Outer Gloves doff2 Lab Coat/Apron doff1->doff2 doff3 Goggles and Face Shield doff2->doff3 doff4 Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Workflow

Weighing and Handling Solids
  • Preparation: Designate a specific area within a chemical fume hood for weighing.

  • Engineering Controls: Use a balance with a draft shield or a dedicated weighing enclosure within the fume hood.

  • Dispensing: Use tools (spatulas, scoops) that minimize the generation of dust.

  • Cleaning: Decontaminate all surfaces and equipment immediately after use with a suitable solvent (e.g., ethanol) and wipe clean.

Preparing Solutions
  • Fume Hood: All solution preparations must be performed in a chemical fume hood.

  • Addition: Add the solid this compound to the solvent slowly to avoid splashing.

  • Container: Use a container that is appropriately sized for the volume of the solution to minimize headspace.

Emergency Protocols: Preparedness is Key

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without proper training and equipment.[4][15]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.

Chemical Waste
  • Categorization: this compound waste is classified as a halogenated organic waste.[16][17]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[18]

  • Container: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Incineration is a common disposal method for this type of waste.[19]

Contaminated PPE and Materials
  • Solid Waste: All disposable PPE (gloves, lab coats, etc.) and materials (wipes, absorbent pads) contaminated with this compound must be disposed of as hazardous solid waste.[20]

  • Collection: Place contaminated solid waste in a designated, labeled, and sealed container (e.g., a sturdy, lined box or a dedicated waste drum).

  • Disposal: Arrange for disposal through your institution's hazardous waste program.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • This compound | C6H5ClFN | CID 75015 - PubChem. (n.d.). Retrieved from [Link]

  • Aniline | Emergency Response Guide. (n.d.). Scribd. Retrieved from [Link]

  • Standard Operating Procedure: Aniline. (n.d.). Washington State University. Retrieved from [Link]

  • Estimating Service Lives of Organic Vapor Cartridges II: A Single Vapor at All Humidities. (2025, August 6). ACS Publications. Retrieved from [Link]

  • Estimating Organic Vapor Cartridge Service Life. (n.d.). Wikimedia Commons. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Cartridge Selection. (n.d.). Northwestern University. Retrieved from [Link]

  • Standard Operating Procedure: HANDLING CHEMICALS. (2023, January). Louisiana State University. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2005). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • SOP for Chemicals. (n.d.). Zaera Research Group. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • amines, aromatic. (2002). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Recommendations for Chemical Protective Clothing. (n.d.). CDC Stacks. Retrieved from [Link]

  • Chemical Resistant Gloves Guide. (n.d.). Oxford University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-fluoroaniline
Reactant of Route 2
5-Chloro-2-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.